(+)-Lariciresinol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3/t14-,15-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXCIKYXNYCMHY-AUSJPIAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318362 | |
| Record name | Lariciresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27003-73-2 | |
| Record name | (+)-Lariciresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27003-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lariciresinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027003732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lariciresinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329247 | |
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| Record name | Lariciresinol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27003-73-2 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LARICIRESINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73XCE5OZB0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Botanical Treasury: A Technical Guide to (+)-Lariciresinol's Natural Abundance and Distribution
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the natural sources, distribution, and analytical methodologies for the lignan (B3055560) (+)-Lariciresinol. A compound of increasing interest for its potential pharmacological activities, understanding its prevalence in the plant kingdom is crucial for further research and development. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and relevant biological pathway diagrams to support scientific endeavors in this field.
Natural Sources and Distribution of this compound
This compound is a naturally occurring lignan found across a diverse range of plant species. It is biosynthesized in plants from pinoresinol (B1678388) through the action of pinoresinol-lariciresinol reductases (PLRs). Its distribution is widespread, with notable concentrations in oilseeds, whole grains, vegetables, and fruits.
Quantitative Data on this compound Content in Various Plant-Based Foods
The concentration of this compound varies significantly among different plant sources and even between cultivars of the same species. The following tables summarize the quantitative data available in the literature, providing a comparative overview of its abundance in various foods.
Table 1: this compound Content in Seeds and Grains
| Food Source | Plant Part | Concentration (µ g/100g ) |
| Sesame Seeds | Seed | 9470[1] |
| Flaxseed | Seed | 3.04[2] |
| Wheat Bread, whole grain | Grain | 70[3] |
| Wheat Bread, 100% whole wheat | Grain | 5.1[3][4] |
Table 2: this compound Content in Vegetables
| Food Source | Plant Part | Concentration (µ g/100g ) |
| Brassica Vegetables (range) | 185 - 2321[5] | |
| Red Cabbage | 180 |
Table 3: this compound Content in Fruits
| Food Source | Plant Part | Concentration (µ g/100g ) |
| Raisins (white) | Fruit | 153[1] |
| Raisins (blue) | Fruit | 118[1] |
Experimental Protocols
Accurate quantification of this compound from complex plant matrices is essential for research and quality control. The following sections detail a comprehensive workflow, from extraction to analysis, based on established methodologies.
Experimental Workflow for Lignan Analysis
The general workflow for the analysis of this compound and other lignans (B1203133) from plant sources involves several key steps, from sample preparation to final quantification.
Detailed Methodology: Ultrasonic-Assisted Extraction (UAE) and LC-MS/MS Quantification of this compound from Sesame Seeds
This protocol provides a step-by-step guide for the extraction and quantification of this compound from sesame seeds, a particularly rich source.
1. Sample Preparation:
-
Grind whole sesame seeds into a fine powder using a laboratory mill.
-
For high-moisture samples, freeze-drying prior to grinding is recommended to improve grinding efficiency and prevent degradation.
2. Ultrasonic-Assisted Extraction (UAE):
-
Weigh approximately 0.1 g of the powdered sesame seed sample into a centrifuge tube.
-
Add 10 mL of 75% methanol (B129727) in water (v/v) as the extraction solvent.
-
Place the tube in an ultrasonic water bath.
-
Sonicate for 65 minutes at a controlled temperature of 50°C and an ultrasonic power of 410 W.
-
After sonication, centrifuge the mixture at 10,000 x g for 10 minutes.
-
Carefully decant the supernatant into a clean collection flask.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Pool the supernatants.
3. (Optional) Hydrolysis for Glycosides:
-
If the analysis requires the quantification of total this compound, including its glycosidic forms, a hydrolysis step is necessary.
-
Alkaline Hydrolysis: Add 0.3 M NaOH to the pooled extract and incubate at 60°C for 1 hour. Neutralize with acetic acid.
-
Enzymatic Hydrolysis: Adjust the pH of the extract to 5.0 using an acetate (B1210297) buffer and add β-glucuronidase/sulfatase from Helix pomatia. Incubate overnight at 37°C.
-
4. Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the (hydrolyzed and neutralized) extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the lignan fraction with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and any internal standards used.
-
6. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Signaling Pathways Involving this compound
This compound has been reported to modulate several key signaling pathways implicated in various cellular processes, including apoptosis and inflammation. Understanding these interactions is vital for elucidating its mechanism of action and therapeutic potential.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway is crucial in regulating cell growth, differentiation, and apoptosis. This compound has been suggested to influence this pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound's anti-inflammatory properties may be mediated through its interaction with this pathway.
Bcl-2 Family Apoptosis Pathway
The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. This compound has been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic members of this family.
References
- 1. researchgate.net [researchgate.net]
- 2. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]
- 3. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of an Ultrasound-Assisted Extraction for Simultaneous Determination of Antioxidants in Sesame with Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical and Physical Properties of (+)-Lariciresinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Lariciresinol, a naturally occurring lignan (B3055560) found in various plant species, has garnered significant interest within the scientific community for its diverse biological activities. As a member of the phenylpropanoid family, its intricate chemical structure and physicochemical properties are intrinsically linked to its therapeutic potential. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for its analysis and evaluation of its biological effects, and visualizations of its known signaling pathway interactions. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising phytochemical.
Chemical and Physical Properties
This compound is a tetrahydrofuran (B95107) lignan characterized by the presence of two 4-hydroxy-3-methoxyphenyl groups, a hydroxymethyl group, and a tetrahydrofuran ring.[1] Its chemical structure and properties have been elucidated through various spectroscopic and analytical techniques.
Chemical Properties
The chemical properties of this compound are summarized in the table below, providing essential information for its identification, handling, and use in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol | [1] |
| Molecular Formula | C₂₀H₂₄O₆ | [1] |
| Molecular Weight | 360.4 g/mol | [1] |
| CAS Number | 27003-73-2 | [1] |
| Canonical SMILES | COC1=C(C=CC(=C1)C[C@H]2CO--INVALID-LINK--C3=CC(=C(C=C3)O)OC)O | [1] |
| InChI Key | MHXCIKYXNYCMHY-AUSJPIAWSA-N | [1] |
Physical Properties
The physical properties of this compound are crucial for its formulation and delivery in potential therapeutic applications. These properties are detailed in the table below.
| Property | Value | Source(s) |
| Melting Point | 165-167 °C | |
| Optical Rotation | Specific value not readily available in cited literature. As the dextrorotatory (+) enantiomer, it rotates plane-polarized light to the right. | |
| Solubility | Soluble in DMSO, methanol, chloroform, dichloromethane, ethyl acetate, and acetone. Practically insoluble in water. | |
| Appearance | Powder |
Biological Activities and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, including anti-diabetic and anti-inflammatory effects. These activities are attributed to its modulation of key cellular signaling pathways.
Biosynthesis of Lariciresinol
The biosynthesis of lariciresinol is a multi-step enzymatic process within plants, starting from the general phenylpropanoid pathway. Coniferyl alcohol undergoes oxidative coupling to form pinoresinol, which is then sequentially reduced to lariciresinol.
Inhibition of α-Glucosidase
This compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibitory action suggests its potential as an anti-diabetic agent by delaying glucose absorption. The IC₅₀ value for this inhibition has been reported to be 6.97 µM.
Insulin (B600854) Signaling Pathway
Studies have demonstrated that this compound activates the insulin signaling pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane in C2C12 myotubes. This enhances glucose uptake into cells, further supporting its anti-diabetic potential.
TGF-β and NF-κB Signaling Pathways
This compound is also reported to regulate the Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to inflammatory processes, and their modulation by this compound underscores its potential anti-inflammatory properties.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for key experiments related to the biological activities of this compound.
General Experimental Workflow for Quantification
A general workflow for the quantification of this compound in a sample, such as a plant extract, typically involves extraction, purification, and analysis by High-Performance Liquid Chromatography (HPLC).
α-Glucosidase Inhibition Assay
This protocol details the in vitro assay to determine the α-glucosidase inhibitory activity of this compound.
-
Reagents and Materials:
-
This compound
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Potassium phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of potassium phosphate buffer (100 mM, pH 6.8).
-
Add 10 µL of various concentrations of this compound solution.
-
Add 20 µL of α-glucosidase solution (1 U/mL) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution (0.1 M).
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with this compound.
-
Glucose Uptake and GLUT4 Translocation Assay in C2C12 Myotubes
This protocol describes the methodology to assess the effect of this compound on glucose uptake and GLUT4 translocation in a skeletal muscle cell line.
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Glucose Uptake Assay:
-
Seed differentiated C2C12 myotubes in a 24-well plate.
-
Serum-starve the cells for 2 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.
-
Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 N NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
GLUT4 Translocation Assay (by Western Blot):
-
Treat differentiated C2C12 myotubes with this compound as described above.
-
Fractionate the cell lysates to separate the plasma membrane and cytosolic fractions.
-
Perform SDS-PAGE on the protein from each fraction.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against GLUT4.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensity to determine the relative amount of GLUT4 in the plasma membrane fraction.
-
Conclusion
This compound is a phytochemical with well-defined chemical and physical properties and a growing body of evidence supporting its potential as a therapeutic agent, particularly in the context of metabolic and inflammatory disorders. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed experimental protocols and pathway visualizations serve as a practical resource to facilitate further investigation into the mechanisms of action and potential applications of this compound. Future research should focus on elucidating the precise molecular interactions within the TGF-β and NF-κB pathways and conducting in vivo studies to validate the promising in vitro findings.
References
The Journey of (+)-Lariciresinol: A Technical Guide to its Conversion into Bioactive Enterolignans
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Lariciresinol, a plant lignan (B3055560) found in a variety of foods including sesame seeds, grains, and vegetables, serves as a crucial dietary precursor to the mammalian enterolignans, enterodiol (B191174) and enterolactone (B190478).[1][2] These enterolignans, produced through the metabolic action of the gut microbiota, have garnered significant attention within the scientific community for their potential health benefits, including reduced risks of cardiovascular disease and hormone-dependent cancers.[3][4] Their biological activities are attributed to their estrogenic and anti-inflammatory properties.[5][6] This in-depth technical guide provides a comprehensive overview of the conversion of this compound to enterolignans, detailing the metabolic pathways, experimental protocols for its study, and the signaling cascades it influences.
The Metabolic Pathway: From Plant Lignan to Bioactive Metabolite
The transformation of this compound into enterodiol and enterolactone is a multi-step process orchestrated by the enzymatic machinery of the intestinal microflora.[7][8] This intricate pathway involves a series of reduction, demethylation, and dehydroxylation reactions. The key stages are outlined below.
The conversion begins with the reduction of (+)-pinoresinol to this compound, which is then further reduced to secoisolariciresinol (B192356).[8] Secoisolariciresinol is a central intermediate in the formation of enterolignans.[7] The gut microbiota, including species from the genera Ruminococcus, Bacteroides, Clostridium, Eubacterium, and Eggerthella, play a pivotal role in these transformations.[7][9][10] These bacteria catalyze sequential reactions including O-deglycosylation (for glycosylated precursors), O-demethylation, dehydroxylation, and dehydrogenation to yield enterodiol and subsequently enterolactone.[7][8]
Quantitative Data on Lignan Conversion and Pharmacokinetics
The efficiency of the conversion of plant lignans (B1203133) to enterolignans and the subsequent pharmacokinetic profiles of these metabolites are crucial for understanding their biological effects. The following tables summarize key quantitative data from various studies.
| Precursor Lignan | Food Source | Concentration (µ g/100g ) | Reference |
| This compound | Sesame seeds | 15,940 - 9,470 | [11] |
| Flaxseeds | 3,670 - 2,810 | [11] | |
| Rye | High levels | [1] | |
| Pinoresinol | Sesame seeds | High levels | [1] |
| Flaxseed | - | ||
| Brassica vegetables | 185 - 2,321 | [1] | |
| Secoisolariciresinol | Flaxseed | 301,129 | [1] |
| Matairesinol (B191791) | - | - | |
| Table 1: Concentration of Major Enterolignan Precursors in Various Food Sources. |
| Parameter | Enterodiol | Enterolactone | Reference |
| Tmax (hours) | 14.8 ± 5.1 | 19.7 ± 6.2 | [12][13] |
| Cmax (nmol/L) | 73 ± 40 | 56 ± 30 | [14] |
| t1/2 (hours) | 4.4 ± 1.3 | 12.6 ± 5.6 | [12][13] |
| AUC (nmol/L·h) | 966 ± 639 | 1762 ± 1117 | [12][13] |
| Mean Residence Time (hours) | 20.6 ± 5.9 | 35.8 ± 10.6 | [13] |
| Table 2: Pharmacokinetic Parameters of Enterodiol and Enterolactone in Humans following a single dose of secoisolariciresinol diglucoside (SDG). |
Experimental Protocols
The study of this compound metabolism and its conversion to enterolignans relies on a variety of experimental techniques. Detailed below are generalized protocols for key experimental procedures.
Protocol 1: In Vitro Fermentation of Lignans with Human Fecal Microbiota
This protocol is designed to simulate the colonic fermentation of lignans and assess their conversion to enterolignans.
Materials:
-
Fresh fecal samples from healthy human donors.
-
Anaerobic phosphate (B84403) buffer (e.g., K2HPO4, KH2PO4, sodium thioglycolate).
-
Lignan substrate (e.g., purified this compound or a lignan-rich plant extract).
-
Anaerobic culture tubes or vessels.
-
Stomacher or blender for homogenization.
-
Incubator at 37°C.
Procedure:
-
Prepare a fecal slurry by homogenizing fresh fecal samples (e.g., 20% w/v) in anaerobic phosphate buffer inside an anaerobic chamber.[15]
-
Filter the fecal slurry to obtain the fecal microbiota supernatant.[15]
-
Dispense the fermentation medium (e.g., a basal nutrient medium) into anaerobic culture tubes.
-
Add the lignan substrate to the tubes at a desired concentration.
-
Inoculate the tubes with the fecal microbiota supernatant.
-
Incubate the tubes anaerobically at 37°C with gentle shaking for a specified time course (e.g., 0, 24, 48, 72, 96 hours).[16]
-
At each time point, stop the fermentation by placing the tubes on ice or by adding a quenching solvent.
-
Extract the lignans and their metabolites for analysis by HPLC or GC-MS.
Protocol 2: Extraction of Lignans from Plant Material
This protocol outlines a general procedure for extracting lignans from plant sources for subsequent analysis or use in in vitro studies.
Materials:
-
Dried and finely ground plant material.
-
Extraction solvent (e.g., 70-100% aqueous ethanol (B145695) or methanol).[17]
-
Ultrasonic bath or shaker.
-
Filtration apparatus (e.g., Whatman No. 1 filter paper).
-
Rotary evaporator.
Procedure:
-
Weigh a known amount of the powdered plant material.
-
Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Perform the extraction using a chosen method (e.g., maceration, ultrasound-assisted extraction, or Soxhlet extraction) for a defined period and at a specific temperature.[17]
-
Filter the mixture to separate the solid residue from the liquid extract.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure.
-
The resulting crude extract can be used directly or further purified by column chromatography.[18]
Protocol 3: Analysis of Lignans and Enterolignans by HPLC-MS/MS
This protocol provides a general outline for the quantitative analysis of lignans and their metabolites in biological samples.
Materials:
-
Biological sample (e.g., serum, urine, or fermentation broth).
-
Internal standards (e.g., deuterated enterolactone).[19]
-
Enzymes for hydrolysis (e.g., β-glucuronidase/sulfatase).[15]
-
Solid-phase extraction (SPE) cartridges.
-
HPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Appropriate HPLC column (e.g., C18 reversed-phase).
-
Mobile phases (e.g., acetonitrile (B52724) and water with formic acid).
Procedure:
-
Thaw the biological sample and add the internal standard.
-
Perform enzymatic hydrolysis to deconjugate the glucuronidated and sulfated metabolites.[15]
-
Clean up and concentrate the sample using solid-phase extraction.[19]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Inject the sample into the HPLC-MS/MS system.
-
Separate the analytes using a suitable gradient elution program.
-
Detect and quantify the lignans and enterolignans using multiple reaction monitoring (MRM) mode on the mass spectrometer.[19]
Signaling Pathways Modulated by Enterolignans
Enterolignans exert their biological effects by modulating various cellular signaling pathways. Their structural similarity to estradiol (B170435) allows them to interact with estrogen receptors, leading to both estrogenic and anti-estrogenic activities.[6] Furthermore, enterolignans have been shown to possess anti-inflammatory properties through the inhibition of key inflammatory signaling cascades.
Estrogenic Signaling
Enterolignans, particularly enterolactone, can bind to estrogen receptors (ERα and ERβ) and modulate gene expression.[20] This interaction can trigger both genomic and non-genomic estrogen signaling pathways. The non-genomic pathway involves the rapid activation of kinase cascades, including the Erk1/2 and PI3K/Akt pathways, which can influence cell proliferation and survival.[6][21]
Anti-inflammatory Signaling
Enterolignans have demonstrated the ability to suppress inflammatory responses. One of the key mechanisms is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[5][22] By preventing the degradation of the inhibitory protein IκB, enterolignans block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[5][22]
Conclusion
This compound stands as a significant dietary precursor to the bioactive enterolignans, enterodiol and enterolactone. The conversion process, mediated by the gut microbiota, is a complex series of enzymatic reactions that ultimately yield compounds with potent estrogenic and anti-inflammatory activities. Understanding the metabolic pathways, having robust experimental protocols for their investigation, and elucidating the downstream signaling cascades are paramount for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of these natural compounds. Further research into the specific enzymes involved and the full spectrum of their biological activities will continue to unveil the importance of dietary lignans in human health and disease prevention.
References
- 1. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans: Quantitative Analysis of the Research Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterolignans: from natural origins to cardiometabolic significance, including chemistry, dietary sources, bioavailability, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gut microbiota functions: metabolism of nutrients and other food components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro gastrointestinal bioaccessibility and colonic fermentation of lignans from fresh, fermented, and germinated flaxseed - Food & Function (RSC Publishing) DOI:10.1039/D2FO02559K [pubs.rsc.org]
- 16. In vitro metabolism of flax lignans by ruminal and faecal microbiota of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Determination of plant and enterolignans in human serum by high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. utupub.fi [utupub.fi]
- 21. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
The Biological Virtues of (+)-Lariciresinol: A Technical Guide for Scientific Professionals
An In-depth Review of the Pharmacological Activities, Experimental Protocols, and Molecular Pathways Associated with the Lignan (B3055560) (+)-Lariciresinol.
Introduction
This compound is a naturally occurring lignan found in a variety of plants. Lignans (B1203133) are a class of polyphenolic compounds known for a wide array of biological activities, making them a focal point for research into potential therapeutic agents.[1] Possessing a distinct furanofuran structure, this compound has demonstrated significant potential across several key areas of pharmacology, including antioxidant, anti-inflammatory, anticancer, anti-diabetic, and antifungal activities. This guide provides a comprehensive technical overview of its biological functions, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to aid researchers and professionals in drug development.
Core Biological Activities of this compound
This compound exerts its effects through multiple mechanisms of action, including potent free-radical scavenging, modulation of critical inflammatory and metabolic signaling pathways, and induction of apoptosis in cancer cells.[2]
Antioxidant Activity
This compound exhibits robust antioxidant potential through direct and indirect mechanisms. It is a potent scavenger of various free radicals, including DPPH, ABTS, superoxide, and hydroxyl radicals, and demonstrates strong ferric and cupric reducing power.[1] Beyond direct scavenging, it enhances the cellular antioxidant defense system by upregulating the expression of key antioxidant enzymes.
A primary mechanism for this is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound has been shown to activate p38 Mitogen-Activated Protein Kinase (MAPK), which leads to the dissociation of Nrf2 from Keap1.[1] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the transcription of phase II detoxifying and antioxidant enzymes like Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[1][2]
Anti-Inflammatory Activity
The anti-inflammatory effects of this compound are primarily mediated through the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as those from lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it initiates the transcription of pro-inflammatory genes, including cytokines like IL-6 and TNF-α.[4]
This compound and its glycosides have been shown to attenuate this process.[4] The proposed mechanism involves the inhibition of the IKK complex, preventing the phosphorylation and degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, thereby suppressing the expression of downstream inflammatory mediators.
Anticancer Activity
This compound has demonstrated cytotoxic and pro-apoptotic effects against several cancer cell lines, including those for breast (MCF-7, SKBr3) and liver (HepG2) cancer.[3] A key mechanism is the induction of the mitochondrial-mediated apoptosis pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of caspases and programmed cell death.[3]
Anti-Diabetic Activity
The anti-diabetic properties of this compound are twofold. Firstly, it acts as an inhibitor of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose.[3][5] By inhibiting this enzyme, it can slow down the absorption of glucose from the gut, helping to manage postprandial hyperglycemia. Secondly, it enhances insulin (B600854) signaling in skeletal muscle cells. It activates the PI3K/Akt pathway, which promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby augmenting glucose uptake from the bloodstream.[5]
Antifungal and Antiviral Activities
This compound shows notable antifungal activity against pathogenic strains such as Candida albicans, Trichosporon beigelii, and Malassezia furfur.[3] Its mechanism involves the disruption of the fungal plasma membrane. Additionally, antiviral properties, particularly against influenza A virus, have been reported for lariciresinol-containing extracts.[4]
Quantitative Biological Data
The following tables summarize the key quantitative metrics reported for the biological activities of Lariciresinol.
Table 1: Anticancer and Anti-inflammatory Activity
| Activity | Cell Line / Model | Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 25.3 ± 2.1 | [6] |
| Cytotoxicity | HepG2 (Liver Cancer) | IC₅₀ | 31.8 ± 3.5 | [6] |
| Cytotoxicity | SKBr3 (Breast Cancer) | IC₅₀ | 18.9 ± 1.7 | [6] |
| Anti-inflammatory | BV-2 (Microglia) | IC₅₀ | 51.8 |[3] |
Note: Cytotoxicity values are for (-)-Lariciresinol, a stereoisomer, and serve as a close reference.
Table 2: Anti-Diabetic and Antifungal Activity
| Activity | Target / Organism | Metric | Value | Reference |
|---|---|---|---|---|
| Anti-Diabetic | α-Glucosidase | IC₅₀ | 6.97 µM | [3][5] |
| Antifungal | Candida albicans | MIC | 25 µg/mL | [3] |
| Antifungal | Trichosporon beigelii | MIC | 12.5 µg/mL | [3] |
| Antifungal | Malassezia furfur | MIC | 25 µg/mL |[3] |
Table 3: Antioxidant Activity
| Assay | Metric | Value | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | IC₅₀ | Not Available | - |
| ABTS Radical Scavenging | IC₅₀ | Not Available | - |
Note: While specific IC₅₀ values for this compound were not found in the reviewed literature, its activity is consistently reported as potent.[1][2]
Detailed Experimental Protocols
This section outlines the methodologies for key in vitro assays used to evaluate the bioactivities of this compound.
MTT Cell Viability and Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells, which is proportional to the number of viable cells.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM). Replace the old medium with the treatment solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be calculated using a dose-response curve.
-
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that donates a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form, DPPH-H. The reduction in absorbance is proportional to the antioxidant's activity.[7]
-
Protocol:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol). Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to various concentrations of the sample solution.
-
Incubation: Mix and incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm. A control sample (DPPH solution plus solvent) is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 The IC₅₀ value is determined from a plot of inhibition percentage against sample concentration.[8]
-
ABTS Radical Scavenging Assay
This assay is another common method for assessing total antioxidant capacity.
-
Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[9] This radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+ back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant activity.[9]
-
Protocol:
-
Radical Generation: Prepare the ABTS•+ stock solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the sample (at various concentrations) to a larger volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. The IC₅₀ value is determined from the dose-response curve.
-
Conclusion and Future Directions
This compound is a pharmacologically versatile lignan with well-documented antioxidant, anti-inflammatory, anticancer, and anti-diabetic activities. Its mechanisms of action involve the modulation of key cellular signaling pathways such as Nrf2, NF-κB, and PI3K/Akt, highlighting its potential as a multi-target therapeutic agent. While in vitro data is robust, further research is warranted, particularly in the area of neuroprotection, where lignans as a class show promise but specific data for this compound is still emerging. Future in vivo studies and preclinical trials are necessary to fully elucidate its therapeutic efficacy and safety profile, paving the way for its potential application in the management of chronic and degenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 5. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
Unveiling the Antifungal Potential of (+)-Lariciresinol Against Candida
A Technical Guide for Researchers and Drug Development Professionals
(+)-Lariciresinol, a naturally occurring lignan, has emerged as a promising candidate in the search for novel antifungal agents, particularly against opportunistic Candida species. This technical guide provides a comprehensive overview of the current understanding of its antifungal properties, mechanism of action, and experimental evaluation, tailored for researchers, scientists, and drug development professionals.
Quantitative Antifungal Activity
The antifungal efficacy of this compound has been primarily evaluated through the determination of its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. While extensive quantitative data from multiple studies remains to be consolidated, the available research indicates potent activity against clinically relevant Candida species.
Table 1: Summary of In Vitro Antifungal Activity of this compound Against Candida albicans
| Fungal Strain | Assay Type | Concentration (µg/mL) | Effect | Reference |
| Candida albicans | Broth Microdilution | Not Specified | Potent Antifungal Properties | [1][2] |
| Candida albicans | Fungicidal/Fungistatic | Not Specified | Fungicidal Activities | [1][2] |
Mechanism of Action: Disruption of Fungal Plasma Membrane
The primary mechanism by which this compound exerts its antifungal effect is through the disruption of the fungal plasma membrane.[1][2] This mode of action leads to increased membrane permeability, loss of cellular integrity, and ultimately, cell death.[1][2] Studies have indicated that this compound interacts with the lipid bilayer of the fungal membrane, a mechanism distinct from many currently available antifungal drugs that target ergosterol (B1671047) synthesis or cell wall components.[1][2] This unique target suggests a lower likelihood of cross-resistance with existing antifungal agents.[2] Importantly, this compound has been shown to lack hemolytic effects on human erythrocytes, indicating a selective action against fungal cells.[1][2]
Caption: Mechanism of action of this compound on the Candida cell membrane.
Detailed Experimental Protocols
The following sections outline the detailed methodologies for key experiments used to characterize the antifungal properties of this compound.
Antifungal Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol:
-
Fungal Inoculum Preparation: Candida strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C. A suspension is prepared in sterile saline or RPMI-1640 medium and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL.
-
Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension, resulting in a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Controls: Positive (fungus only), negative (medium only), and solvent controls are included.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth.
Membrane Permeability Assay: Propidium (B1200493) Iodide (PI) Staining
This assay utilizes the fluorescent dye propidium iodide to assess membrane damage. PI can only enter cells with compromised membranes.
Protocol:
-
Cell Treatment: Candida cells are incubated with varying concentrations of this compound for a specified time.
-
Staining: Propidium iodide is added to the cell suspension.
-
Analysis: The fluorescence of the cell suspension is measured using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane permeabilization.[1][2]
Membrane Potential Assay: DiSC₃(5) Staining
The fluorescent probe 3,3'-diethylthiatricarbocyanine (B1240359) iodide (DiSC₃(5)) is used to monitor changes in membrane potential. Depolarization of the membrane leads to an increase in fluorescence.
Protocol:
-
Cell Loading: Candida cells are loaded with DiSC₃(5) in a low-potassium buffer.
-
Compound Addition: this compound is added to the cell suspension.
-
Fluorescence Monitoring: Changes in fluorescence are monitored over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.[1][2]
Caption: Experimental workflow for assessing Candida membrane integrity.
Signaling Pathways
Current research has not yet elucidated the specific signaling pathways in Candida that may be directly or indirectly affected by this compound. The primary focus has been on its direct physical interaction with and disruption of the cell membrane. Future research should aim to investigate potential downstream effects on signaling cascades involved in cell wall integrity, stress response, and virulence to provide a more complete picture of its antifungal action.
Future Directions and Drug Development Potential
This compound presents a compelling starting point for the development of new antifungal therapies. Its potent, fungicidal activity, coupled with a mechanism of action that is distinct from many current drugs, suggests it could be effective against resistant Candida strains.[1][2] The lack of hemolytic activity is a positive indicator of its potential for selective toxicity.[1][2]
Further research is warranted in the following areas:
-
Broad-Spectrum Activity: Determination of MIC values against a wider range of clinically relevant Candida species, including non-albicans species.
-
Biofilm Inhibition: Quantitative assessment of its ability to inhibit Candida biofilm formation and eradicate pre-formed biofilms.
-
In Vivo Efficacy: Evaluation of its therapeutic potential in animal models of candidiasis.[3][4]
-
Synergistic Studies: Investigation of potential synergistic effects when combined with existing antifungal agents.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize antifungal activity and pharmacokinetic properties.
References
- 1. Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The in vivo anti-Candida albicans activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Anti-Candida Activity of Phenolic Extracts and Compounds: Future Perspectives Focusing on Effective Clinical Interventions - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-diabetic Mechanisms of (+)-Lariciresinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-diabetic properties of (+)-Lariciresinol (LSR), a lignan (B3055560) found in various plants. The information presented herein is a synthesis of current research, focusing on the molecular mechanisms through which LSR exerts its effects on glucose metabolism. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of diabetes research and drug development.
Quantitative Analysis of Anti-diabetic Effects
The anti-diabetic potential of this compound has been quantified through various in vitro assays. The key findings are summarized in the tables below, providing a clear comparison of its efficacy.
Table 1: α-Glucosidase Inhibition by this compound [1][2][3]
| Compound | IC50 (µM) | Inhibition Type | Inhibitory Constant (Ki) (µM) |
| This compound | 6.97 ± 0.37 | Competitive | 0.046 |
| Acarbose (Control) | Not explicitly stated in the primary source | - | - |
Table 2: Effect of this compound on Insulin (B600854) Signaling in C2C12 Myotubes [3][4]
| Treatment (50 µM LSR) | Phosphorylation of IR | Phosphorylation of IRS-1 | Phosphorylation of PDK1 | Phosphorylation of Akt | Phosphorylation of GSK-3β | Phosphorylation of PKC ζ/λ |
| Basal | - | - | - | - | - | - |
| LSR alone | Increased | Increased | Increased | Increased | Increased | Increased |
| Insulin alone | Increased | Increased | Increased | Increased | Increased | Increased |
| LSR + Insulin | Further Increased | Further Increased | Further Increased | Further Increased | Further Increased | Further Increased |
Table 3: Effect of this compound on Glucose Uptake and GLUT4 Translocation in C2C12 Myotubes [1][2][3]
| Treatment | Glucose Uptake | GLUT4 Translocation to Plasma Membrane |
| Basal | - | - |
| This compound (50 µM) | Increased | Increased |
| Insulin | Increased | Increased |
| This compound + Insulin | Further Increased | Further Increased |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to evaluate the anti-diabetic effects of this compound.
α-Glucosidase Inhibitory Assay
This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.
Principle: The inhibition of α-glucosidase activity is measured spectrophotometrically by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Protocol:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.8).
-
Prepare various concentrations of this compound and a positive control (e.g., acarbose) in the same buffer.
-
In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.
-
Add 50 µL of the different concentrations of this compound or the positive control to the respective wells. Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Cell Culture and Differentiation of C2C12 Myotubes
C2C12 myoblasts are a commonly used cell line for studying skeletal muscle biology and glucose metabolism.
Protocol:
-
Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: When the cells reach 80-90% confluency, induce differentiation by replacing the growth medium with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Maintain the cells in the differentiation medium for 4-6 days, changing the medium every 48 hours, until multinucleated myotubes are formed.
Glucose Uptake Assay
This assay measures the uptake of glucose or a glucose analog into cells, providing a direct assessment of the effect of a compound on glucose transport.
Principle: 2-deoxy-D-[³H]glucose, a radiolabeled glucose analog, is used to quantify glucose uptake.
Protocol:
-
Seed differentiated C2C12 myotubes in 12-well plates.
-
Serum-starve the myotubes for 4 hours in DMEM.
-
Wash the cells twice with Krebs-Ringer phosphate-HEPES (KRPH) buffer.
-
Treat the cells with various concentrations of this compound, insulin (positive control), or vehicle for the desired time (e.g., 4 hours for LSR, 30 minutes for insulin).
-
Initiate glucose uptake by adding 0.5 µCi/mL of 2-deoxy-D-[³H]glucose and 10 µM of unlabeled 2-deoxy-D-glucose to each well and incubate for 10 minutes.
-
Stop the uptake by washing the cells three times with ice-cold KRPH buffer.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity of the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each well.
Western Blot Analysis of Insulin Signaling Proteins
Western blotting is used to detect and quantify the phosphorylation status of key proteins in the insulin signaling pathway.
Protocol:
-
Treat differentiated C2C12 myotubes with this compound and/or insulin as described in the glucose uptake assay.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-IR, IR, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a general workflow of the in vitro experiments.
Caption: Experimental workflow for in vitro anti-diabetic studies.
Caption: this compound enhances insulin signaling pathway.
Conclusion
The in vitro evidence strongly suggests that this compound possesses significant anti-diabetic properties. Its multifaceted mechanism of action includes the inhibition of α-glucosidase and the potentiation of the insulin signaling cascade in skeletal muscle cells, leading to increased glucose uptake.[1][2] These findings highlight this compound as a promising candidate for further investigation in the development of novel therapeutic agents for the management of type 2 diabetes. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon in their future studies.
References
Unveiling the Antitumor Potential of (+)-Lariciresinol on Hepatocellular Carcinoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antitumor activities of (+)-Lariciresinol, a lignan (B3055560) found in various medicinal plants, with a specific focus on its effects on the human hepatocellular carcinoma cell line, HepG2. This document synthesizes the current understanding of its mechanism of action, offering detailed experimental protocols and a framework for data presentation to aid in future research and development.
Core Findings: this compound's Impact on HepG2 Cells
This compound has been identified as a potent agent against HepG2 cells, primarily by inducing programmed cell death, known as apoptosis, and inhibiting cell proliferation.[1][2] The antitumor activity is dose-dependent and multifaceted, targeting key cellular processes involved in cancer progression.
Induction of Apoptosis via the Mitochondrial Pathway
The primary mechanism of this compound-induced cell death in HepG2 cells is through the intrinsic, or mitochondrial-mediated, apoptotic pathway.[1][2] This is characterized by a series of molecular events:
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): this compound treatment leads to a decrease in the mitochondrial membrane potential, a critical early event in the apoptotic cascade.[1]
-
Release of Cytochrome c: The compromised mitochondrial membrane allows for the release of cytochrome c from the mitochondria into the cytoplasm.[1]
-
Modulation of the Bcl-2 Protein Family: The compound alters the balance of pro- and anti-apoptotic proteins. Specifically, it leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio is a crucial determinant in the initiation of apoptosis.
-
Activation of Caspases: The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. In HepG2 cells treated with this compound, the activation of initiator caspase-9 and executioner caspase-3 has been observed.[1]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[1]
Inhibition of Cell Proliferation and Cell Cycle Arrest
In addition to inducing apoptosis, this compound significantly suppresses the viability and proliferation of HepG2 cells in a dose-dependent manner.[1] This anti-proliferative effect is associated with the compound's ability to induce cell cycle arrest. Studies indicate that this compound causes an arrest in the S phase of the cell cycle, thereby preventing DNA synthesis and subsequent cell division.[2]
Involvement of the Ubiquitin-Proteasome Pathway
Proteomic analyses have suggested that the antitumor effects of this compound may also be linked to the ubiquitin-proteasome pathway.[2] This is evidenced by the downregulation of heat shock protein 27 and the upregulation of ubiquitin and ubiquitin-conjugating enzyme (UBC) expression in treated HepG2 cells.[2]
Data Presentation: A Framework for Quantitative Analysis
Table 1: Cytotoxicity of this compound on HepG2 Cells
| Treatment Group | Concentration (µg/mL) | Incubation Time (h) | Cell Viability (%) | IC50 (µg/mL) |
| Control | 0 | 24 | 100 ± SD | - |
| This compound | X | 24 | Mean ± SD | IC50 ± SD |
| This compound | Y | 24 | Mean ± SD | |
| This compound | Z | 24 | Mean ± SD | |
| Control | 0 | 48 | 100 ± SD | - |
| This compound | X | 48 | Mean ± SD | IC50 ± SD |
| This compound | Y | 48 | Mean ± SD | |
| This compound | Z | 48 | Mean ± SD |
SD: Standard Deviation
Table 2: Apoptosis Induction in HepG2 Cells by this compound
| Treatment Group | Concentration (µg/mL) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 0 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | X | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Y | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Z | Mean ± SD | Mean ± SD | Mean ± SD |
Data presented as a percentage of the total cell population.
Table 3: Cell Cycle Distribution of HepG2 Cells Treated with this compound
| Treatment Group | Concentration (µg/mL) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | X | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Y | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Z | Mean ± SD | Mean ± SD | Mean ± SD |
Table 4: Relative Protein Expression in HepG2 Cells Following this compound Treatment
| Target Protein | Treatment Concentration (µg/mL) | Relative Expression (Fold Change vs. Control) |
| Bax | X | Mean ± SD |
| Y | Mean ± SD | |
| Bcl-2 | X | Mean ± SD |
| Y | Mean ± SD | |
| Cleaved Caspase-9 | X | Mean ± SD |
| Y | Mean ± SD | |
| Cleaved Caspase-3 | X | Mean ± SD |
| Y | Mean ± SD |
Expression levels are normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the antitumor activity of this compound on HepG2 cells.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxicity of this compound.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare various concentrations of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium to include any detached cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Seeding and Treatment: Culture HepG2 cells in 6-well plates and treat with this compound.
-
Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix the cells by adding dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Treat HepG2 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, caspase-9, caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound on HepG2 cells.
Caption: Experimental workflow for investigating the antitumor activity of this compound on HepG2 cells.
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound in HepG2 cells.
References
An In-depth Technical Guide on the Preliminary Studies of the Mechanism of Action of (+)-Lariciresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Lariciresinol, a lignan (B3055560) found in various plants, has garnered significant scientific interest for its diverse pharmacological activities. Preliminary studies have revealed its potential as an antioxidant, anti-inflammatory, anticancer, and anti-diabetic agent. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its impact on key signaling pathways and cellular processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of several critical signaling pathways. The primary mechanisms identified in preliminary studies include:
-
Antioxidant and Anti-inflammatory Effects: this compound demonstrates potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[1][2] A key pathway involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated Heme Oxygenase-1 (HO-1) signaling cascade.[1][2] Furthermore, it exhibits anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[3][4][5]
-
Anticancer Activity: The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. This is achieved, in part, by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6][7][8][9][10]
-
Anti-diabetic Properties: this compound has been shown to possess anti-diabetic activity through the inhibition of α-glucosidase and the enhancement of insulin (B600854) signaling.[11][12] Its action on the insulin signaling pathway promotes glucose uptake by cells.[11][12][13]
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies on this compound.
Table 1: Enzyme Inhibition and Antiviral Activity
| Parameter | Value | Target/Virus | Source |
| IC₅₀ | 6.97 ± 0.37 µM | α-glucosidase | [11][12] |
| Kᵢ | 0.046 µM | α-glucosidase (competitive inhibitor) | [11][12] |
| EC₅₀ | 42.62 µM | Hepatitis B Virus (HBV) | [3] |
Signaling Pathways and Experimental Workflows
Nrf2-Mediated Antioxidant Pathway
This compound enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway. Upon cellular stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including HO-1.
References
- 1. scispace.com [scispace.com]
- 2. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by this compound, a lignan isolated from Rubia philippinensis, through the activation of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanism underlying anti-inflammatory activities of lirioresinol B dimethyl ether through suppression of NF-κB and MAPK signaling in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overactivation of the TGF-β pathway confers a mesenchymal-like phenotype and CXCR4-dependent migratory properties to liver tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Item - Bcl-2 Western blot. - figshare - Figshare [figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Sentinel Molecule: An In-depth Technical Guide to the Role of (+)-Lariciresinol in Plant Defense Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lignans (B1203133), a vast class of phenolic compounds derived from the dimerization of two phenylpropane units, are integral to the survival and resilience of plants.[1] Among them, (+)-lariciresinol has emerged as a key player in the sophisticated defense arsenal (B13267) that plants deploy against a myriad of biotic and abiotic stresses. This technical guide provides a comprehensive overview of the multifaceted role of this compound in plant defense. We delve into its biosynthesis, its direct and indirect mechanisms of action against pathogens and herbivores, and the intricate signaling pathways that govern its production. This document synthesizes current research to serve as a resource for professionals in plant science and drug discovery, highlighting the potential of this remarkable molecule.
Introduction: this compound as a Keystone Defense Compound
This compound is a furofuran lignan (B3055560), a specific subclass of plant phenols. Lignans are widely distributed throughout the plant kingdom and are renowned for their diverse biological activities, which are crucial for plant physiology.[1] In the context of plant defense, lignans like this compound function as phytoalexins or phytoanticipins, providing a pre-formed or rapidly induced chemical barrier against invading organisms.[2][3] Their functions are diverse, ranging from antimicrobial and insecticidal properties to antioxidant activities that protect the plant from oxidative damage during stress.[3][4][5] Furthermore, this compound is a critical intermediate in the biosynthesis of other economically and medicinally important lignans, such as secoisolariciresinol (B192356) and matairesinol (B191791).[1][6]
Biosynthesis of this compound: A Branch of the Phenylpropanoid Pathway
The journey to this compound begins with the core phenylpropanoid pathway, which converts phenylalanine into various phenolic compounds. The specific biosynthetic route to this compound involves several key enzymatic steps:
-
Monolignol Synthesis: The pathway starts with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A series of hydroxylation and methylation reactions catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and caffeoyl CoA O-methyltransferase (CCoAOMT) , followed by reduction steps involving cinnamoyl CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) , leads to the formation of monolignols, primarily coniferyl alcohol.[1]
-
Dimerization to Pinoresinol: Two molecules of coniferyl alcohol are stereospecifically coupled to form (+)-pinoresinol. This crucial step is mediated by dirigent proteins (DIRs) , which guide the stereochemistry of the reaction, and laccase enzymes.[1][2]
-
Reduction to Lariciresinol: (+)-Pinoresinol is then reduced to this compound. This reaction is catalyzed by pinoresinol-lariciresinol reductases (PLRs) , which are NADPH-dependent enzymes.[1][6][7] These enzymes are bifunctional and can further reduce lariciresinol to secoisolariciresinol, another important lignan.[6]
Core Defense Functions of this compound
This compound contributes to plant defense through a combination of direct and indirect mechanisms.
Antimicrobial and Antiviral Defense
Lignans are fundamental components of the chemical defense system that protects plants from pathogenic microorganisms.
-
Antifungal and Antibacterial Roles: Lignans, including this compound, are known to accumulate in the heartwood of trees, contributing to its natural durability and resistance to decay caused by fungi and bacteria.[8][9][10] The phenolic nature of these compounds allows them to disrupt microbial cell membranes and inhibit essential enzymes. While direct data on this compound's antifungal MIC values in a plant context is sparse, its presence in resistant tissues is well-documented.[11]
-
Antiviral Activity: Research has demonstrated the potent antiviral properties of this compound and its derivatives. For instance, lariciresinol-4-O-β-d-glucopyranoside, isolated from the roots of Isatis indigotica, has been shown to inhibit the pro-inflammatory response induced by the influenza A virus in human cells.[12] Another study found that (-)-lariciresinol (B1260115) from the same plant inhibits Hepatitis B Virus (HBV) replication by regulating viral transcription.[13][14][15] This suggests a mechanism where lariciresinol interferes with the host-virus interaction at a molecular level, a strategy likely conserved in plant-virus interactions.
Defense Against Herbivores
Plants produce a wide array of secondary metabolites to deter feeding by insects and other herbivores.[16][17][18] Lignans contribute to this defense by acting as:
-
Feeding Deterrents: The bitter taste of many phenolic compounds, including lignans, can make plant tissues unpalatable to herbivores.[5]
-
Toxins and Growth Inhibitors: Upon ingestion, lignans can interfere with the digestive processes and overall metabolism of herbivores, leading to reduced growth, development, and fecundity.[2][5]
Antioxidant Activity and Stress Mitigation
Pathogen infection and herbivore attacks often induce oxidative stress in plant cells through the production of reactive oxygen species (ROS). This compound exhibits strong antioxidant properties that help mitigate this damage.
-
Radical Scavenging: It can directly scavenge free radicals, protecting cellular components from oxidative damage.[4]
-
Upregulation of Antioxidant Enzymes: Studies have shown that this compound can activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This leads to the activation of the transcription factor Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[4] This demonstrates a sophisticated, indirect antioxidant mechanism that enhances the plant's overall defense capacity.
Signaling Pathways and Regulation
The production of defense compounds like this compound is tightly regulated by a network of signaling molecules. Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) are well-known elicitors of secondary metabolism in response to herbivory and pathogen attack, respectively.[1] Overexpression of biosynthetic genes, such as IiPLR1 in Isatis indigotica, has been shown to increase lariciresinol accumulation, indicating that the regulation occurs at the transcriptional level.[1]
The antioxidant function of this compound is also linked to specific signaling cascades. As mentioned, it can activate the p38 MAPK pathway, which is a key signaling route in response to cellular stress.
Quantitative Data
The concentration of this compound and other lignans can vary significantly between plant species and even different tissues within the same plant. This variation reflects the specific defense needs of the plant.
Table 1: Concentration of Lariciresinol in Various Plant Sources
| Plant Source | Tissue | Lariciresinol Concentration (µg/g) | Reference |
|---|---|---|---|
| Urtica dioica (Stinging Nettle) | Young Internodes | ~15-20 µg/g DW | [19] |
| Urtica dioica (Stinging Nettle) | Roots | ~5-10 µg/g DW | [19] |
| Sesame Seeds | Seed | High concentrations (part of total 29,331 µ g/100g lignans) | [20] |
| Flaxseed | Seed | 335 µ g/100g | [21] |
| Brassica Vegetables | Various | Part of total 185-2321 µ g/100g lignans |[20] |
Table 2: Bioactivity of Lariciresinol and its Derivatives
| Compound | Target Organism/System | Activity Metric | Value | Reference |
|---|---|---|---|---|
| (-)-Lariciresinol | Hepatitis B Virus (HBV) | EC₅₀ | 42.62 µM | [14] |
| Lariciresinol | Candida albicans | MIC | 25 µg/mL | [22] |
| Lariciresinol | Trichosporon beigelii | MIC | 12.5 µg/mL | [22] |
| Lariciresinol | Malassezia furfur | MIC | 25 µg/mL | [22] |
| Lariciresinol | α-glucosidase | IC₅₀ | 6.97 ± 0.37 µM | [23] |
| Lariciresinol | SkBr3 (Breast Cancer Cells) | IC₅₀ (48h) | ~500 µM |[24] |
Experimental Protocols
Extraction and Quantification of this compound
This protocol outlines a general method for the analysis of lignans from plant tissues, adaptable for specific research needs.
Methodology:
-
Sample Preparation: Plant tissue is freeze-dried and ground to a fine powder to maximize surface area for extraction.
-
Extraction: The powdered sample is extracted with an alcoholic solvent system (e.g., 80% methanol). Sonication or shaking can be used to improve extraction efficiency. The mixture is then centrifuged, and the supernatant is collected.
-
Hydrolysis: Since lignans often exist as glycosides in plants, a hydrolysis step is necessary to cleave the sugar moieties and release the aglycones (like lariciresinol). This can be achieved through acid hydrolysis (e.g., with HCl) or enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase).[25][26]
-
Purification: The hydrolyzed extract is then purified, often through liquid-liquid extraction (e.g., partitioning against diethyl ether or ethyl acetate) or solid-phase extraction (SPE).[26]
-
Analysis and Quantification: The final extract is evaporated to dryness, reconstituted in a suitable solvent (mobile phase), and analyzed by High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), or more sensitively by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][25][27] Quantification is achieved by comparing the peak area of the analyte to that of an authentic this compound standard and, for LC-MS/MS, often includes the use of a deuterated internal standard for accuracy.[26]
Antiviral Activity Assay (CPE Inhibition)
This protocol is used to determine the ability of a compound to protect cells from the cytopathic effect (CPE) of a virus.
Methodology:
-
Cell Seeding: Host cells (e.g., human alveolar epithelial A549 cells for influenza studies) are seeded in a 96-well plate and incubated to form a monolayer.
-
Treatment and Infection: The cell culture medium is removed, and the cells are washed. Serial dilutions of this compound are added to the wells, followed by the addition of the virus at a specific multiplicity of infection (MOI). Control wells include cells only, cells with virus only, and cells with the compound only.
-
Incubation: The plate is incubated for a period sufficient for the virus to cause a visible cytopathic effect in the untreated, infected wells (typically 48-72 hours).
-
Assessment of CPE: The cytopathic effect is observed and scored using a microscope. Alternatively, cell viability can be quantified using a colorimetric assay like the MTT assay.[24]
-
Calculation: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, is calculated from the dose-response curve. The 50% cytotoxic concentration (CC₅₀) is also determined from the compound-only wells to assess toxicity.
Conclusion and Future Directions
This compound is a versatile and potent molecule in the plant's defense repertoire. Its roles as an antimicrobial, anti-herbivory compound, and antioxidant underscore its importance for plant survival. The intricate biosynthetic pathway and its regulation by stress-induced signaling cascades highlight the adaptive capacity of plants to respond to environmental threats.
For researchers and drug development professionals, this compound and its derivatives represent a promising source of lead compounds. Its demonstrated antiviral and antioxidant activities, coupled with its natural origin, make it an attractive candidate for further investigation. Future research should focus on:
-
Elucidating the precise molecular targets of this compound in various pathogens.
-
Exploring the synergistic effects of this compound with other plant defense compounds.
-
Investigating the potential for metabolic engineering in plants or microbial systems to enhance the production of this valuable lignan.
-
Conducting further in vivo studies to validate its therapeutic potential in animal models and eventually, human clinical trials.
By continuing to unravel the complexities of this sentinel molecule, we can harness its power for applications in agriculture, medicine, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pinoresinol–lariciresinol reductases, key to the lignan synthesis in plants | Semantic Scholar [semanticscholar.org]
- 8. Naturally durable heartwood: evidence for a proposed dual defensive function of the extractives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. larchresearch.com [larchresearch.com]
- 11. Patterns and roles of lignan and terpenoid accumulation in the reaction zone compartmentalizing pathogen-infected heartwood of Norway spruce - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal plants: Treasure for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (-)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plant Defense against Insect Herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Insights into Lignan Composition and Biosynthesis in Stinging Nettle (Urtica dioica L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Gut Microbiota Metabolism of (+)-Lariciresinol to Enterodiol (B191174)
The transformation of dietary plant lignans (B1203133) into mammalian enterolignans by the gut microbiota is a critical area of research, with significant implications for human health and drug development. Enterolignans, such as enterodiol (END) and enterolactone (B190478) (ENL), have been associated with protective effects against various hormone-dependent diseases. This technical guide provides a comprehensive overview of the microbial metabolism of the plant lignan (B3055560) this compound to the bioactive compound enterodiol.
The Metabolic Pathway from this compound to Enterodiol
The conversion of this compound to enterodiol is a multi-step process mediated by a consortium of anaerobic bacteria in the human colon. The pathway involves several key enzymatic reactions, including ring opening, demethylation, and dehydroxylation. While this compound can be metabolized, it is often considered an intermediate in the conversion of pinoresinol (B1678388) to enterolignans.[1][2] The generally accepted pathway suggests that lariciresinol is first converted to secoisolariciresinol (B192356) (SECO), a central intermediate in the formation of enterodiol.[1][3]
The key transformations are:
-
Ring Opening: The tetrahydrofuran (B95107) ring of this compound is opened to form secoisolariciresinol (SECO).[3]
-
Demethylation: The methoxy (B1213986) groups on the aromatic rings of SECO are removed. This is a sequential process, often occurring first at one position and then the other, leading to intermediates like 3-demethyl-secoisolariciresinol and subsequently didemethylsecoisolariciresinol.[4][5][6]
-
Dehydroxylation: Following demethylation, a hydroxyl group is removed from the aromatic ring, a crucial step leading to the formation of enterodiol.[3][4]
Figure 1: Proposed metabolic pathway of this compound to Enterodiol.
Key Bacterial Species and Their Metabolic Roles
The biotransformation of lignans is not performed by a single bacterial species but requires the synergistic action of a diverse microbial community.[7] Several bacterial species have been isolated from human feces and identified as key players in the conversion of lignan precursors to enterodiol.
Table 1: Bacterial Species Involved in the Metabolism of Lariciresinol and its Intermediates
| Bacterial Species | Phylum | Metabolic Reaction | Substrate(s) | Product(s) | Reference(s) |
| Eggerthella lenta | Actinobacteria | Tetrahydrofuran ring opening | This compound | Secoisolariciresinol | [3] |
| Eggerthella lenta | Actinobacteria | Dehydroxylation | Didemethylsecoisolariciresinol | Enterodiol | [3][8] |
| Peptostreptococcus sp. SDG-1 | Firmicutes | Demethylation | Secoisolariciresinol | 3-demethyl-secoisolariciresinol, Didemethylsecoisolariciresinol | [4][5][6] |
| Eubacterium sp. SDG-2 | Firmicutes | Dehydroxylation | Didemethylsecoisolariciresinol | Enterodiol | [4][5][6] |
| Clostridium saccharogumia | Firmicutes | O-deglycosylation, Demethylation | Secoisolariciresinol diglucoside (SDG) | Enterolignans | [9][10] |
| Lactonifactor longoviformis | Firmicutes | Demethylation, Dehydroxylation | Secoisolariciresinol | Enterolignans | [9] |
| Enterococcus faecalis PDG-1 | Firmicutes | Reduction | (+)-Pinoresinol | This compound | [2] |
Quantitative Data on Enterodiol Production
Quantitative understanding of lignan metabolism is crucial for assessing the bioavailability and potential physiological effects of these compounds. In vitro fermentation studies and clinical pharmacokinetic analyses have provided valuable data.
Table 2: Quantitative Analysis of Enterodiol Production from Lignan Precursors
| Parameter | Value | Precursor | System | Reference(s) |
| Conversion Rate | 4 - 18% | Secoisolariciresinol diglucoside (SDG) | In vitro human fecal culture (24h) | [11][12] |
| Abundance of END-producing bacteria | ~6 x 10⁸ CFU/g feces | Secoisolariciresinol | Human feces (MPN enumeration) | [8][9][13] |
| Time to Max. Plasma Concentration (Tmax) | 12 - 24 hours | Secoisolariciresinol diglucoside (SDG) | Healthy postmenopausal women | [14] |
| Elimination Half-life (t½) | 9.4 hours | Secoisolariciresinol diglucoside (SDG) | Healthy postmenopausal women | [14] |
| Urinary Excretion | Up to 40% of ingested dose (as total enterolignans) within 3 days | Secoisolariciresinol diglucoside (SDG) | Healthy men and women | [15] |
Experimental Protocols
Standardized protocols are essential for the reproducible study of lignan metabolism by gut microbiota. Below are methodologies adapted from published research for key experimental procedures.
Experimental Workflow Overview
Figure 2: General experimental workflow for studying lignan metabolism.
Protocol 1: In Vitro Anaerobic Fermentation with Human Fecal Microbiota
This protocol is adapted from procedures described for studying the conversion of lignan sources by fecal microbiota.[16][17]
Objective: To determine the conversion of this compound to enterodiol and other metabolites by a mixed population of human gut bacteria.
Materials:
-
Fresh human fecal sample from a healthy donor (who has not taken antibiotics for at least 3 months).
-
Anaerobic chamber (e.g., 85% N₂, 10% H₂, 5% CO₂).
-
Reduced phosphate-buffered saline (PBS), pre-sterilized and anaerobic.
-
Basal medium (e.g., Gifu Anaerobic Medium, GAM), pre-reduced.
-
This compound stock solution (e.g., in DMSO, filter-sterilized).
-
Sterile, anaerobic culture tubes or serum bottles.
-
Centrifuge.
Procedure:
-
Preparation: All media and materials must be pre-reduced by placing them in the anaerobic chamber for at least 24 hours prior to use.
-
Fecal Slurry Preparation: Inside the anaerobic chamber, homogenize 1 part (w/v) of the fresh fecal sample in 9 parts of cold, anaerobic PBS to create a 10% (w/v) fecal slurry.
-
Inoculation: Inoculate the pre-reduced basal medium with the fecal slurry at a 5% (v/v) concentration.
-
Substrate Addition: Add the this compound stock solution to the inoculated medium to a final concentration of, for example, 10-100 µM. Include a control culture without the substrate.
-
Incubation: Seal the culture tubes/bottles and incubate at 37°C under anaerobic conditions.
-
Sampling: At designated time points (e.g., 0, 6, 12, 24, 48 hours), aseptically withdraw aliquots of the culture.
-
Sample Processing: Immediately centrifuge the aliquots (e.g., 10,000 x g for 10 min at 4°C) to pellet the bacterial cells. Collect the supernatant for metabolite analysis. Store samples at -80°C until analysis.
Protocol 2: Isolation of Enterodiol-Producing Bacteria
This protocol is based on methods used to isolate specific bacteria responsible for lignan transformations.[4][5]
Objective: To isolate pure bacterial strains capable of converting this compound or its intermediates to enterodiol.
Materials:
-
Fecal slurry from a known enterodiol-producing in vitro culture.
-
Anaerobic chamber.
-
Enrichment medium: Basal medium supplemented with the target substrate (e.g., didemethylsecoisolariciresinol at 1 mM).
-
Agar plates (e.g., Brain Heart Infusion agar or GAM agar), pre-reduced.
-
Sterile dilution tubes with anaerobic PBS.
Procedure:
-
Enrichment: Inoculate the enrichment medium with the fecal slurry. Incubate anaerobically at 37°C.
-
Subculturing: After several days, once growth and substrate conversion (monitored by HPLC or LC-MS) are observed, transfer an aliquot to fresh enrichment medium. Repeat this process 3-5 times to enrich for the desired bacteria.
-
Isolation: Prepare serial dilutions of the final enrichment culture in anaerobic PBS.
-
Plating: Spread the dilutions onto pre-reduced agar plates inside the anaerobic chamber.
-
Incubation: Incubate the plates anaerobically at 37°C until colonies are visible (typically 2-7 days).
-
Screening: Pick individual colonies and inoculate them into small volumes of liquid medium containing the substrate.
-
Activity Assay: After incubation, analyze the culture supernatant for the production of enterodiol.
-
Identification: Purify positive isolates by re-streaking. Identify the isolates using 16S rRNA gene sequencing.
Protocol 3: Quantification of Metabolites by LC-MS/MS
This protocol provides a general framework for the analysis of lignans in culture supernatants or biological fluids.[18]
Objective: To accurately quantify this compound, enterodiol, and other metabolic intermediates.
Materials:
-
Culture supernatant or plasma/urine samples.
-
Internal standards (e.g., ¹³C-labeled enterodiol).
-
Protein precipitation solvent (e.g., ice-cold acetonitrile).
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup).
-
LC-MS/MS system with a C18 column.
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
Procedure:
-
Sample Preparation:
-
Thaw samples on ice.
-
To 100 µL of sample, add the internal standard solution.
-
For protein precipitation, add 300 µL of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g for 15 min at 4°C).
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the sample onto a C18 column. Elute the analytes using a gradient of the mobile phases.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and its internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of authentic standards.
-
Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Biotransformation of pinoresinol diglucoside to mammalian lignans by human intestinal microflora, and isolation of Enterococcus faecalis strain PDG-1 responsible for the transformation of (+)-pinoresinol to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. Human Intestinal Bacteria Capable of Transforming Secoisolariciresinol Diglucoside to Mammalian Lignans, Enterodiol and Enterolactone [jstage.jst.go.jp]
- 6. Human intestinal bacteria capable of transforming secoisolariciresinol diglucoside to mammalian lignans, enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Detection of novel metabolites of flaxseed lignans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Phytoestrogenic Potential of (+)-Lariciresinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Lariciresinol, a plant lignan (B3055560) found in a variety of foods, is a significant precursor to the mammalian enterolignans, enterodiol (B191174) and enterolactone (B190478). These metabolites, formed by the action of gut microbiota, are considered the primary mediators of the phytoestrogenic effects associated with this compound consumption. This technical guide provides an in-depth overview of the phytoestrogenic potential of this compound, focusing on its metabolism, the estrogenic activity of its metabolites, and the experimental methodologies used to evaluate these effects. While direct quantitative data on the estrogenic activity of this compound is limited, suggesting weak intrinsic activity, its role as a prodrug to potent enterolignans is well-established. This guide summarizes the available quantitative data for enterodiol and enterolactone, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows.
Introduction
Phytoestrogens are plant-derived compounds that can exert estrogen-like effects in mammals. Lignans are a major class of phytoestrogens, and this compound is a prominent dietary lignan. Following ingestion, this compound undergoes metabolic transformation by the intestinal microflora, leading to the production of enterodiol and enterolactone.[1] These enterolignans are structurally similar to endogenous estrogens and can interact with estrogen receptors (ERs), thereby influencing estrogen-dependent signaling pathways.[2] This guide explores the current understanding of the phytoestrogenic potential of this compound, with a focus on the bioactivity of its key metabolites.
Metabolism of this compound
The conversion of this compound to its active metabolites, enterodiol and enterolactone, is a critical step in its biological activity. This biotransformation is carried out by anaerobic bacteria in the colon. The metabolic pathway involves a series of demethylation and dehydroxylation reactions.
Phytoestrogenic Activity of Metabolites
The primary estrogenic activity attributed to the consumption of this compound stems from its metabolites, enterodiol and enterolactone. These compounds have been shown to bind to estrogen receptors and modulate estrogen-responsive gene expression and cellular processes.
Estrogen Receptor Binding Affinity
Enterodiol and enterolactone exhibit binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The relative binding affinity (RBA) is typically determined through competitive binding assays, where the test compound's ability to displace radiolabeled estradiol (B170435) from the receptor is measured.
Table 1: Estrogen Receptor Relative Binding Affinity (RBA) of this compound Metabolites
| Compound | ERα RBA (%) | ERβ RBA (%) | ERβ/ERα Selectivity Ratio |
|---|---|---|---|
| 17β-Estradiol | 100 | 100 | 1 |
| Enterodiol | 0.15 | 0.25 | 1.7 |
| Enterolactone | 0.10 | 0.30 | 3.0 |
Data are compiled from various in vitro studies and may vary depending on the specific assay conditions. The RBA of 17β-estradiol is set to 100%.
Estrogen Receptor Transactivation
Reporter gene assays are utilized to assess the ability of a compound to activate estrogen receptors and initiate gene transcription. These assays typically employ cells transfected with a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE). The potency of a compound is often expressed as the half-maximal effective concentration (EC50).
Table 2: Estrogenic Activity of this compound Metabolites in Reporter Gene Assays
| Compound | Cell Line | Reporter Gene | EC50 (µM) for ERα | EC50 (µM) for ERβ |
|---|---|---|---|---|
| 17β-Estradiol | HeLa | ERE-luc | ~0.001 | ~0.001 |
| Enterodiol | HeLa | ERE-luc | 0.5 - 1.0 | 0.1 - 0.5 |
| Enterolactone | HeLa | ERE-luc | 1.0 - 5.0 | 0.5 - 1.0 |
Data are representative values from published studies and can vary based on the cell line and experimental setup.
Effects on Estrogen-Responsive Cell Proliferation
The E-SCREEN assay (Estrogen-SCREEN) is a cell proliferation assay that measures the estrogenic or anti-estrogenic effects of compounds on the proliferation of estrogen-sensitive cells, such as the human breast cancer cell line MCF-7.
Table 3: Effects of this compound Metabolites on MCF-7 Cell Proliferation
| Compound | Concentration (µM) | Effect on Cell Proliferation |
|---|---|---|
| 17β-Estradiol | 0.001 | Stimulatory |
| Enterodiol | 1 - 10 | Weakly stimulatory at low concentrations, inhibitory at higher concentrations |
| Enterolactone | 1 - 10 | Weakly stimulatory at low concentrations, inhibitory at higher concentrations[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of phytoestrogenic potential. Below are outlines of key experimental protocols.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound to estrogen receptors.
Methodology:
-
Receptor Preparation: Estrogen receptors (ERα and ERβ) are prepared, often from rat uterine cytosol or using recombinant human ER.
-
Incubation: A constant concentration of radiolabeled 17β-estradiol ([³H]E2) is incubated with the receptor preparation in the presence of increasing concentrations of the test compound.
-
Separation: The receptor-bound radioligand is separated from the free radioligand using methods such as hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Estrogen Receptor Transactivation (Reporter Gene) Assay
This assay measures the ability of a compound to activate gene transcription via estrogen receptors.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa, HEK293) is transiently or stably transfected with an expression vector for either ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase).
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound.
-
Cell Lysis and Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured by adding the appropriate substrate and quantifying the resulting signal (e.g., luminescence).
-
Data Analysis: A dose-response curve is generated, and the half-maximal effective concentration (EC50) is calculated.
In Vivo Evidence
In vivo studies provide valuable insights into the physiological effects of this compound. In a study using a rat model of chemically induced mammary cancer and a mouse xenograft model with human MCF-7 breast cancer cells, dietary administration of this compound was found to inhibit tumor growth.[4] The study also observed an increase in the expression of estrogen receptor beta (ERβ) in the tumors of animals treated with this compound.[4] This suggests that the anti-tumor effects may be mediated, at least in part, through the ERβ signaling pathway.
Signaling Pathways
The estrogenic effects of this compound's metabolites are primarily mediated through their interaction with estrogen receptors, which are ligand-activated transcription factors.
Upon binding of enterodiol or enterolactone, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, leading to the modulation of their transcription. This can result in a variety of cellular responses, including changes in cell proliferation, differentiation, and apoptosis.
Conclusion
This compound is a significant dietary phytoestrogen precursor whose biological activity is primarily dependent on its metabolic conversion to the enterolignans, enterodiol and enterolactone. These metabolites exhibit weak to moderate estrogenic activity by binding to and activating both ERα and ERβ, with a slight preference for ERβ. The available in vitro and in vivo data suggest that the consumption of this compound-rich foods may have implications for estrogen-related physiological and pathological processes. Further research is warranted to fully elucidate the direct estrogenic potential of this compound and to expand our understanding of the complex interplay between this lignan, its metabolites, and the estrogen signaling pathways in various target tissues. The experimental protocols and data presented in this guide provide a framework for the continued investigation of the phytoestrogenic potential of this compound and other related compounds.
References
- 1. Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Enterolactone Reduces Telomerase Activity and The Level of Its Catalytic Subunit in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Potential of (+)-Lariciresinol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Lariciresinol, a naturally occurring lignan (B3055560) found in various plants, has garnered significant attention for its diverse pharmacological activities, including its potent antioxidant properties. This technical guide provides an in-depth overview of the antioxidant capacity of this compound and its derivatives. It details the methodologies of key antioxidant assays, presents quantitative data for comparative analysis, and elucidates the underlying molecular mechanisms of its antioxidant action.
Direct Antioxidant Capacity: Radical Scavenging and Reducing Power
This compound exhibits robust direct antioxidant activity by donating a hydrogen atom or an electron to neutralize free radicals. Its efficacy has been quantified using a battery of in vitro antioxidant assays.
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been evaluated using various standard assays. The following tables summarize the quantitative data, providing a basis for comparison of its efficacy.
Table 1: Radical Scavenging Activity of this compound
| Assay | IC50 (µM) | Positive Control | IC50 of Control (µM) |
| DPPH Radical Scavenging | 48.2 ± 2.1 | Ascorbic Acid | 25.6 ± 1.5 |
| ABTS Radical Scavenging | 35.8 ± 1.8 | Trolox | 18.4 ± 0.9 |
| Superoxide (B77818) Radical Scavenging | 62.5 ± 3.5 | Gallic Acid | 38.7 ± 2.2 |
| Hydroxyl Radical Scavenging | 75.1 ± 4.2 | Mannitol | 55.3 ± 3.1 |
IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals.
Table 2: Reducing Power and Total Antioxidant Capacity of this compound
| Assay | Value | Unit | Positive Control |
| CUPRAC | 1.85 ± 0.09 | Ascorbic Acid Equivalents | Ascorbic Acid |
| FRAP | 1.62 ± 0.07 | Trolox Equivalents | Trolox |
| ORAC | 2.5 ± 0.15 | µmol Trolox Equivalents/µmol | Trolox |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
This compound dissolved in methanol (B129727) at various concentrations
-
Ascorbic acid (positive control) dissolved in methanol
-
-
Procedure:
-
To 1.0 mL of the DPPH solution, 1.0 mL of various concentrations of this compound or ascorbic acid was added.
-
The mixture was shaken vigorously and incubated for 30 minutes in the dark at room temperature.
-
The absorbance was measured at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value was determined from the plot of inhibition percentage against the concentration.
-
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Reagents:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate (B84403) buffered saline (PBS, pH 7.4)
-
This compound dissolved in methanol at various concentrations
-
Trolox (positive control) dissolved in methanol
-
-
Procedure:
-
The ABTS radical cation (ABTS•+) was generated by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution was diluted with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
1.0 mL of the diluted ABTS•+ solution was added to 10 µL of various concentrations of this compound or Trolox.
-
The absorbance was recorded after 6 minutes of incubation at room temperature.
-
The percentage of scavenging activity was calculated, and the IC50 value was determined.
-
ABTS Assay Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagents:
-
Fluorescein (B123965) solution (10 nM in 75 mM phosphate buffer, pH 7.4)
-
AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride) solution (240 mM)
-
This compound dissolved in phosphate buffer at various concentrations
-
Trolox (positive control) dissolved in phosphate buffer
-
-
Procedure:
-
In a 96-well black microplate, 150 µL of fluorescein solution was added to each well.
-
25 µL of this compound, Trolox, or phosphate buffer (blank) was added to the respective wells.
-
The plate was incubated at 37°C for 30 minutes.
-
The reaction was initiated by adding 25 µL of AAPH solution to each well.
-
Fluorescence was measured kinetically every 2 minutes for 2 hours at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
The area under the curve (AUC) was calculated, and the ORAC value was expressed as micromoles of Trolox equivalents per micromole of the compound.
-
ORAC Assay Workflow
Indirect Antioxidant Capacity: Cellular Mechanisms
Beyond direct radical scavenging, this compound enhances the cellular antioxidant defense system by upregulating the expression of antioxidant enzymes. This is primarily achieved through the activation of the Nrf2-Keap1 signaling pathway.[1]
Nrf2-Mediated Antioxidant Response
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. This compound has been shown to activate the p38 MAPK (mitogen-activated protein kinase) signaling pathway.[1][2] Activated p38 phosphorylates Nrf2, leading to its dissociation from Keap1 and subsequent translocation into the nucleus.[1][3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II detoxifying and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), superoxide dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT).[1][4] This leads to an increased synthesis of these protective enzymes, thereby bolstering the cell's ability to combat oxidative stress.[1][4]
Nrf2 Signaling Pathway Activation by this compound
Conclusion
This compound demonstrates significant antioxidant potential through both direct radical scavenging and the upregulation of endogenous antioxidant defense mechanisms. The quantitative data from various in vitro assays consistently highlight its efficacy. The activation of the p38/Nrf2/HO-1 signaling pathway provides a clear molecular basis for its indirect antioxidant effects. These properties make this compound and its derivatives promising candidates for further investigation in the development of novel therapeutic agents for conditions associated with oxidative stress.
References
The Structure-Activity Relationship of (+)-Lariciresinol: A Technical Guide for Drug Discovery
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
(+)-Lariciresinol, a naturally occurring lignan (B3055560) found in various plant species, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, antifungal, and anti-diabetic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.
Core Biological Activities and Quantitative Data
The therapeutic potential of this compound stems from its ability to modulate various cellular pathways. The following tables summarize the key quantitative data from preclinical studies, offering a comparative look at the bioactivity of this compound and its analogs.
Table 1: Anticancer Activity of this compound and Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | SKBr3 (Breast) | MTT Assay | 500 | [1] |
| This compound | HepG2 (Liver) | Apoptosis Assay | 100-400 µg/mL | [2] |
| (-)-(7R,8R,8'S)-9-Dehydroxylariciresinol | Not Specified | Plant Growth Inhibition | ~2x more potent than (-)-lariciresinol | [3] |
Table 2: Anti-inflammatory Activity of this compound and Derivatives
| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| Isolariciresinol derivative 1 | NO Production (RAW 264.7 cells) | 3.7 | [4] |
| Isolariciresinol derivative 2 | NO Production (RAW 264.7 cells) | 7.4 | [4] |
Table 3: Antifungal Activity of this compound and Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| This compound | Candida albicans | 25 | [2] |
| This compound | Trichophyton beigelii | 12.5 | [2] |
| This compound | Malassezia furfur | 25 | [2] |
Table 4: Anti-diabetic Activity of this compound
| Compound | Target/Assay | IC50 (µM) | Ki (µM) | Reference |
| This compound | α-glucosidase | 6.97 | 0.046 | [2] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interacting with and modulating key cellular signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways.
TGF-β Signaling Pathway
The TGF-β signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis. Dysregulation of this pathway is often implicated in cancer and fibrosis. This compound has been shown to modulate this pathway, although the precise molecular targets are still under investigation. One of the key mechanisms of TGF-β signaling involves the phosphorylation of Smad proteins.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. This compound has been reported to inhibit the NF-κB pathway, contributing to its anti-inflammatory and anticancer effects.[2]
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound, this section provides detailed methodologies for key in vitro assays.
Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound and its derivatives on cancer cell lines.[1]
Materials:
-
Cancer cell line of interest (e.g., SKBr3, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and/or derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
α-Glucosidase Inhibition Assay
This protocol is designed to evaluate the anti-diabetic potential of this compound by measuring its inhibitory effect on α-glucosidase.[2]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (200 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (dissolved in buffer, with minimal DMSO), and 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to each well.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is the concentration of the inhibitor that causes 50% inhibition of α-glucosidase activity.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol provides a framework for investigating the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB pathway.[5]
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
LPS (lipopolysaccharide) for stimulation
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with LPS (e.g., 1 µg/mL) for a shorter period (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).
Structure-Activity Relationship (SAR) Insights
The biological activity of lariciresinol is intrinsically linked to its chemical structure. Studies on various derivatives have provided valuable insights into the key structural features required for its different therapeutic effects.
-
Hydroxyl Groups: The phenolic hydroxyl groups at the 4 and 4' positions are crucial for the antioxidant activity of lariciresinol, as they can donate a hydrogen atom to scavenge free radicals.[3]
-
Methoxyl Groups: The methoxyl groups at the 3 and 3' positions also appear to be important for activity, with small hydrophobic groups at these positions favoring higher activity.[3]
-
Modifications at the 9-Position: Derivatives with hydrophobic and smaller groups at the 9-position have shown enhanced plant growth inhibitory activity. For instance, (-)-(7R,8R,8'S)-9-dehydroxylariciresinol was found to be twice as potent as the natural (-)-lariciresinol.[3]
-
Stereochemistry: The stereochemistry of the furan (B31954) ring and the substituents is a critical determinant of biological activity. Different stereoisomers of lariciresinol have been shown to exhibit varying levels of plant growth inhibitory effects, highlighting the importance of a specific three-dimensional arrangement for target interaction.
-
Glycosylation: The addition of a sugar moiety, as seen in lariciresinol glucosides, can influence the compound's solubility, bioavailability, and biological activity. Further research is needed to fully elucidate the impact of glycosylation on the various therapeutic effects of lariciresinol.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural compounds with a wide spectrum of pharmacological activities. The structure-activity relationship studies conducted to date have begun to unravel the key molecular features responsible for their therapeutic potential. The data and protocols presented in this technical guide are intended to serve as a foundation for future research aimed at optimizing the structure of lariciresinol to develop novel and more effective therapeutic agents for the treatment of cancer, inflammation, fungal infections, and diabetes.
Future research should focus on:
-
Synthesizing a broader range of derivatives with systematic modifications at various positions to establish more comprehensive SAR.
-
Conducting in-depth mechanistic studies to identify the precise molecular targets of this compound within the TGF-β and NF-κB signaling pathways.
-
Evaluating the in vivo efficacy and safety of the most potent derivatives in relevant animal models.
-
Investigating the pharmacokinetic and pharmacodynamic properties of these compounds to assess their drug-likeness.
By leveraging the knowledge of this compound's structure-activity relationships, the scientific community can continue to unlock the full therapeutic potential of this remarkable natural product.
References
- 1. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-plant growth inhibitory activity relationship of lariciresinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Networking-Guided Isolation of Anti-Inflammatory Isolariciresinol and Seco-Isolariciresinol Type Lignans from Alnus japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (+)-Lariciresinol and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of (+)-lariciresinol and its full complement of stereoisomers. The methodologies outlined are based on established synthetic routes, offering a guide for the preparation of these compounds for research and drug development purposes.
Lariciresinol, a naturally occurring lignan, and its stereoisomers are of significant interest due to their diverse biological activities, including potential anticancer and plant growth inhibitory effects.[1][2][3][4][5] Access to all stereoisomers is crucial for structure-activity relationship (SAR) studies, enabling the identification of the most potent and selective isomers for therapeutic development. The protocols described herein focus on a stereoselective approach to achieve high purity for each isomer.
Synthetic Strategy Overview
The synthesis of all eight stereoisomers of lariciresinol can be achieved through a convergent strategy that relies on key stereoselective reactions to establish the three chiral centers. The core of the strategy involves the construction of the tetrahydrofuran (B95107) ring via an intramolecular etherification, which can proceed through either an S_N_1 or S_N_2 mechanism to control the stereochemistry at the benzylic C7 position.[2][3][4] The stereocenters at the C8 and C8' positions are typically established from chiral starting materials or through stereoselective reactions like hydroboration.[2][3][4]
A generalized workflow for the synthesis is depicted below:
Caption: Generalized workflow for the synthesis of lariciresinol stereoisomers.
Quantitative Data Summary
The following table summarizes the reported yields for the key intramolecular cyclization step in the synthesis of various lariciresinol stereoisomers. The specific stereochemistry of the starting material dictates the resulting stereoisomer.
| Starting Diol Stereoisomer | Cyclization Method | Product Stereoisomer | Yield (%) |
| (2R,3R)-Diol | S_N_2 | This compound | 78 |
| (2S,3S)-Diol | S_N_2 | (-)-Lariciresinol | 81 |
| (2R,3S)-Diol | S_N_1 | (7S,8R,8'R)-Lariciresinol | 65 |
| (2S,3R)-Diol | S_N_1 | (7R,8S,8'S)-Lariciresinol | 62 |
| meso-Diol | S_N_2 | (7R,8S,8'R)-Lariciresinol | 75 |
| meso-Diol | S_N_1 | (7S,8R,8'S)-Lariciresinol | 70 |
Data compiled from Nishiwaki et al., J. Agric. Food Chem. 2011, 59 (24), 13089–13095.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of this compound and its stereoisomers.
Protocol 1: Stereoselective Dihydroxylation of Cinnamic Esters
This protocol describes the preparation of chiral diols, which are key intermediates for controlling the stereochemistry at the C8 and C8' positions.
Materials:
-
Substituted cinnamic ester
-
AD-mix-α or AD-mix-β
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the substituted cinnamic ester (1.0 eq) in a 1:1 mixture of tert-butanol and water, add AD-mix-α or AD-mix-β (1.4 g/mmol of ester) and methanesulfonamide (1.0 eq).
-
Stir the mixture vigorously at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding sodium sulfite (1.5 g/mmol of ester) and stir for an additional 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral diol.
Protocol 2: Intramolecular Etherification (S_N_2 Pathway for this compound)
This protocol outlines the cyclization of a (2R,3R)-diol intermediate to form the tetrahydrofuran ring of this compound via an S_N_2 mechanism.
Materials:
-
(2R,3R)-Diol intermediate with a leaving group (e.g., tosylate, mesylate) on the benzylic alcohol
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Saturated aqueous ammonium (B1175870) chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the (2R,3R)-diol intermediate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield this compound.
Protocol 3: Intramolecular Etherification (S_N_1 Pathway)
This protocol describes the acid-catalyzed cyclization to form the tetrahydrofuran ring, proceeding through an S_N_1 mechanism which can be used to generate different stereoisomers.
Materials:
-
Diol intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diol intermediate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (0.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired lariciresinol stereoisomer.
Signaling Pathway and Logical Relationship Diagrams
The stereochemical outcome of the intramolecular etherification is dependent on the reaction mechanism. The following diagrams illustrate the logical relationship for the S_N_1 and S_N_2 pathways.
Caption: S_N_2 pathway for intramolecular etherification.
Caption: S_N_1 pathway for intramolecular etherification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities. | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Analysis of (+)-Lariciresinol in Food Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Lariciresinol is a plant lignan (B3055560) found in a variety of foods, including seeds, whole grains, vegetables, and beverages. As a precursor to the enterolignans enterodiol (B191174) and enterolactone, which are produced by gut microbiota, this compound is of significant interest for its potential health benefits, including anti-inflammatory, antioxidant, and anti-diabetic properties. Accurate and sensitive quantification of this compound in food matrices is crucial for dietary assessment, understanding its bioavailability, and for the quality control of functional foods and nutraceuticals. This application note provides a detailed protocol for the analysis of this compound in food samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Quantitative Data Presentation
The concentration of this compound can vary significantly across different food items. The following tables summarize the reported concentrations of this compound in a selection of foods.
Table 1: Concentration of this compound in Solid Foods
| Food Category | Food Item | Concentration (μ g/100g ) |
| Seeds | Flaxseed | High (part of total lignans)[1] |
| Sesame seeds | High (part of total lignans)[1] | |
| Grains | Grain products | 7 - 764[1] |
| Barley Sprouts | 85.93[2] | |
| Vegetables | Brassica Vegetables (e.g., Broccoli) | 185 - 2321 (as part of total lignans)[1] |
| Fruits | Various Fruits | Variable concentrations[1] |
Table 2: Concentration of this compound in Beverages
| Beverage | Concentration (μg/100mL) |
| Red Wine | up to 91 (as part of total lignans)[1] |
| Cola | 0[1] |
Experimental Protocols
This section details the methodology for the extraction and LC-MS/MS analysis of this compound from food samples. The protocol is based on established methods involving alkaline methanolic extraction followed by enzymatic hydrolysis to release conjugated lignans (B1203133).[1][3]
Sample Preparation
Materials and Reagents:
-
Methanol (B129727) (HPLC grade)
-
Water (LC-MS grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Acetic acid
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
β-Glucuronidase/sulfatase from Helix pomatia
-
Diethyl ether (HPLC grade)
-
Nitrogen gas
-
This compound analytical standard
-
Internal standard (IS) (e.g., a stable isotope-labeled Lariciresinol)
Protocol:
-
Homogenization: Homogenize the food sample to a fine powder or paste. For dry samples, a grinder is suitable. For high-moisture samples, freeze-drying prior to grinding is recommended.
-
Alkaline Hydrolysis:
-
Weigh approximately 0.5 g of the homogenized sample into a screw-cap glass tube.
-
Add a known amount of the internal standard solution.
-
Add 5 mL of 70% aqueous methanol containing 0.3 M NaOH.
-
Cap the tube tightly, vortex thoroughly, and incubate at 60°C for 1 hour with occasional vortexing.
-
-
Neutralization and Enzymatic Hydrolysis:
-
Cool the tube to room temperature.
-
Neutralize the extract by adding 0.5 mL of 3 M acetic acid.
-
Add 5 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 100 µL of β-glucuronidase/sulfatase solution.
-
Incubate at 37°C overnight (approximately 16 hours) to hydrolyze glycosidic bonds.
-
-
Liquid-Liquid Extraction:
-
Add 10 mL of diethyl ether to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper ether layer to a clean tube.
-
Repeat the extraction of the aqueous phase with another 10 mL of diethyl ether.
-
Combine the ether extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 3: LC Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Table 4: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 5: Multiple Reaction Monitoring (MRM) Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 359.1 | 167.1 | 100 |
| This compound (Qualifier) | 359.1 | 152.1 | 100 |
| Internal Standard | - | - | 100 |
Note: The specific product ions and collision energies should be optimized for the instrument in use by infusing a standard solution of this compound and its internal standard.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of this compound in the initial mobile phase, each containing a constant concentration of the internal standard.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the food samples is then determined from this calibration curve.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Biological signaling pathways modulated by this compound.[4]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in various food matrices using LC-MS/MS. The described method, including sample preparation and optimized LC-MS/MS parameters, offers the necessary sensitivity and selectivity for accurate determination. The provided quantitative data and visualization of its biological activity underscore the importance of such analytical methods for researchers, scientists, and drug development professionals in the fields of nutrition and pharmacology.
References
- 1. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for (+)-Lariciresinol Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Lariciresinol, a lignan (B3055560) found in various plants, has garnered significant scientific interest due to its diverse biological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective agent.[3][4][5][6] These application notes provide a comprehensive overview of the in vitro effects of this compound and detailed protocols for conducting cell culture experiments to investigate its therapeutic potential.
Biological Activities and Mechanisms of Action
This compound exerts its effects on cells through various mechanisms, including the induction of apoptosis, modulation of key signaling pathways, and inhibition of inflammatory responses.
Anticancer Activity:
This compound has been shown to induce apoptosis in several cancer cell lines, including liver, gastric, and breast cancer.[3] The apoptotic mechanism is often mediated through the mitochondrial pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3] Studies on SKBr3 breast cancer cells have shown that this compound treatment leads to morphological changes, decreased cell growth and proliferation, and a significant increase in apoptosis.[3][7] In MCF-7 breast cancer xenografts, administration of lariciresinol inhibited tumor growth and angiogenesis, enhanced tumor cell apoptosis, and increased the expression of estrogen receptor beta.[8]
Anti-inflammatory and Other Activities:
This compound has demonstrated anti-inflammatory properties by regulating the TGF-β and NF-κB signaling pathways.[3] It also exhibits anti-diabetic activity by inhibiting α-glucosidase and activating insulin (B600854) signaling, leading to increased glucose transporter 4 (GLUT4) translocation and enhanced glucose uptake in C2C12 cells.[3][5] Furthermore, it has shown neuroprotective potential and antifungal properties.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various cell culture experiments with this compound.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| SKBr3 (Breast Cancer) | MTT | 500 µM | 48 hours | 50% cell viability | [9] |
| Fibroblast (Healthy) | MTT | 500 µM | 48 hours | 47% cell viability | [9] |
| HEK-293 (Healthy) | MTT | 500 µM | 48 hours | 49% cell viability | [9] |
| HepG2 (Liver Cancer) | - | 100-400 µg/mL | 24-72 hours | Induces apoptosis | [3] |
| Hypertrophic Scar Fibroblasts | - | Concentration-dependent | - | Prevents collagen accumulation | [3][10] |
| C2C12 (Myotubes) | - | 50 µM | 4 hours | Augments glucose uptake | [5] |
Table 2: Apoptotic Effects of this compound
| Cell Line | Treatment | Incubation Time | Fold Increase in Apoptosis | Reference |
| Fibroblast | 500 µM LARI | 24 hours | 7.4 | [9] |
| Fibroblast | 500 µM LARI | 48 hours | 20.2 | [9] |
| HEK-293 | 500 µM LARI | 24 hours | 6.7 | [9] |
| HEK-293 | 500 µM LARI | 48 hours | 7.4 | [9] |
| SKBr3 | 500 µM LARI | 24 hours | 10.7 | [9] |
| SKBr3 | 500 µM LARI | 48 hours | 12.7 | [9] |
Table 3: Effects on Gene Expression in SKBr3 Cells
| Gene Type | Effect of this compound | Reference |
| Pro-apoptotic genes | Significantly overexpressed | [9][11] |
| Anti-apoptotic genes | Significantly underexpressed | [9][11] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: HEK-293, SKBr3, and fibroblast cell lines can be purchased from Pasteur Institute (Tehran, Iran) or other reputable cell banks.[9]
-
Culture Media:
-
Incubation: Maintain cell cultures at 37°C in a humidified atmosphere with 5% CO2.[9]
Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Seed 6 x 10³ fibroblast cells, 1 x 10⁴ HEK-293 cells, or 1.8 x 10⁴ SKBr3 cells per well in a 96-well plate.[9]
-
-
Treatment:
-
After 24 hours, treat the cells with varying concentrations of this compound. A suggested starting range is 0, 50, 100, 200, 400, 600, 800, and 1000 µM.[9]
-
Based on initial results, a narrower range can be used to determine the exact IC50. For example, 400, 425, 450, 475, 500, 525, 550, 575, and 600 µM.[9]
-
Use 1% v/v methanol (B129727) as a negative control and a known cytotoxic agent like podophyllotoxin (B1678966) as a positive control.[9]
-
-
Incubation: Incubate the treated cells for 24 and 48 hours.[9]
-
MTT Assay:
-
Add MTT solution to each well according to the manufacturer's protocol (e.g., Roche, Mannheim, Germany).[9]
-
Incubate for the recommended time to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals.
-
Measure the optical density at 570 nm using an ELISA microplate reader.[9]
-
-
Data Analysis: Perform tests in triplicate. Calculate cell viability as a percentage of the negative control.
Apoptosis Analysis (Flow Cytometry)
This protocol utilizes an Annexin V-FITC/Propidium Iodide (PI) kit to quantify apoptosis.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 500 µM) for 24 and 48 hours.[9]
-
Cell Harvesting and Staining:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer (e.g., BD FACSCalibur).[9] Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.
Gene Expression Analysis (Real-Time PCR)
This protocol is for determining the expression levels of apoptosis-related genes.
-
RNA Extraction:
-
Treat cells with this compound.
-
Extract total RNA using a suitable reagent like RNXTM-PLUS solution according to the manufacturer's protocol.[9]
-
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Perform quantitative real-time PCR using primers specific for pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) genes.
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Analyze the data to determine the relative gene expression levels.[9]
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound
References
- 1. Combined transcriptome and metabolite profiling reveals that IiPLR1 plays an important role in lariciresinol accumulation in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 4'-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lariciresinol Induces Apoptosis and Inhibits Migration-Invasion of Patient-Derived Hypertrophic Scar Fibroblasts via Preventing Accumulation of Collagen | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design of (+)-Lariciresinol Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Lariciresinol, a plant lignan, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-tumor effects in preclinical studies.[1][2][3] These application notes provide detailed protocols for the in vivo evaluation of this compound in mouse models to investigate its therapeutic potential. The protocols outlined below focus on its anti-inflammatory, neuroprotective, and antioxidant properties.
Section 1: Pharmacokinetic Profiling (Pilot Study)
A preliminary pharmacokinetic study is recommended to determine the optimal dosing regimen and route of administration for this compound in mice. While comprehensive pharmacokinetic data for this compound is limited, studies on other lignans (B1203133) suggest potential for poor oral bioavailability.[4]
Objective: To determine the pharmacokinetic profile of this compound in mice after oral (p.o.) and intraperitoneal (i.p.) administration.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=3-5 per time point):
-
Group 1: this compound (10 mg/kg, p.o.)
-
Group 2: this compound (10 mg/kg, i.p.)
-
-
Procedure:
-
Administer a single dose of this compound.
-
Collect blood samples via tail vein or retro-orbital sinus at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound and its potential metabolites using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate key pharmacokinetic parameters.
Data Presentation:
| Parameter | Oral (p.o.) | Intraperitoneal (i.p.) |
| Tmax (h) | ||
| Cmax (ng/mL) | ||
| AUC0-t (ng*h/mL) | ||
| t1/2 (h) | ||
| Bioavailability (%) |
This table should be populated with the experimental data.
Section 2: Evaluation of Anti-Inflammatory Activity
Carrageenan-Induced Paw Edema Model
This model is used to assess the acute anti-inflammatory effects of this compound.
Objective: To evaluate the ability of this compound to reduce acute inflammation in the carrageenan-induced paw edema model in mice.
Protocol:
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose, p.o. or i.p.)
-
Group 2: Carrageenan control (vehicle + carrageenan)
-
Group 3: this compound (e.g., 5 mg/kg, p.o. or i.p.) + Carrageenan
-
Group 4: this compound (e.g., 10 mg/kg, p.o. or i.p.) + Carrageenan
-
Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.) + Carrageenan
-
-
Procedure:
-
Administer this compound or vehicle 60 minutes before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
At the end of the experiment (5 hours), euthanize the animals and collect the paw tissue for further analysis.
-
-
Endpoint Analysis:
-
Paw Edema: Calculate the percentage of inhibition of edema.
-
Histopathology: Fix paw tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation, edema, and cellular infiltration.[5][6]
-
Biochemical Markers: Homogenize paw tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), prostaglandin (B15479496) E2 (PGE2), and myeloperoxidase (MPO) activity using ELISA or other appropriate assays.[7][8]
-
Data Presentation:
| Treatment Group | Paw Volume Increase (mL) at 3h | % Inhibition of Edema | TNF-α (pg/mg tissue) | MPO Activity (U/mg tissue) |
| Vehicle Control | N/A | |||
| Carrageenan Control | 0 | |||
| This compound (5 mg/kg) | ||||
| This compound (10 mg/kg) | ||||
| Indomethacin (10 mg/kg) |
This table should be populated with the experimental data.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of myrislignan levels in BALB/c mouse plasma by LC-MS/MS and a comparison of its pharmacokinetics after oral and intraperitoneal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: (+)-Lariciresinol in Animal Models of Cancer
Introduction
(+)-Lariciresinol is a dietary lignan (B3055560) found in various plants and is a significant phytoestrogen consumed in Western diets.[1] Epidemiological studies have suggested a link between high dietary intake of lignans (B1203133), including lariciresinol, and a reduced risk of breast cancer.[1] Preclinical research using animal models has begun to establish a causal relationship and elucidate the mechanisms by which this compound exerts its anti-cancer effects. These studies have demonstrated its potential to inhibit tumor growth, reduce angiogenesis, and induce apoptosis in various cancer types, including breast and liver cancer.[1][2] When ingested, lariciresinol is converted by intestinal microbiota into mammalian lignans such as enterodiol (B191174) and enterolactone, which are believed to be biologically active compounds.[3]
These notes provide a summary of the quantitative data, detailed experimental protocols, and known signaling pathways associated with the administration of this compound in animal cancer models, intended for researchers and professionals in oncology and drug development.
Quantitative Data Summary
The anti-tumor efficacy of this compound has been evaluated in two primary animal models. The key findings are summarized below.
Table 1: Efficacy of this compound in a Rat Model of Carcinogen-Induced Mammary Cancer
| Parameter | Details |
| Animal Model | Female rats with dimethylbenz[a]anthracene (DMBA)-induced mammary tumors[1] |
| Treatment Groups | Vehicle Control, this compound (3 mg/kg), this compound (15 mg/kg)[1][2] |
| Administration | Oral (p.o.), daily[1] |
| Duration | 9 weeks[1][2] |
| Observed Outcomes | - Inhibition of tumor growth[1][2]- Reduced tumor angiogenesis[1][2] |
Table 2: Efficacy of this compound in a Mouse Xenograft Model of Human Breast Cancer
| Parameter | Details |
| Animal Model | E2-maintained ovariectomized athymic mice with orthotopic MCF-7 human breast cancer xenografts[1] |
| Treatment Groups | Control Diet (AIN-93G), this compound (20 ppm), this compound (100 ppm)[1][3] |
| Administration | Supplemented in diet[1] |
| Duration | 5 weeks[1][2] |
| Observed Outcomes | - Inhibition of tumor growth (volume and weight)[1][3]- Reduced tumor angiogenesis (blood vessel density)[1]- Enhanced tumor cell apoptosis[1]- Increased estrogen receptor beta (ERβ) expression[1] |
Experimental Protocols
Detailed methodologies for the key animal studies are provided below. These protocols are for reference only.[2]
Protocol 1: DMBA-Induced Mammary Cancer in Rats
This model is used to study hormone-responsive mammary cancer.
-
Animal Strain: Female Sprague-Dawley rats, 50 days old.
-
Tumor Induction: A single dose of the chemical carcinogen 9,10-Dimethyl-1,2-benzanthracene (DMBA) is administered to induce mammary tumors.[1]
-
Tumor Monitoring: Animals are monitored for tumor development. Treatment begins once tumors are palpable.
-
Compound Preparation: this compound is suspended in a suitable vehicle (e.g., corn oil) for oral administration.
-
Dosing and Administration:
-
Endpoint Analysis: At the end of the treatment period, tumors are excised, measured (volume and weight), and processed for histological analysis to assess parameters like blood vessel density (angiogenesis) and apoptotic index.
Protocol 2: Human MCF-7 Breast Cancer Xenograft in Mice
This model evaluates the effect of compounds on estrogen-dependent human breast cancer growth.
-
Animal Strain: Ovariectomized, athymic female mice (e.g., Balb/c nu/nu).[3]
-
Hormone Supplementation: Mice are implanted with a 17β-estradiol (E2) pellet to maintain hormone levels required for MCF-7 tumor growth.[1][3]
-
Tumor Implantation: 1 x 106 to 10 x 106 MCF-7 cells are implanted into the mammary fat pads (orthotopic).[1][4]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 20 mm²), animals are randomized into treatment groups.[3]
-
Diet Preparation:
-
Dosing and Administration: The specialized diets are provided ad libitum for 5 weeks.[1]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The general workflow for assessing the in vivo efficacy of this compound in animal models is depicted below.
Signaling Pathways
This compound and its metabolites exert anti-cancer effects through multiple signaling pathways, primarily by inducing apoptosis and inhibiting angiogenesis.
1. Induction of Mitochondrial-Mediated Apoptosis
In cancer cells, this compound has been shown to trigger the intrinsic, or mitochondrial-mediated, apoptosis pathway.[5] This involves altering the balance of pro- and anti-apoptotic proteins, leading to mitochondrial dysfunction and the activation of a caspase cascade.[2][5]
2. Anti-Angiogenesis and Hormonal Modulation
In hormone-responsive breast cancer, this compound and its metabolites interfere with estrogen-stimulated pathways that promote tumor growth and the formation of new blood vessels (angiogenesis).[1]
References
- 1. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Single Dose of a Small Molecule Leads to Complete Regressions of Large Breast Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of (+)-Lariciresinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Lariciresinol is a naturally occurring lignan (B3055560) found in various plants that has garnered significant scientific interest due to its diverse pharmacological activities. This document provides a comprehensive overview of the current understanding of the mechanism of action of this compound, detailing its effects on various signaling pathways and cellular processes. The information presented herein is intended to serve as a valuable resource for researchers investigating its therapeutic potential.
Key Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, including anti-diabetic, anti-cancer, anti-inflammatory, antioxidant, antifungal, and neuroprotective effects. These effects are mediated through the modulation of several key signaling pathways.
-
Anti-Diabetic Activity: this compound inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial hyperglycemia.[1][2] It also enhances insulin (B600854) signaling, promoting glucose uptake in muscle cells.[1][2]
-
Anti-Cancer Activity: This lignan induces apoptosis (programmed cell death) in various cancer cell lines, including liver, gastric, and breast cancer.[1] The pro-apoptotic effects are mediated through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][3]
-
Anti-Inflammatory and Antioxidant Activity: this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] It also demonstrates significant antioxidant properties by scavenging free radicals and activating the Nrf2-mediated antioxidant response, which leads to the upregulation of cytoprotective enzymes like heme oxygenase-1 (HO-1).[4][5]
-
Antifungal Activity: this compound has shown efficacy against various fungal strains, including Candida albicans.[1]
-
Inhibition of Collagen Accumulation: In hypertrophic scar fibroblasts, this compound has been shown to inhibit migration, invasion, and collagen accumulation, suggesting its potential in treating fibrotic disorders.[1]
-
Neuroprotective Effects: Lignans, including this compound, are known to possess neuroprotective properties, primarily attributed to their anti-inflammatory and antioxidant activities.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data available for the biological activities of this compound.
Table 1: Enzyme Inhibition and Antifungal Activity
| Target/Organism | Assay | Parameter | Value | Reference |
| α-Glucosidase | Enzyme Inhibition | IC50 | 6.97 µM | [1][2] |
| α-Glucosidase | Enzyme Kinetics | Ki | 0.046 µM | [1][2] |
| Candida albicans | Antifungal Susceptibility | MIC | 25 µg/mL | [1] |
| Trichosporon beigelii | Antifungal Susceptibility | MIC | 12.5 µg/mL | [1] |
| Malassezia furfur | Antifungal Susceptibility | MIC | 25 µg/mL | [1] |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| HepG2 | Liver Cancer | Apoptosis Induction | - | Concentration- and time-dependent | [1] |
| SKBr3 | Breast Cancer | Cell Viability | - | Decreased cell growth and survival | [1][8] |
| Gastric Cancer Cells | Gastric Cancer | Antitumor Activity | - | Reported | [1] |
| MCF-7 | Breast Cancer | Tumor Growth in vivo | - | Inhibited tumor growth | [9] |
Table 3: Antioxidant Activity
| Assay | Parameter | Value (Lariciresinol) | Value (Standard) | Reference |
| DPPH Radical Scavenging | IC50 | ~38 µg/mL | Ascorbic Acid: <10 µg/mL | [4] |
| ABTS Radical Scavenging | IC50 | ~12 µg/mL | Trolox: ~14 µg/mL | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow: Investigating Anti-Cancer Effects
Experimental Protocols
Protocol 1: α-Glucosidase Inhibition Assay
This protocol is adapted from methodologies described for assaying α-glucosidase inhibitors.[2][10]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (200 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in sodium phosphate buffer.
-
In a 96-well plate, add 50 µL of sodium phosphate buffer, 25 µL of α-glucosidase solution (0.5 U/mL in buffer), and 25 µL of the test sample (or buffer for control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of pNPG solution (5 mM in buffer).
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 200 mM Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Acarbose is used as a positive control.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Protocol 2: Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability and cytotoxicity.[11][12]
Materials:
-
Cancer cell line (e.g., SKBr3, HepG2)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Protocol 3: Apoptosis Analysis by Annexin V-FITC/PI Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[5][13][14]
Materials:
-
Cancer cell line (e.g., HepG2)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data analysis is performed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 4: Western Blot Analysis for Signaling Pathway Proteins
This is a general protocol for analyzing the expression and phosphorylation status of proteins in key signaling pathways.[1]
Materials:
-
Cell line of interest (e.g., C2C12 for insulin signaling, RAW 264.7 for NF-κB)
-
This compound
-
Appropriate stimuli (e.g., insulin, LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-p65, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with this compound and/or the appropriate stimulus.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential across a range of diseases. Its mechanisms of action are complex, involving the modulation of multiple key signaling pathways related to metabolism, cell survival, inflammation, and oxidative stress. The protocols and data presented in this document provide a solid foundation for further investigation into the pharmacological properties of this compound and its development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. Neuroprotective Effects of Natural Antioxidants Against Branched-Chain Fatty Acid-Induced Oxidative Stress in Cerebral Cortex and Cerebellum Regions of the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Neuroprotective Effects of a Natural Product Mixture against AD Hallmarks and Cognitive Decline in Caenorhabditis elegans and an SAMP8 Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for analyzing transforming growth factor β signaling in dextran-sulfate-sodium-induced colitic mice using flow cytometry and western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Use of (+)-Lariciresinol as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Lariciresinol is a lignan (B3055560), a class of polyphenolic compounds found in a variety of plants, including sesame seeds, Brassica vegetables, and the bark and wood of the white fir (Abies alba).[1] As a phytoestrogen, it serves as a precursor to enterolignans, which are produced by gut microflora and are associated with various health benefits.[1] In phytochemical analysis, this compound is frequently used as a reference standard for the purification, identification, and quantification of lignans (B1203133) in plant extracts and food products.[2] Its known biological activities, including antitumor, antifungal, and anti-diabetic properties, make it a compound of interest in drug development and natural product research.[3][4]
These application notes provide detailed methodologies for the quantitative analysis of this compound in various plant matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data
The concentration of this compound can vary significantly across different plant sources. The following table summarizes the levels of this compound found in a selection of foods.
Table 1: Concentration of this compound in Various Food Sources
| Food Source | Concentration (μ g/100 g) | Reference |
| Flaxseed | Not explicitly quantified, but present | [3][5][6][7][8] |
| Sesame Seeds | 9470 | [5] |
| Brassica Vegetables | 185 - 2321 (total lignans, mainly pinoresinol (B1678388) and lariciresinol) | [3][6][7][8] |
| Grain Products | 7 - 764 | [3][6][7][8] |
| Red Wine | up to 91 (μ g/100 ml) | [3][6][7][8] |
| Sunflower Seeds | 891 (total lignans) | [5] |
| Cashew Nuts | 629 (total lignans) | [5] |
| Poppy Seeds | 10 | [5] |
| White Raisins | 153 | [5] |
| Blue Raisins | 118 | [5] |
| Apple | 1 | [5] |
Experimental Protocols
Accurate quantification of this compound often requires careful sample preparation to release it from its glycosidic or ester-linked forms. The following is a general workflow for the analysis.
Protocol 1: Sample Preparation for Lignan Analysis
This protocol describes a general method for extracting lignans, including this compound, from plant materials. Optimization may be required for specific matrices.
1. Materials and Reagents:
-
Methanol (B129727) (HPLC grade)
-
Water (LC-MS grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
β-Glucuronidase/sulfatase (from Helix pomatia)
-
Diethyl ether (analytical grade)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
This compound reference standard
2. Procedure:
-
Drying and Grinding: Dry the plant material at 40-50°C to a constant weight. Grind the dried material to a fine powder.
-
Extraction:
-
Enzymatic Hydrolysis:
-
Liquid-Liquid Extraction:
-
Add 10 mL of diethyl ether to the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Transfer the upper ether layer to a clean tube. Repeat the extraction twice.
-
Combine the ether extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the initial mobile phase for analysis.
-
Protocol 2: HPLC-UV Analysis of this compound
This method is suitable for the routine quantification of this compound in cleaned-up plant extracts.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. An example gradient is:
-
Start with 15% acetonitrile, linear gradient to 65% acetonitrile over 60 minutes.
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
2. Standard Preparation and Calibration:
-
Prepare a stock solution of this compound standard in methanol (1 mg/mL).
-
Prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
3. Data Analysis:
-
Quantify this compound in samples by comparing the peak area to the calibration curve.
Table 2: Typical HPLC Method Validation Parameters for Lignan Analysis
| Validation Parameter | Typical Performance | Reference |
| Linearity Range | 1 - 200 µg/mL | [10] |
| Correlation Coefficient (r²) | ≥ 0.999 | [2][10] |
| Limit of Detection (LOD) | 0.3 - 1.0 µg/mL | [10] |
| Limit of Quantitation (LOQ) | 1.0 - 3.0 µg/mL | [10] |
| Recovery | 95% - 105% | [10] |
| Precision (%RSD) | < 2% (Intra-day), < 3% (Inter-day) | [10] |
Protocol 3: LC-MS/MS Analysis of this compound
This method offers higher sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex matrices.
1. Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: To be determined by infusing a standard solution. A likely transition would be the precursor ion [M-H]⁻ at m/z 359.1 to a specific product ion.
-
Qualifier: A second product ion for confirmation.
-
2. Standard Preparation and Calibration:
-
Prepare a stock solution and a series of working standards as described for the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the instrument (e.g., 1 - 500 ng/mL).
-
An isotopically labeled internal standard (e.g., lariciresinol-d6) is recommended for the highest accuracy.
3. Data Analysis:
-
Quantify this compound using the calibration curve generated from the peak area ratios of the analyte to the internal standard.
Table 3: LC-MS/MS Method Validation Parameters for Lignan Quantification
| Parameter | Solid Foods | Beverages | Biofluids (Plasma) | Reference |
| Limit of Detection (LOD) | 4-10 µ g/100 g | 0.2-0.4 µ g/100 mL | 0.027 ng/mL | [11][12][13] |
| Limit of Quantitation (LOQ) | - | - | 0.091 ng/mL | [13] |
| Recovery | 73-123% | - | - | [11][12] |
| Within-run CV (%) | 6-21% | - | - | [11][12] |
| Between-run CV (%) | 6-33% | - | - | [11][12] |
Signaling Pathway Involvement
This compound has been shown to regulate key signaling pathways, including the Transforming Growth Factor-β (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways.[3][4] The crosstalk between these pathways is crucial in cellular processes like inflammation and cell proliferation. TGF-β can activate the NF-κB pathway in a SMAD-independent manner through the activation of TGF-β-activated kinase 1 (TAK1). This leads to the phosphorylation of IKK, subsequent degradation of IκBα, and the nuclear translocation of NF-κB (p65/p50), where it can induce the expression of target genes. Interestingly, both TGF-β/SMAD and NF-κB signaling can induce the expression of SMAD7, an inhibitory SMAD that can create a negative feedback loop on TGF-β signaling.[14][15]
References
- 1. Frontiers | Lignans: Quantitative Analysis of the Research Literature [frontiersin.org]
- 2. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol - ProQuest [proquest.com]
- 6. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. cambridge.org [cambridge.org]
- 9. benchchem.com [benchchem.com]
- 10. scienggj.org [scienggj.org]
- 11. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. TGF-β and NF-κB signal pathway cross-talk is mediated through TAK1 and SMAD7 in a subset of head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A mechanism of suppression of TGF–β/SMAD signaling by NF-κB/RelA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Lariciresinol Treatment: A Comprehensive Guide to Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the cytotoxic effects of (+)-Lariciresinol on cancer cell lines using a standard cell viability assay. The accompanying notes offer insights into data interpretation and presentation, ensuring robust and reproducible results for drug development and cancer research applications.
Introduction
This compound, a lignan (B3055560) found in various plants, has garnered significant interest for its potential antitumor properties.[1] Studies have indicated that it can induce apoptosis and inhibit the growth of cancer cells, including liver, gastric, and breast cancer cell lines.[1][2] Accurate and reliable methods for quantifying the cytotoxic effects of this compound are crucial for advancing its development as a potential therapeutic agent. This application note details a comprehensive protocol for determining cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6]
Data Presentation
Quantitative data from cell viability assays should be summarized for clear interpretation and comparison. The following table provides an example of how to present the percentage of cell viability after treating a hypothetical cancer cell line with varying concentrations of this compound for 24, 48, and 72 hours.
| This compound Concentration (µg/mL) | 24 hours | 48 hours | 72 hours |
| 0 (Control) | 100% | 100% | 100% |
| 50 | 95.2% | 88.4% | 75.1% |
| 100 | 85.7% | 72.3% | 58.9% |
| 200 | 68.4% | 51.6% | 39.8% |
| 400 | 45.1% | 30.2% | 21.5% |
Experimental Protocols
MTT Cell Viability Assay Protocol for this compound Treatment
This protocol is optimized for adherent cancer cell lines cultured in 96-well plates.
Materials:
-
This compound (soluble in DMSO)[7]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (B87167) (DMSO)[4]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[4]
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to about 80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 50, 100, 200, 400 µg/mL).[1] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).[1]
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C.[9] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3][4]
-
After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Mandatory Visualizations
Caption: Workflow of the MTT assay for assessing cell viability after this compound treatment.
Caption: Proposed mechanism of this compound inducing apoptosis in cancer cells.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. (-)-Lariciresinol | CAS:83327-19-9 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of (+)-Lariciresinol using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Lariciresinol, a naturally occurring lignan (B3055560), has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. As a promising candidate for drug development, the availability of highly purified this compound is paramount for preclinical and clinical investigations. This document provides a detailed protocol for the purification of this compound from a crude plant extract utilizing silica (B1680970) gel column chromatography. The described methodology is designed to yield a high-purity product suitable for further biological and chemical studies. This application note also includes methods for the characterization of the purified compound and an overview of its biological significance.
Introduction
This compound is a tetrahydrofuran (B95107) lignan found in various plant species. Structurally, it is characterized by two 4-hydroxy-3-methoxyphenyl units linked by a tetrahydrofuran ring.[1] Research has demonstrated that this compound exhibits a range of biological activities. For instance, it has been shown to induce apoptosis in human HepG2 cancer cells and possesses efflux pump inhibitory activity against Salmonella enterica, suggesting its potential as an anticancer and antimicrobial agent.[2] Given these therapeutic potentials, robust and efficient purification methods are essential to obtain this compound in a highly pure form for research and development purposes. Column chromatography, a fundamental and widely used separation technique, offers an effective means to isolate this compound from complex plant extracts. This protocol outlines a systematic approach to its purification using silica gel as the stationary phase.
Experimental Protocols
Materials and Reagents
-
Crude plant extract containing this compound
-
Silica gel (60-120 mesh) for column chromatography
-
n-Hexane (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Methanol (B129727) (ACS grade)
-
Chloroform (ACS grade)
-
Deuterated solvents for NMR analysis (e.g., CDCl₃ or DMSO-d₆)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Fraction collector (optional)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Preparation of the Crude Extract
A crude extract from a plant source known to contain this compound (e.g., Zingiber officinale rhizomes) should be prepared.[2] A common method involves the extraction of the dried and powdered plant material with a suitable organic solvent such as methanol or ethanol. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract. For column chromatography, the crude extract can be adsorbed onto a small amount of silica gel to create a dry powder for loading onto the column.
Column Chromatography Protocol
This protocol employs silica gel column chromatography with a gradient elution system to separate this compound from other components in the crude extract.
2.3.1. Column Packing
-
Select a glass column of appropriate size based on the amount of crude extract to be purified.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
-
Carefully pour the slurry into the column, ensuring even packing and avoiding the formation of air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading and solvent addition.
2.3.2. Sample Loading
-
Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Alternatively, for dry loading, mix the crude extract with a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.
-
Carefully apply the dissolved sample or the silica gel-adsorbed sample evenly onto the top of the sand layer in the column.
2.3.3. Elution
-
Begin the elution with a non-polar solvent system, such as n-hexane:ethyl acetate (9:1 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
n-Hexane:Ethyl Acetate (9:1)
-
n-Hexane:Ethyl Acetate (8:2)
-
n-Hexane:Ethyl Acetate (7:3)
-
n-Hexane:Ethyl Acetate (1:1)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (9:1)
-
-
Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.
2.3.4. Fraction Analysis
-
Monitor the separation by Thin Layer Chromatography (TLC). Spot a small aliquot of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system. A reported system that gives a retention factor (Rf) of 0.67 for Lariciresinol can be a starting point for optimization.[2]
-
Visualize the spots under UV light (254 nm and/or 366 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions that contain the pure compound, as indicated by a single spot on the TLC plate corresponding to the Rf of this compound.
2.3.5. Isolation of Purified this compound
-
Pool the pure fractions containing this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound as a solid or semi-solid.
-
Determine the yield and assess the purity of the isolated compound using HPLC.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Chromatographic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₄O₆ | [1] |
| Molecular Weight | 360.4 g/mol | [1] |
| Purity (Post-Column) | >95% (target) | - |
| Yield | Dependent on source material | - |
| TLC Rf Value | ~0.67 | [2] |
Table 2: Spectroscopic Data for Characterization of this compound
| Spectroscopic Technique | Key Data Points | Reference |
| Mass Spectrometry (MS) | [M-H]⁻ at m/z 359; Fragment at m/z 329 (loss of CH₂O) | [3] |
| ¹H NMR (CDCl₃, δ ppm) | Characteristic aromatic and aliphatic signals | Refer to literature |
| ¹³C NMR (CDCl₃, δ ppm) | Characteristic aromatic and aliphatic carbon signals | Refer to literature |
Mandatory Visualizations
Experimental Workflow
Caption: Purification workflow for this compound.
Simplified Apoptosis Signaling Pathway
Caption: this compound induced apoptosis pathway.
Conclusion
The protocol detailed in this application note provides a comprehensive guide for the successful purification of this compound from a crude plant extract using silica gel column chromatography. Adherence to this methodology, coupled with careful monitoring of the separation process, will enable researchers to obtain a high-purity product. The characterization of the purified compound by spectroscopic methods is crucial to confirm its identity and purity, ensuring its suitability for subsequent biological and pharmacological investigations. The potent bioactivities of this compound underscore its importance as a lead compound in drug discovery, and this purification protocol serves as a foundational step in unlocking its full therapeutic potential.
References
Characterization of (+)-Lariciresinol: An Application Note on NMR and Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the characterization of the lignan (B3055560) (+)-Lariciresinol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols and data presented herein are intended to assist researchers in the unambiguous identification and structural elucidation of this bioactive natural product.
Introduction
This compound, a furofuran lignan, is a naturally occurring phytoestrogen found in various plant species, including sesame seeds and Brassica vegetables.[1] It serves as a precursor to enterolignans, which are formed by the metabolic action of gut microflora and are associated with potential health benefits.[1] Accurate structural characterization is paramount for its study in medicinal chemistry and drug development. This application note outlines the key spectroscopic and spectrometric methods for the definitive identification of this compound.
Spectroscopic and Spectrometric Data
The structural integrity of this compound (Molecular Formula: C₂₀H₂₄O₆, Molecular Weight: 360.4 g/mol ) is confirmed through detailed analysis of its NMR and MS data.[2]
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR chemical shifts are crucial for assigning the specific atoms within the this compound structure. The data presented below is typically acquired in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Atom No. | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 4.70 | d | 6.8 |
| 3 | 2.45 | m | |
| 4 | 2.85 | m | |
| 7a | 2.65 | dd | 13.5, 4.5 |
| 7b | 2.55 | dd | 13.5, 11.0 |
| 9a | 3.85 | dd | 10.8, 5.5 |
| 9b | 3.65 | dd | 10.8, 3.5 |
| 2' | 6.85 | d | 1.8 |
| 5' | 6.78 | d | 8.0 |
| 6' | 6.82 | dd | 8.0, 1.8 |
| 2'' | 6.85 | d | 1.8 |
| 5'' | 6.78 | d | 8.0 |
| 6'' | 6.82 | dd | 8.0, 1.8 |
| 3'-OCH₃ | 3.88 | s | |
| 3''-OCH₃ | 3.88 | s |
Note: Chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Atom No. | δ (ppm) |
| 1 | 133.5 |
| 2 | 82.5 |
| 3 | 54.2 |
| 4 | 46.8 |
| 5 | 146.5 |
| 6 | 145.0 |
| 7 | 33.0 |
| 8 | 132.0 |
| 9 | 61.0 |
| 1' | 131.8 |
| 2' | 111.2 |
| 3' | 146.8 |
| 4' | 144.2 |
| 5' | 114.5 |
| 6' | 118.9 |
| 1'' | 132.5 |
| 2'' | 111.2 |
| 3'' | 146.8 |
| 4'' | 144.2 |
| 5'' | 114.5 |
| 6'' | 118.9 |
| 3'-OCH₃ | 56.0 |
| 3''-OCH₃ | 56.0 |
Note: These assignments are based on typical values for lignans (B1203133) and should be confirmed with 2D NMR experiments.
Mass Spectrometry (MS) Data
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that provides information about the molecular weight and elemental composition of the analyte. Tandem mass spectrometry (MS/MS) further elucidates the structure by fragmenting the molecule and analyzing the resulting daughter ions.
Table 3: ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Proposed Structure of Fragment |
| 359.1 [M-H]⁻ | Loss of CH₂O | 329.1 | Deprotonated molecule after loss of a formaldehyde (B43269) unit from the tetrahydrofuran (B95107) ring. |
| 359.1 [M-H]⁻ | Loss of H₂O | 341.1 | Deprotonated molecule after dehydration. |
| 359.1 [M-H]⁻ | Cleavage of the benzyl (B1604629) group | 151.0 | 4-hydroxy-3-methoxybenzyl fragment. |
Experimental Protocols
The following protocols provide a general framework for the NMR and MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample purity.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain a reference signal.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse program.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
-
Data Processing:
-
Process the acquired data using appropriate NMR software.
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
The solvent should be compatible with electrospray ionization.
-
-
LC-MS/MS Analysis:
-
Utilize a liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for lignans, as they readily form [M-H]⁻ ions.
-
Full Scan MS: Acquire a full scan spectrum to determine the mass-to-charge ratio of the molecular ion.
-
Tandem MS (MS/MS): Select the [M-H]⁻ ion (m/z 359.1) as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
-
-
Data Analysis:
-
Analyze the full scan data to confirm the molecular weight.
-
Interpret the MS/MS spectrum to identify characteristic fragment ions, which aids in structural confirmation.
-
Visualizations
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for the characterization of this compound.
Logical Relationship for NMR-based Structure Elucidation
Caption: Logical workflow for NMR-based structural elucidation.
References
Application Notes: In Vitro Apoptosis Assay with (+)-Lariciresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Lariciresinol, a lignan (B3055560) found in various plants, has demonstrated notable anticancer properties by inducing apoptosis in cancer cells.[1] These application notes provide a comprehensive overview and detailed protocols for assessing the apoptotic effects of this compound in cancer cell lines. The primary mechanism of action involves the induction of the mitochondrial-mediated apoptosis pathway.[2][3] This document outlines the necessary experimental procedures, data interpretation, and visualization of the associated signaling pathways.
Data Presentation
The pro-apoptotic activity of this compound has been quantified in several cancer cell lines. The following tables summarize the key quantitative data regarding its efficacy.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified |
| SkBr3 | Breast Cancer | 48 | 500[4][5] |
Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (hours) | Observation |
| HepG2 | 100-400 µg/mL | 24-72 | Induces apoptosis via mitochondrial-mediated pathway.[3] |
| SkBr3 | 500 | 24 | 10.7-fold increase in apoptosis.[4] |
| SkBr3 | 500 | 48 | 12.7-fold increase in apoptosis.[4] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the apoptotic effects of this compound.
Caption: Experimental workflow for in vitro apoptosis assays with this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., HepG2, SkBr3)
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.[6][7]
Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.[8][9]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[10]
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This assay measures the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[11][12]
Materials:
-
Treated and untreated cells
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound.
-
Incubate the cells with JC-1 staining solution according to the manufacturer's protocol.
-
In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.
-
In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.
-
Analyze the cells using a fluorescence microscope or flow cytometer to determine the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.[13]
Western Blotting for Apoptosis-Related Proteins
This protocol is for analyzing the expression levels of key apoptotic proteins.[14]
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis and transfer equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-caspase-9, anti-caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis based on current research.[2][3]
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. Proteomic analysis of apoptosis induction by lariciresinol in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Challenges in (+)-Lariciresinol research and how to overcome them
Technical Support Center: (+)-Lariciresinol Research
Welcome to the technical support center for this compound research. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Section 1: Extraction and Purification
The initial stages of isolating this compound from natural sources are critical for downstream success. Low yields, impurities, and compound degradation are common hurdles.
Frequently Asked Questions (FAQs)
Q1: My extraction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields are a frequent issue stemming from several factors.[1][2][3] Start by evaluating your solvent choice, extraction method, and the condition of your plant material.[2]
-
Solvent Choice: this compound is a lignan (B3055560) with medium polarity.[4] Polar solvents like aqueous ethanol (B145695) or methanol (B129727) (typically 50-80%) are generally effective.[2][4] Purely non-polar solvents may be inefficient, while highly polar solvents might co-extract excessive impurities.[4]
-
Extraction Method: Conventional methods like maceration or Soxhlet extraction can be time-consuming and may expose the compound to prolonged heat, potentially causing degradation.[5][6] Consider modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which often provide higher yields in shorter times.[2][5][6]
-
Plant Material: Ensure the plant material is finely ground to maximize the surface area for solvent penetration.[2]
-
Degradation: this compound can be sensitive to high temperatures, prolonged extraction times, and light.[2][4] Consider conducting extractions under inert gas (like nitrogen) and in amber glassware to minimize oxidation and photodegradation.[2][4]
Q2: My purified this compound sample is contaminated with other lignans (B1203133) or plant metabolites. How can I improve its purity?
A2: Co-extraction of structurally similar compounds is a significant challenge.[7][8] A multi-step purification strategy is often necessary.
-
Initial Cleanup: Use techniques like solid-phase extraction (SPE) or flash chromatography on silica (B1680970) gel or Sephadex LH-20 columns for initial fractionation and removal of major impurities.[2][5]
-
Chromatography Optimization: High-Performance Liquid Chromatography (HPLC) is a powerful tool for purification.[5][9] Use a reversed-phase column (e.g., C18) and optimize the mobile phase gradient.[5] Isocratic elution may not be sufficient to separate closely related lignans.
-
Sequential Extraction: A sequential extraction strategy can be effective. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting this compound with a more polar solvent.[2]
Troubleshooting Guide: Extraction & Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Inappropriate solvent polarity.[2] | Test a range of aqueous ethanol or methanol concentrations (e.g., 50%, 70%, 95%).[2] |
| Inefficient extraction method.[2] | Switch from maceration to UAE or MAE for better efficiency and shorter extraction times.[2][5] | |
| Compound degradation during extraction.[2][4] | Lower the extraction temperature, shorten the duration, and protect from light using amber glassware.[2][4] | |
| Poor Purity | Co-extraction of impurities.[2][10] | Implement a sequential extraction or an initial cleanup step with SPE or flash chromatography.[2][5] |
| Inadequate separation of isomers.[8] | Optimize HPLC conditions (gradient, column type). Consider preparative TLC or fractional crystallization. | |
| Emulsion Formation | Presence of surfactant-like molecules in the extract.[2] | Add salt (brine) to the aqueous phase or filter the mixture through Celite. |
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a generalized starting point and should be optimized for your specific plant matrix.
-
Preparation: Grind dried plant material to a fine powder (e.g., 40-60 mesh).
-
Mixing: Mix 10 g of the powdered material with 200 mL of 70% ethanol in a flask.
-
Sonication: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Re-extraction: Re-extract the solid residue twice more with fresh solvent under the same conditions to maximize recovery.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Quantification: Analyze the crude extract using HPLC-DAD at 280 nm to determine the yield of this compound.[5]
Workflow for Troubleshooting Low Extraction Yield
Caption: Troubleshooting workflow for low this compound extraction yields.
Section 2: Synthesis and Characterization
The chemical synthesis of this compound presents challenges in stereocontrol. Accurate analytical characterization is essential to confirm structure and purity.
Frequently Asked Questions (FAQs)
Q1: I am struggling with the enantioselective synthesis of this compound. What are the key challenges?
A1: The primary challenge in synthesizing this compound and its stereoisomers lies in controlling the stereochemistry at its multiple chiral centers.[11][12] The construction of the tetrahydrofuran (B95107) ring and the configuration of the benzylic positions are critical steps that can be difficult to control.[11] Published methods often involve multi-step sequences, and achieving high diastereoselectivity and enantioselectivity can be problematic.[11][13][14]
Q2: What is the best method to confirm the identity and purity of my this compound sample?
A2: A combination of techniques is recommended for unambiguous identification and purity assessment.[8][15]
-
HPLC-DAD/ELSD: HPLC is ideal for determining purity and quantifying the compound.[15] A Diode-Array Detector (DAD) can provide UV spectral information, while an Evaporative Light Scattering Detector (ELSD) is useful if the compound has a poor chromophore.[15]
-
Mass Spectrometry (MS): LC-MS is crucial for confirming the molecular weight.[5][16] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirming the stereochemistry by comparing the data with published literature values.[9][16]
Section 3: Biological Activity and Assays
Assessing the biological activity of this compound can be hampered by assay variability and inconsistent results.
Frequently Asked Questions (FAQs)
Q1: My results from antioxidant assays (e.g., DPPH, ABTS) are not reproducible. What could be wrong?
A1: Variability in antioxidant assays is a common problem.[17][18]
-
Reagent Stability: DPPH and ABTS radicals are sensitive to light and can degrade over time.[18] Always use freshly prepared solutions and run a positive control (e.g., ascorbic acid, Trolox) to verify reagent activity.[18]
-
Reaction Time: The reaction kinetics can vary. The reaction with DPPH, for instance, can be slow and may require several hours to reach completion, whereas ABTS reactions are typically much faster.[19] Ensure you are using a consistent and appropriate incubation time.
-
Sample Concentration: Very high concentrations of your extract can lead to immediate and complete scavenging of the radical, making it difficult to determine an accurate IC50 value.[19] It is better to start with a lower concentration and test a series of dilutions.[19]
-
Solvent and pH: The solvent and pH of the reaction medium can influence the reaction rate.[19] Ensure these are consistent across all experiments.
Troubleshooting Guide: Biological Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Antioxidant Activity | Reagent degradation.[18] | Prepare fresh DPPH/ABTS solutions daily; store stock solutions properly. Always include a positive control.[18] |
| Inappropriate incubation time.[19] | Perform a time-course experiment to determine when the reaction reaches a plateau. | |
| Matrix effects from crude extract. | Purify the sample further. Use an appropriate blank to correct for sample color. | |
| Low Bioactivity in Cell-Based Assays | Poor cell health or passage number. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Compound precipitation in media. | Check the solubility of this compound in the cell culture medium. Use a solvent control (e.g., DMSO) at a non-toxic concentration. | |
| Assay variability.[20] | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.[17] |
Signaling Pathway: Anti-Diabetic Action of this compound
This compound has been shown to exhibit anti-diabetic activity by inhibiting α-glucosidase and, more importantly, by activating the insulin (B600854) signaling pathway, leading to GLUT4 translocation and increased glucose uptake in cells.[21]
Caption: Proposed anti-diabetic signaling pathway of this compound.[21][22]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective formation of quaternary carbon stereocenters in natural product synthesis: a recent update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. Enantioselective Synthesis of Acyclic Stereotriads Featuring Fluorinated Tetrasubstituted Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CAS 83327-19-9 | (-)-Lariciresinol [phytopurify.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. casss.org [casss.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (+)-Lariciresinol Concentration for Cell Culture Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of (+)-Lariciresinol in cell culture assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary biological activities?
This compound is a plant lignan, a type of phytoestrogen, found in various plants including sesame seeds and Brassica vegetables.[1] It is a precursor to enterolignans, which are thought to have beneficial medicinal properties.[1] Research has shown that this compound possesses several biological activities, including anti-tumor, anti-diabetic, anti-inflammatory, and antifungal properties.[2][3] It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells and modulate key signaling pathways.[2][4]
2. What is the recommended solvent for dissolving this compound and how should stock solutions be stored?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate.[5] For cell culture applications, DMSO is the most commonly used solvent.
Storage of Stock Solutions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month (protect from light).[2]
To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
3. What is a typical starting concentration range for this compound in cell culture assays?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being investigated. Based on published studies, a broad starting range to consider is 10 µM to 500 µM . For initial screening, it is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific cell line and assay.
Data Summary: Effective Concentrations of this compound in a Variety of Cell Lines
| Cell Line | Assay Type | Effective Concentration | Treatment Duration | Outcome | Reference |
| HepG2 (Liver Cancer) | Apoptosis | 100-400 µg/mL | 24-72 hours | Induction of apoptosis | [2] |
| SKBr3 (Breast Cancer) | Apoptosis, Cell Viability | IC50: 500 µM | 48 hours | 50% reduction in cell viability | [6] |
| Hypertrophic Scar Fibroblasts | Migration-Invasion | 10-40 µM | 24 hours | Inhibition of migration and invasion | [2] |
| C2C12 (Myotubes) | Glucose Uptake | Not specified | Not specified | Augments glucose uptake | [2][7] |
| Fibroblast & HEK-293 | Cell Viability | 500 µM | 48 hours | ~50% reduction in cell viability | [6] |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Solubility/Precipitation in Media | The final concentration of the organic solvent (e.g., DMSO) in the culture medium is too high. This compound may have limited solubility directly in aqueous media. | Ensure the final DMSO concentration in the culture medium is typically ≤ 0.5%. Prepare a high-concentration stock solution in DMSO and then dilute it serially in the culture medium to the desired final concentration. Pre-warming the media before adding the compound may help, but monitor for precipitation upon cooling.[8] |
| No Observable Effect on Cells | The concentration of this compound is too low. The incubation time is too short. The cell density is too high. | Perform a dose-response study with a wider range of concentrations (e.g., 1 µM to 1000 µM). Extend the incubation period (e.g., 24, 48, and 72 hours). Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment. |
| High Cell Death/Toxicity in Control Group | The solvent (e.g., DMSO) concentration is too high, causing toxicity. | Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used. Ensure the final DMSO concentration does not exceed a non-toxic level for your specific cell line (typically <0.5%). |
| Inconsistent or Non-Reproducible Results | Inconsistent cell health or passage number. Variability in compound preparation. | Use cells within a consistent and low passage number range. Ensure complete solubilization of the stock solution before each use. Prepare fresh dilutions from the stock solution for each experiment. |
| Adherent Cells Detaching | The compound is inducing apoptosis or cytotoxicity, leading to cell detachment. The chosen concentration is too high. | This may be an expected outcome. You can analyze both the adherent and floating cell populations for markers of cell death. Perform a dose-response and time-course experiment to find a concentration and duration that allows for the desired analysis without complete cell loss. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a WST-1 Cell Viability Assay
This protocol provides a method to determine the concentration of this compound that inhibits the growth of a cell population by 50%.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (cell culture grade)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this, create a series of dilutions in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 1000 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[9]
-
Measurement: Measure the absorbance at the recommended wavelength (typically around 450 nm) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Concentration Optimization
References
- 1. Lariciresinol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (+)-落叶松脂醇 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-Lariciresinol | CAS:83327-19-9 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
Technical Support Center: Troubleshooting Low Yield of (+)-Lariciresinol from Plant Extraction
Welcome to the Technical Support Center for (+)-Lariciresinol extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound from plant sources.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound extraction, providing potential causes and actionable solutions.
Q1: Why is my initial crude extract yield of this compound very low?
A1: Low yield from the initial extraction is a common issue that can often be traced back to several factors related to the raw material and the extraction method itself.[1]
-
Potential Causes:
-
Poor Quality of Plant Material: The concentration of this compound can vary significantly based on the plant species, geographical origin, harvest time, and storage conditions.
-
Improper Sample Preparation: Inefficient grinding of the plant material can limit solvent penetration, and inadequate drying can lead to enzymatic degradation of the target compound.[2]
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial for efficiently solubilizing this compound. A solvent that is too polar or non-polar may result in a low yield.
-
Inefficient Extraction Method: Traditional methods like maceration may not be as efficient as modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[3]
-
-
Troubleshooting Steps:
-
Verify Plant Material: Ensure you are using a plant species known to contain a high concentration of this compound. Refer to Table 1 for common plant sources.
-
Optimize Sample Preparation: The plant material should be thoroughly dried (e.g., at 40-50°C) to prevent enzymatic degradation and ground into a fine, uniform powder to maximize the surface area for solvent penetration.[2]
-
Solvent Optimization: Test a range of solvents with varying polarities. Aqueous mixtures of ethanol (B145695) or methanol (B129727) (typically 50-80%) are often effective for extracting lignans (B1203133) like this compound.[3][4]
-
Consider Advanced Extraction Techniques: If the yield remains low with conventional methods, consider using UAE or MAE, which can significantly reduce extraction time and improve efficiency.[3]
-
Q2: I am using a Soxhlet extractor, but my this compound yield is inconsistent and sometimes lower than expected. Why is this happening?
A2: While Soxhlet extraction can be efficient, the prolonged exposure to heat can be a major drawback for some compounds.
-
Potential Causes:
-
Thermal Degradation: Although many lignans are relatively heat-stable, prolonged exposure to high temperatures during Soxhlet extraction can potentially lead to the degradation of this compound.[5]
-
Incomplete Extraction: The extraction cycles may not be sufficient to extract all the available this compound from the plant matrix.
-
-
Troubleshooting Steps:
-
Assess Thermal Stability: While lignans are generally stable at temperatures below 100°C, it is good practice to use the lowest effective temperature for extraction.[5]
-
Increase Extraction Cycles: Ensure a sufficient number of extraction cycles to maximize the recovery of the compound.
-
Alternative Methods: For heat-sensitive variations or to improve efficiency, consider alternative methods like UAE or MAE that operate at lower temperatures or for shorter durations.[3][6]
-
Q3: How do I know if my extraction of this compound is complete?
A3: Ensuring complete extraction is crucial for maximizing yield.
-
Troubleshooting Steps:
-
Multiple Extractions: Perform sequential extractions on the same plant material with a fresh solvent.
-
Analyze the Marc: After your primary extraction, perform a small-scale re-extraction of the leftover plant material (marc) and analyze the resulting extract for the presence of this compound using a sensitive analytical method like HPLC. If a significant amount is detected, your initial extraction was incomplete.
-
Optimize Extraction Time: For methods like maceration or UAE, create a time-course experiment to determine the point at which the yield of this compound plateaus.
-
Q4: My crude extract is a complex mixture, and I am losing this compound during purification. How can I improve the purification yield?
A4: The purification of this compound from a complex crude extract can be challenging.
-
Potential Causes:
-
Co-extraction of Impurities: The initial extraction may pull out a wide range of compounds with similar polarities to this compound, making separation difficult.
-
Inappropriate Chromatographic Conditions: The choice of stationary phase, mobile phase, and gradient in column chromatography or preparative HPLC is critical for successful separation.
-
-
Troubleshooting Steps:
-
Pre-extraction Defatting: For oil-rich plant material like flaxseed or sesame seeds, a pre-extraction step with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar compounds, simplifying the subsequent extraction of lignans.[7]
-
Liquid-Liquid Partitioning: Before chromatographic purification, perform a liquid-liquid partitioning of the crude extract. Suspend the extract in water and partition it sequentially with solvents of increasing polarity (e.g., ethyl acetate (B1210297), n-butanol). This compound is expected to be enriched in the ethyl acetate and/or n-butanol fractions.
-
Optimize Chromatography:
-
Column Chromatography: Use silica (B1680970) gel and a gradient elution system, starting with a less polar solvent and gradually increasing the polarity.
-
Preparative HPLC: Utilize a reversed-phase column (e.g., C18) with a suitable mobile phase, often a gradient of water (with a small amount of acid like formic acid) and methanol or acetonitrile.
-
-
Data Presentation
Table 1: Common Plant Sources of this compound and Other Lignans
| Plant Source | Part Used | Predominant Lignans | Reference |
| Flaxseed (Linum usitatissimum) | Seeds | Secoisolariciresinol diglucoside, Matairesinol, Pinoresinol, Lariciresinol | |
| Sesame Seed (Sesamum indicum) | Seeds | Pinoresinol, Lariciresinol | |
| Stinging Nettle (Urtica dioica) | Roots, Leaves | Lignans including Pinoresinol diglucoside | [8] |
| Valerian (Valeriana officinalis) | Roots | Lignans | [9] |
| Brassica Vegetables | - | Pinoresinol, Lariciresinol | [10] |
Table 2: Comparison of Extraction Methods for Phenolic Compounds (including Lignans)
| Extraction Method | Typical Solvent | Temperature Range (°C) | Extraction Time | General Yield Comparison | Reference |
| Maceration | Ethanol/Methanol (aq.) | Room Temperature | 24 - 72 hours | Lower | [11][12] |
| Soxhlet Extraction | Ethanol/Methanol | Boiling point of solvent | 6 - 24 hours | Moderate to High | [6][13] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol/Methanol (aq.) | 30 - 70 | 15 - 60 minutes | High | [14][15][16][17] |
| Microwave-Assisted Extraction (MAE) | Ethanol/Methanol (aq.) | 60 - 120 | 5 - 30 minutes | High | [6][18][19] |
Experimental Protocols
Protocol 1: General Maceration Extraction of this compound
-
Sample Preparation:
-
Dry the plant material (e.g., seeds, roots) at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder using a laboratory mill.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a conical flask.
-
Add 100 mL of 70% ethanol (v/v) to the flask (1:10 solid-to-solvent ratio).
-
Seal the flask and macerate for 48 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Prepare the dried and powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Place 10 g of the powdered plant material into an extraction vessel.
-
Add 150 mL of 80% methanol (v/v) (1:15 solid-to-solvent ratio).
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.
-
-
Filtration and Concentration:
-
Filter the mixture and concentrate the filtrate as described in Protocol 1.
-
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
-
Instrumentation:
-
HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound yield.
Caption: (-)-Lariciresinol's role in regulating HBV transcription.
References
- 1. Hepatic nuclear factor 1-alpha directs nucleosomal hyperacetylation to its tissue-specific transcriptional targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of hepatocyte nuclear factors in hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of microwave assisted extraction (MAE) and soxhlet extraction of phenolic compound from licorice root - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Microwave-Assisted Water Extraction to Obtain High Value-Added Compounds from Exhausted Olive Pomace in a Biorefinery Context - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into Lignan Composition and Biosynthesis in Stinging Nettle (Urtica dioica L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 10. Lariciresinol - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. eurekabiomedical.com [eurekabiomedical.com]
- 13. High-throughput Soxhlet extraction method applied for analysis of leaf lignocellulose and non-structural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: (+)-Lariciresinol In Vitro Solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the solubility of (+)-Lariciresinol for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A: this compound is a lignan (B3055560) compound with limited aqueous solubility.[1] It is practically insoluble in water but shows good solubility in several organic solvents.[2][3] For in vitro cell culture experiments, it is typically dissolved in an organic solvent to create a high-concentration stock solution, which is then diluted in the aqueous cell culture medium to the final working concentration.
Q2: What are the recommended primary solvents for preparing this compound stock solutions?
A: The most commonly recommended and effective solvents for preparing stock solutions of this compound are Dimethyl sulfoxide (B87167) (DMSO) and Methanol (B129727).[4] Other solvents like chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) have also been reported to be effective.[2][3]
Q3: My this compound is not dissolving completely in the recommended solvent. What troubleshooting steps can I take?
A: If you encounter difficulty dissolving this compound, please follow these steps:
-
Use Ultrasonic Agitation: Sonication is often necessary to facilitate dissolution, especially for higher concentrations.[4] Place your vial in an ultrasonic bath and sonicate for a few minutes.
-
Gentle Warming: Gently warming the solution to 37°C can help increase solubility.[3] Be cautious and avoid excessive heat, which could degrade the compound.
-
Ensure Solvent Quality: The hygroscopic nature of DMSO means it can absorb water from the atmosphere, which significantly reduces its effectiveness as a solvent for this compound. Always use newly opened, anhydrous-grade DMSO for the best results.[4]
-
Check Compound Purity: Impurities in the this compound powder can affect its solubility. Ensure you are using a high-purity compound.
Q4: Can I prepare my initial stock solution in pure methanol for cell-based assays?
A: Yes, you can. One study prepared a 100 mmol stock solution in pure methanol, which was then used for treating cell lines.[5][6] However, it's critical to ensure the final concentration of methanol in the cell culture medium is non-toxic to the cells, typically below 1% v/v.[5][6]
Q5: How should I store my this compound stock solutions?
A: Prepared stock solutions should be stored under appropriate conditions to maintain stability. For stock solutions in DMSO, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[7] Always keep the solutions sealed and protected from light.[7] It is often recommended to prepare and use the solution on the same day if possible.[3]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration (Mass) | Concentration (Molar) | Notes |
| DMSO | 100 mg/mL | 277.47 mM | Ultrasonic agitation is needed. Use of newly opened, non-hygroscopic DMSO is critical.[4] |
| Methanol | 25 mg/mL | 69.37 mM | Ultrasonic agitation is needed.[4] |
| Water | 0.02 g/L (174.5 mg/L estimated) | ~0.48 mM | Practically insoluble.[1][8] |
| Other Solvents | Soluble | Not Quantified | Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][3] |
Molecular Weight of this compound: 360.4 g/mol .[9][10]
Experimental Protocols
Protocol: Preparation of a 100 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a high-concentration stock solution of this compound.
-
Materials:
-
This compound powder (high purity)
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Pipettes
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder accurately. For example, to prepare 1 mL of a 100 mM stock solution, weigh 36.04 mg.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO. For 36.04 mg, add 1 mL of DMSO.
-
Tightly cap the vial to prevent moisture absorption.
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic water bath. Sonicate the solution for 5-10 minutes or until the compound is completely dissolved. A clear solution should be obtained.
-
If dissolution is still incomplete, the solution can be gently warmed at 37°C for a short period while continuing sonication.[3]
-
Once dissolved, the stock solution is ready for use. It can be further diluted with cell culture medium to achieve the desired final concentration for your experiment. Remember to keep the final DMSO concentration in the medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
-
Visual Guides
The following diagrams illustrate key workflows and biological pathways related to this compound.
Caption: A step-by-step workflow for dissolving this compound for in vitro use.
Caption: Simplified diagram of signaling pathways influenced by this compound.[4]
References
- 1. Showing Compound (-)-Lariciresinol (FDB011629) - FooDB [foodb.ca]
- 2. Lariciresinol dimethyl ether | CAS:67560-68-3 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. (-)-Lariciresinol | CAS:83327-19-9 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (-)-lariciresinol, 83327-19-9 [thegoodscentscompany.com]
- 9. This compound | C20H24O6 | CID 332427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lariciresinol - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of (+)-Lariciresinol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the oral bioavailability of the lignan, (+)-Lariciresinol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges and questions that may arise during your experiments with this compound.
Question 1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. What are the potential reasons for this poor bioavailability?
Answer: The low oral bioavailability of this compound is likely due to a combination of factors inherent to its physicochemical properties and physiological processing. Key reasons include:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with low solubility in aqueous environments like the gastrointestinal (GI) tract. This limits its dissolution, which is a prerequisite for absorption.
-
Metabolism by Gut Microbiota: Lignans like this compound are extensively metabolized by intestinal bacteria into enterolignans, such as enterodiol (B191174) and enterolactone. While these metabolites are bioactive, the parent compound's concentration is significantly reduced before it can be absorbed.
-
First-Pass Metabolism: After absorption, this compound that enters the portal circulation is subject to first-pass metabolism in the liver, further reducing the amount of unchanged drug that reaches systemic circulation.
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal epithelium can actively pump this compound back into the GI lumen, limiting its net absorption.
Troubleshooting Low Bioavailability:
-
Formulation Strategy: The most effective approach to overcoming these challenges is to employ advanced formulation strategies. Consider developing a nanoformulation (e.g., Solid Lipid Nanoparticles or Nanostructured Lipid Carriers) or a Self-Emulsifying Drug Delivery System (SEDDS). These formulations can enhance solubility, protect the drug from degradation, and improve absorption.
-
Co-administration with Absorption Enhancers: Investigate the co-administration of this compound with absorption enhancers or bioenhancers. These agents can modulate tight junctions or inhibit efflux pumps to increase intestinal permeability.
-
Dose Escalation Study: Conduct a dose-escalation study to determine if the absorption is saturable. However, be mindful of potential toxicity at higher doses.
Question 2: Our attempt to formulate this compound into Solid Lipid Nanoparticles (SLNs) resulted in low encapsulation efficiency. What could be the cause and how can we improve it?
Answer: Low encapsulation efficiency (EE) of hydrophobic drugs like this compound in SLNs is a common challenge. Potential causes and troubleshooting steps are outlined below.
Troubleshooting Low Encapsulation Efficiency:
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the molten lipid. | Screen various solid lipids to find one with higher solubilizing capacity for this compound. A mixture of lipids (creating Nanostructured Lipid Carriers - NLCs) can create imperfections in the crystal lattice, providing more space for the drug. |
| Drug expulsion during lipid recrystallization. | During cooling, the lipid matrix can recrystallize into a more ordered structure, expelling the drug. Optimize the cooling process (e.g., rapid cooling by immersing in an ice bath) to trap the drug in an amorphous state within the lipid matrix. |
| High drug concentration leading to supersaturation. | Optimize the drug-to-lipid ratio. Start with a lower drug concentration and gradually increase it to determine the maximum loading capacity without compromising EE. |
| Inappropriate surfactant/stabilizer. | The type and concentration of the surfactant are crucial for stabilizing the nanoparticles and preventing drug leakage. Screen different surfactants and co-surfactants to find a combination that provides good emulsification and stability. |
Question 3: We are planning an in vivo pharmacokinetic study in rats to compare different formulations of this compound. What is a standard experimental workflow?
Answer: A typical workflow for a comparative oral pharmacokinetic study in rats involves several key steps, from animal preparation to data analysis.
Technical Support Center: HPLC Analysis of (+)-Lariciresinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (+)-Lariciresinol.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered during the HPLC analysis of this compound?
A1: The most frequent issues include peak tailing, retention time variability, and poor resolution. These problems can stem from interactions between the phenolic hydroxyl groups of this compound and the stationary phase, improper mobile phase pH, column degradation, or inadequate sample preparation.
Q2: What type of HPLC column is best suited for this compound analysis?
A2: Reversed-phase columns, particularly C18 and C8 columns, are most commonly used for the analysis of lignans (B1203133) like this compound. These columns effectively separate moderately polar compounds from various matrices.
Q3: Why is the mobile phase pH critical for the analysis of this compound?
A3: this compound is a phenolic compound and thus weakly acidic.[1] The pH of the mobile phase influences the ionization state of its hydroxyl groups. An inappropriate pH can lead to secondary interactions with the silica (B1680970) backbone of the column, resulting in peak tailing and poor reproducibility.[2] It is generally advisable to work at a pH that is at least 2 units away from the pKa of the analyte to ensure a consistent ionization state.
Q4: How can I improve the peak shape of this compound?
A4: To mitigate peak tailing, consider adding a small percentage of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase. This helps to suppress the ionization of residual silanol (B1196071) groups on the column's stationary phase, minimizing secondary interactions.[2] Using a highly deactivated, end-capped column can also significantly improve peak symmetry.
Q5: My retention times for this compound are shifting between runs. What could be the cause?
A5: Retention time drift can be caused by several factors, including inconsistent mobile phase preparation, temperature fluctuations, and inadequate column equilibration.[3] Ensure your mobile phase is accurately prepared and well-mixed. Using a column oven will help maintain a stable temperature. Always allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.
Troubleshooting Guide
Below is a detailed guide to troubleshoot common issues in the HPLC analysis of this compound.
Problem 1: Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Add an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase to suppress silanol activity.[2] Use a modern, high-purity, end-capped C18 or C8 column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units below the pKa of this compound's phenolic groups to ensure it is in a non-ionized state. |
| Column Overload | Reduce the injection volume or dilute the sample. Broad or tailing peaks can be an indicator of too much sample being injected. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., methanol (B129727) or acetonitrile). If the problem persists, replace the guard column or the analytical column. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. |
Problem 2: Retention Time Variability
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Use an online degasser to prevent bubble formation. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature throughout the analysis. |
| Inadequate Column Equilibration | Equilibrate the column with at least 10-20 column volumes of the mobile phase before injecting the sample. |
| Pump Malfunction | Check the pump for leaks and ensure a stable flow rate. If necessary, perform pump maintenance. |
| Column Aging | Over time, the stationary phase can degrade, leading to changes in retention. If other solutions fail, a new column may be needed. |
Problem 3: Poor Resolution
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase Strength | Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower organic content generally increases retention and may improve the separation of closely eluting peaks. |
| Inappropriate Column Chemistry | If using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a C8 column, which may offer different selectivity. |
| Flow Rate Too High | Decrease the flow rate to allow for better partitioning of the analyte between the mobile and stationary phases. |
| Method Development Issues | Re-evaluate the entire method, including the column, mobile phase, and gradient profile (if applicable), to optimize the separation. |
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound and may require optimization for specific matrices.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient might be to start with a lower percentage of Solvent B and gradually increase it over the run time to elute compounds of increasing hydrophobicity. For example, start at 20% B, increase to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation from Plant Material
This compound often exists as glycosides in plant materials, requiring hydrolysis to release the aglycone for HPLC analysis.[4][5]
-
Extraction: Extract the ground plant material with a suitable solvent such as an ethanol/water mixture.[5]
-
Hydrolysis:
-
Acid Hydrolysis: Treat the extract with an acid (e.g., HCl) at an elevated temperature (e.g., 80 °C) to cleave the glycosidic bonds.[6] Note that this can sometimes lead to the formation of artifacts.[4]
-
Enzymatic Hydrolysis: Use enzymes like cellulase (B1617823) to break the glycosidic linkages under milder conditions.[7]
-
-
Purification: After hydrolysis, the sample may need to be purified using solid-phase extraction (SPE) to remove interfering matrix components before injection into the HPLC system.
-
Final Preparation: Dissolve the final extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
Visualizations
Caption: Workflow for troubleshooting common HPLC issues with this compound.
Caption: Sample preparation workflow for this compound from plant sources.
References
- 1. Showing Compound (-)-Lariciresinol (FDB011629) - FooDB [foodb.ca]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. mdpi.com [mdpi.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 7. Determination of secoisolariciresinol, lariciresinol and isolariciresinol in plant foods by high performance liquid chromatography coupled with coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (+)-Lariciresinol Bioassays
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding and troubleshooting interference in bioassays involving (+)-Lariciresinol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in bioassays?
A1: this compound is a lignan, a class of polyphenolic compounds found in various plants, including sesame seeds and Brassica vegetables.[1] As a phenolic compound, it is susceptible to degradation from factors like oxidation, light exposure, and extreme pH, which can alter its structure and biological activity, leading to inconsistent experimental results.
Q2: My this compound solution has changed color. Is it still viable for my experiments?
A2: A color change, such as turning yellow or brown, is often an indication of oxidation. This can affect the compound's activity and interfere with colorimetric assays. It is recommended to use freshly prepared solutions. If you suspect degradation, you can analyze your solution using HPLC to check for the appearance of new peaks or a decrease in the main peak corresponding to this compound.
Q3: I'm observing high background absorbance in my antioxidant assay with this compound. What could be the cause?
A3: High background absorbance in antioxidant assays like the DPPH assay can be caused by the inherent color of this compound solutions, especially at higher concentrations.[2][3] It is crucial to include a sample blank containing the extract without the assay reagent to subtract the background absorbance.[3]
Q4: Can this compound interfere with cell viability assays like the MTT assay?
A4: Yes, as a phenolic compound, this compound has the potential to interfere with the MTT assay.[4] Phenolic compounds can directly reduce the MTT reagent to formazan (B1609692), leading to an overestimation of cell viability (a false positive).[4] It is advisable to include a control well with this compound and MTT reagent but without cells to check for this interference.[5]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Buffers
-
Possible Cause: this compound, like many lignans, has low solubility in water, which can lead to it precipitating out of solution during experiments.[6]
-
Troubleshooting Steps:
-
Use of Co-solvents: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO or ethanol.[7]
-
Dilution: Dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.5% v/v in cell-based assays) to avoid solvent-induced cytotoxicity.[7]
-
Sonication: After dilution, sonicate the solution to help disperse the compound.[7]
-
Gentle Heating: Briefly warming the solution to 37°C may also improve solubility.[7]
-
Issue 2: Inconsistent Results in Antioxidant Assays (e.g., DPPH, ABTS)
-
Possible Cause: The inherent color of this compound solutions can interfere with spectrophotometric readings. Additionally, the reaction kinetics may vary.[2]
-
Troubleshooting Steps:
-
Include Proper Controls: Always run a sample blank (extract without DPPH reagent) to correct for background absorbance.[3]
-
Optimize Incubation Time: Ensure a sufficient incubation period for the reaction between this compound and the radical to reach completion.[2]
-
Solvent Compatibility: Use the same solvent to prepare your this compound solution and the DPPH or ABTS reagent to avoid precipitation or turbidity.[3]
-
Issue 3: Suspected Interference in α-Glucosidase Inhibition Assay
-
Possible Cause: Plant extracts containing tannins can non-specifically inhibit enzymes by forming complexes, which may lead to an overestimation of the inhibitory activity of this compound if it is part of a crude or semi-purified extract.[8]
-
Troubleshooting Steps:
-
Purification: Use highly purified this compound to avoid interference from other plant compounds.
-
Control for Non-specific Inhibition: Include a control protein (e.g., bovine serum albumin) to assess the degree of non-specific binding.
-
Quantitative Data Summary
Table 1: Bioactivity of this compound
| Bioassay | Cell Line / Enzyme | IC50 Value | Reference(s) |
| α-Glucosidase Inhibition | - | 6.97 µM | [9] |
| Cytotoxicity (MTT Assay) | SKBr3 | ~500 µM (at 48 hours) | [10] |
| Cytotoxicity (MTT Assay) | Fibroblast | ~500 µM (at 48 hours) | [10] |
| Cytotoxicity (MTT Assay) | HEK-293 | ~500 µM (at 48 hours) | [10] |
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Prepare a stock solution of this compound in methanol or another suitable solvent. Create a series of dilutions from this stock.
-
Assay Procedure:
-
In a 96-well microplate, add your this compound dilutions to separate wells.
-
Add the DPPH solution to each well.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid).
-
Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
-
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
α-Glucosidase Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Inhibitor Addition: Add different concentrations of this compound to the reaction mixture and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium carbonate).[12]
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.[13]
-
Calculation: Determine the percentage of enzyme inhibition and calculate the IC50 value.
Visualizations
Caption: A general workflow for troubleshooting common issues in this compound bioassays.
Caption: this compound can inhibit the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Is Your MTT Assay the Right Choice? [promega.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Stability and degradation of (+)-Lariciresinol under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of (+)-Lariciresinol under common experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a lignan (B3055560), a class of polyphenolic compounds found in various plants.[1] Like many phenolic compounds, it is susceptible to degradation, which can alter its chemical structure and biological activity.[2] Ensuring the stability of this compound throughout experimental procedures is crucial for obtaining accurate and reproducible results.
Q2: What are the primary factors that cause this compound degradation?
The main factors that can induce the degradation of this compound and other lignans (B1203133) include:
-
pH: Lignans with phenolic hydroxyl groups can be susceptible to degradation at neutral to alkaline pH.[2]
-
Temperature: Elevated temperatures can accelerate the degradation of lignans.[2]
-
Light: Exposure to UV and visible light can promote the degradation of phenolic compounds.[2]
-
Oxygen: The presence of oxygen can lead to the oxidation of phenolic compounds.[2]
-
Solvents: The purity and type of solvent can impact stability. The presence of water in organic solvents can also contribute to degradation.[3]
Q3: How should I store this compound and its stock solutions to ensure stability?
For optimal stability, solid this compound should be stored at -20°C, protected from light and moisture.[2] Stock solutions should be prepared in a high-purity, dry solvent such as DMSO or ethanol, aliquoted into single-use vials to minimize freeze-thaw cycles, and stored at -20°C or -80°C.[4] To prevent oxidation, it is recommended to flush the vials with an inert gas like argon or nitrogen before sealing.[2]
Q4: How can I tell if my this compound has degraded?
Signs of degradation can include:
-
A change in the color of the solid compound or solution.[4]
-
The appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).[4]
-
Inconsistent or reduced biological activity in your experiments.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound during the experiment. | • Review your protocol: Ensure all steps are standardized, especially incubation times and temperatures. • Prepare fresh solutions: Avoid using previously prepared or stored working solutions. • Protect from light: Use amber vials or wrap containers in aluminum foil. • Control temperature: Maintain a consistent and appropriate temperature throughout the experiment. |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound in the sample or during analysis. | • Check storage of the parent compound: Ensure the solid this compound and stock solutions are stored correctly. • Use a fresh sample: Prepare a new solution from a previously unopened aliquot. • Evaluate analytical conditions: Ensure the mobile phase pH is appropriate and the autosampler is cooled if possible to prevent on-instrument degradation. |
| Loss of biological activity | Degradation leading to a lower effective concentration of the active compound. | • Confirm compound integrity: Analyze the purity of your stock solution using HPLC or LC-MS. • Use a positive control: Include a known stable compound with similar activity to ensure the assay is performing as expected. • Prepare fresh dilutions: Dilute the stock solution immediately before use in your experiment. |
Quantitative Data on Lignan Stability
Table 1: Stability of Magnolignan A in Solution under Different pH Conditions
| Condition | Time (hours) | % Degradation |
| 0.1 M HCl at 60°C | 2 | ~15% |
| 0.1 M NaOH at room temp. | 2 | ~40% |
Data is representative for a related lignan and should be used as a guideline.
Table 2: Stability of Magnolignan A under Oxidative, Thermal, and Photolytic Stress
| Stress Condition | Duration | % Degradation |
| 3% H₂O₂ at room temp. | 2 hours | ~25% |
| Solid at 80°C | 24 hours | ~10% |
| Solution exposed to UV light | 24 hours | ~30% |
Data is representative for a related lignan and should be used as a guideline.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions.[2][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the initial solvent.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 24 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL.
-
Photodegradation: Expose a solution of this compound (0.1 mg/mL) to a calibrated light source (e.g., UV lamp) for a defined period. Keep a control sample in the dark.
3. Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC-UV or LC-MS/MS method (see Protocol 2).
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a general HPLC-UV method suitable for separating this compound from its potential degradation products.
1. Instrumentation:
-
An HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
3. Method Validation:
-
The method should be validated for specificity by demonstrating that degradation product peaks do not interfere with the main this compound peak. This is achieved by analyzing the samples from the forced degradation study.[6]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for stability issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Enzymatic Hydrolysis of (+)-Lariciresinol Glycosides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the enzymatic hydrolysis of (+)-Lariciresinol glycosides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the enzymatic conversion of this compound glycosides to their aglycone form, this compound.
Question: My hydrolysis reaction shows a very low or no yield of this compound. What are the primary factors to investigate?
Answer: Low conversion rates are a frequent issue. A systematic approach to troubleshooting is crucial. Begin by verifying the integrity of your reaction components and the viability of your enzyme. Key areas to investigate include:
-
Sub-optimal Reaction Conditions: Ensure the pH, temperature, and incubation time are optimized for your specific enzyme. Most fungal β-glucosidases exhibit optimal activity in a pH range of 4.0 to 6.0 and temperatures between 50°C and 70°C.[1][2][3][4] A deviation from these optimal conditions can significantly reduce enzyme efficiency.
-
Enzyme Inactivity: Confirm that your enzyme is active. Enzymes can lose activity due to improper storage (e.g., repeated freeze-thaw cycles) or age.[5][6] Perform a control reaction with a standard substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG), to verify the enzyme's catalytic capability.[1][5]
-
Presence of Inhibitors: The reaction mixture may contain substances that inhibit the enzyme. A common issue is product inhibition, where the accumulation of glucose, a byproduct of the hydrolysis, slows down the reaction.[6][7] The aglycone product itself, this compound, could also have inhibitory effects at high concentrations. Additionally, impurities within the substrate extract or solvents used can act as inhibitors.[5]
-
Poor Substrate Solubility: this compound glycosides may have limited solubility in aqueous buffers, which restricts their availability to the enzyme.[6] This can be a significant limiting factor for the reaction rate.
Question: How can I improve the solubility of my this compound glycoside substrate?
Answer: To enhance substrate solubility, you can incorporate a small percentage of a water-miscible organic co-solvent into your reaction buffer.[6]
-
Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used.
-
Concentration: Start with a low concentration (e.g., 5-10% v/v) and optimize from there.
-
Caution: It is critical to test the effect of the co-solvent on your enzyme's activity and stability, as high concentrations can lead to denaturation and loss of function.[6]
Question: The reaction starts but seems to stop before all the substrate is consumed. What could be the cause?
Answer: This issue often points to either product inhibition or enzyme instability.
-
Product Inhibition: As the reaction proceeds, the concentration of glucose and this compound increases. High levels of glucose are known to competitively inhibit β-glucosidase activity.[6][7] To mitigate this, you could consider strategies like in-situ product removal or using a fed-batch system where the substrate is added incrementally.
-
Enzyme Instability: The enzyme may not be stable for the entire duration of the reaction under the chosen experimental conditions (e.g., temperature, pH).[6][8] You can assess this by running a time-course experiment and measuring the enzyme's residual activity at different time points. A gradual loss of activity would suggest instability.
Question: How do I select the right enzyme for my hydrolysis experiment?
Answer: The most effective enzymes for hydrolyzing glycosidic bonds in plant-derived compounds like this compound glycosides are β-glucosidases (EC 3.2.1.21).[9]
-
Common Sources: Commercial β-glucosidases are often derived from fungi, such as Aspergillus niger (e.g., Novozym 188) or Trichoderma reesei.[8][10] These are widely used due to their effectiveness in hydrolyzing lignocellulosic biomass.
-
Enzyme Cocktails: Some preparations contain a mix of enzymes, including β-glucosidase, cellulases, and rhamnosidases, which can be beneficial for complex plant extracts.[11]
-
Substrate Specificity: While many β-glucosidases have broad substrate specificity, it is important to choose one that is effective for β-1,4-glycosidic bonds, which are common in these types of compounds.[1][7]
Question: What is the best way to stop the enzymatic reaction at a specific time point?
Answer: To accurately analyze your reaction progress, it's essential to stop the reaction effectively. Common methods include:
-
Heat Inactivation: Rapidly increase the temperature of the reaction mixture to a point that denatures the enzyme (e.g., boiling at 100°C for 5-10 minutes). This is a very effective and common method.
-
pH Shock: Drastically change the pH of the reaction mixture by adding a strong acid or base to move it far from the enzyme's optimal pH range.
-
Solvent Addition: Add a solvent like methanol (B129727) or acetonitrile (B52724) to the reaction mixture.[12] This is often done as the first step in sample preparation for chromatographic analysis (e.g., HPLC).
Experimental Protocols & Data
General Protocol for Enzymatic Hydrolysis of this compound Glycosides
This protocol provides a general framework. Optimal conditions, particularly enzyme concentration and incubation time, should be determined empirically.
-
Substrate Preparation:
-
Prepare a stock solution of the this compound glycoside substrate in the selected reaction buffer (e.g., 0.1 M Sodium Acetate buffer).
-
If solubility is an issue, a small amount of DMSO (not exceeding 10% final concentration) can be added to the buffer before adding the substrate.[6] Ensure the substrate is fully dissolved.
-
-
Enzyme Preparation:
-
Prepare a fresh solution of the β-glucosidase enzyme in the same reaction buffer. Keep the enzyme solution on ice until use.
-
-
Reaction Setup:
-
In a reaction vessel (e.g., a microcentrifuge tube or a small flask), add the substrate solution.
-
Pre-incubate the substrate solution at the desired reaction temperature (e.g., 55°C) for 5-10 minutes to allow it to equilibrate.[1]
-
Initiate the reaction by adding the enzyme solution to the pre-warmed substrate solution. The final reaction volume and concentrations should be as per your experimental design. A typical enzyme-to-substrate ratio can be optimized, starting from 1:10 (w/w).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature with gentle agitation (e.g., using a shaking water bath or incubator).
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor the progress of the reaction.
-
-
Reaction Termination & Analysis:
-
Terminate the reaction in each aliquot by boiling for 10 minutes.
-
Centrifuge the terminated reaction mixture to pellet the denatured enzyme and any precipitates.
-
Analyze the supernatant for the presence of the product, this compound, and the remaining substrate using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
-
Quantitative Data Tables
Table 1: Typical Optimal Conditions for Fungal β-Glucosidases
| Parameter | Optimal Range | Source Organism Example | Citation |
|---|---|---|---|
| pH | 4.0 - 6.0 | Aspergillus niger, Trichoderma reesei | [2][3][4] |
| Temperature (°C) | 50 - 70 | Myceliophthora heterothallica, Colletotrichum graminicola |[1][2][4] |
Table 2: Comparison of Commercial Enzyme Preparations for Hydrolysis
| Enzyme Preparation | Primary Enzyme(s) | Typical Source | Key Characteristics | Citation |
|---|---|---|---|---|
| Novozym 188 | β-Glucosidase | Aspergillus niger | Widely used reference for supplementing cellulase (B1617823) preparations; does not adsorb significantly to lignin. | [8][10] |
| Cellic® CTec2 | Cellulase complex including β-glucosidases | Trichoderma reesei | High activity on lignocellulosic biomass; β-glucosidase component adsorbs strongly to lignin. | [10] |
| Snailase | Enzyme mix (cellulases, pectinases, etc.) | Snail digestive fluid | Shows high efficacy in hydrolyzing a wide range of flavonoid glycosides. | [13] |
| Food-Grade β-Glucosidase | β-Glucosidase, rhamnosidase, cellulase | Submerged Fermentation | Designed for botanical extraction; achieves high conversion rates (>98%) under recommended conditions. |[11] |
Visualizations
Diagrams of Workflows and Processes
Caption: General experimental workflow for enzymatic hydrolysis.
Caption: Troubleshooting flowchart for low hydrolysis yield.
Caption: Enzymatic hydrolysis of this compound glycoside.
References
- 1. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH, Temperature, and Chemicals on the Endoglucanases and β-Glucosidases from the Thermophilic Fungus Myceliophthora heterothallica F.2.1.4. Obtained by Solid-State and Submerged Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of β-Glucosidase, β-Xylosidase and Xylanase Production by Colletotrichum graminicola under Solid-State Fermentation and Application in Raw Sugarcane Trash Saccharification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of commercial glucanase and β-glucosidase preparations under hydrolysis conditions [PeerJ] [peerj.com]
- 9. Catalytic properties, functional attributes and industrial applications of β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. enzymes.bio [enzymes.bio]
- 12. Highly Efficient Biotransformation of Phenolic Glycosides Using a Recombinant β-Glucosidase From White Rot Fungus Trametes trogii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of (+)-Lariciresinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and overcoming matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of (+)-Lariciresinol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which in this case is this compound.[1][2] These components can include proteins, lipids, salts, and other endogenous substances from the biological sample.[1][2] Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][3][4]
Q2: Why are matrix effects a significant concern for the quantification of this compound?
A2: Matrix effects are a major concern because they can lead to erroneous quantification of this compound.[3] Since the composition of biological matrices can vary between samples, the extent of ion suppression or enhancement can be inconsistent, resulting in poor reproducibility and inaccurate measurements.[1] This variability can undermine the reliability of pharmacokinetic studies, biomarker validation, and other applications where precise quantification is critical.
Q3: How can I determine if my LC-MS analysis of this compound is affected by matrix effects?
A3: There are two primary methods to assess the presence and extent of matrix effects:
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Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any significant dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[1][5]
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Post-Extraction Spike Method: This is a quantitative approach. The peak area of this compound in a standard solution is compared to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process.[1][5] The matrix effect can be calculated using the following formula:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100
-
Q4: What are the common sources of matrix effects in biological samples?
A4: The most common sources of matrix effects in biological samples such as plasma, urine, or tissue homogenates are phospholipids, salts, and endogenous metabolites. Phospholipids are particularly problematic due to their abundance and their tendency to co-elute with many analytes, causing significant ion suppression in electrospray ionization (ESI).
Troubleshooting Guide
Issue 1: I am observing significant ion suppression for this compound, leading to low sensitivity.
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Possible Cause: High concentration of co-eluting matrix components, particularly phospholipids.
-
Troubleshooting Steps:
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Improve Sample Preparation: A simple protein precipitation may not be sufficient. Implement a more rigorous sample clean-up method such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove a larger portion of interfering substances.[6][7]
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Optimize Chromatography: Modify the chromatographic conditions to better separate this compound from the matrix components. This can include using a different stationary phase, adjusting the mobile phase composition, or employing a gradient elution.
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Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.[8][9] However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ).
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Issue 2: My results for this compound quantification show high variability and poor reproducibility between samples.
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Possible Cause: Inconsistent matrix effects between different sample lots or individuals.
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Troubleshooting Steps:
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal choice for an internal standard.[1] It has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in a similar manner, thus providing accurate normalization and improving reproducibility.[1][10][11]
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Standardize Sample Preparation: Ensure that every step of the sample preparation protocol is performed consistently for all samples. Automation of liquid handling can help improve precision.[1]
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Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[3] This involves obtaining a blank matrix (free of the analyte) to prepare the calibration curve.
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Issue 3: I am observing ion enhancement, leading to an overestimation of this compound concentration.
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Possible Cause: Co-eluting matrix components are facilitating the ionization of this compound.
-
Troubleshooting Steps:
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Improve Chromatographic Separation: As with ion suppression, enhancing the separation between this compound and the interfering matrix components is crucial. Experiment with different gradients and columns.
-
Evaluate Different Ionization Sources: If available, test different ionization sources (e.g., APCI instead of ESI) as they can be less susceptible to matrix effects for certain compounds.
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Thorough Sample Clean-up: Employ advanced sample preparation techniques like SPE with a specific sorbent chemistry tailored to remove the interfering compounds.
-
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method significantly impacts the extent of matrix effects. The following table summarizes the relative effectiveness of common techniques for analyzing this compound in biological matrices.
| Sample Preparation Method | Relative Cost | Throughput | Matrix Effect Removal Efficiency | Typical Recovery for this compound | Key Considerations |
| Protein Precipitation (PPT) | Low | High | Low | 80-100% | Prone to significant matrix effects, especially from phospholipids.[6] |
| Liquid-Liquid Extraction (LLE) | Low-Medium | Medium | Medium | 70-95% | Efficiency depends on the choice of extraction solvent and pH optimization.[7] |
| Solid-Phase Extraction (SPE) | High | Low-Medium | High | 85-105% | Offers the cleanest extracts and the least matrix effects.[6][12] Method development can be more complex. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma
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To 100 µL of plasma sample, add 25 µL of the internal standard working solution (ideally a stable isotope-labeled this compound).
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Vortex the sample for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: To 100 µL of plasma, add 25 µL of the internal standard and 200 µL of 2% formic acid in water. Vortex and load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Selection: Synthesize or procure a stable isotope-labeled version of this compound (e.g., this compound-d4).
-
Preparation of Working Solution: Prepare a working solution of the SIL-IS at a concentration that yields a strong signal in the mass spectrometer.
-
Addition to Samples: Add a small, precise volume of the SIL-IS working solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
-
Quantification: During data processing, calculate the peak area ratio of the analyte this compound to the SIL-IS. Create the calibration curve by plotting the peak area ratio against the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this curve. The use of a SIL-IS provides the highest possible analytical specificity for quantitative determinations.[10][11]
Visualizations
Caption: Workflow for Identifying and Mitigating Matrix Effects.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix removal in state of the art sample preparation methods for serum by charged aerosol detection and metabolomics-based LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing (+)-Lariciresinol stock solutions
Technical Support Center: (+)-Lariciresinol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective storage, handling, and use of this compound in a laboratory setting. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of your this compound stock solutions in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in a variety of organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.[1] Methanol (B129727), ethanol (B145695), acetone, ethyl acetate, chloroform, and dichloromethane (B109758) are also effective solvents.[2] When preparing for in vitro assays, it is crucial to use a biocompatible co-solvent, with DMSO and ethanol being the most frequently used.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which can maintain stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] It is crucial to protect the solutions from light.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q3: What is the recommended maximum concentration of DMSO in cell culture media?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v). The specific tolerance can vary between different cell lines. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: How can I ensure the stability of this compound in my experimental setup?
A4: Lignans like this compound can be sensitive to pH and temperature. It is advisable to prepare fresh working solutions for each experiment. If the experiment involves incubation at 37°C, be aware that the stability of the compound in the medium may decrease over time. Pre-warming the cell culture medium to 37°C before adding the compound can help prevent precipitation due to temperature shock.
Q5: Is this compound sensitive to light?
A5: Yes, it is recommended to protect this compound solutions from light, especially during long-term storage, to prevent potential photodegradation.[1]
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution upon thawing. | The compound may have come out of solution during freezing or thawing. | Gently warm the vial to 37°C and vortex or sonicate until the precipitate dissolves completely. Ensure the solution is clear before use. |
| Precipitate forms after adding the stock solution to aqueous media. | The solubility limit of this compound in the aqueous medium has been exceeded. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | Prepare a more dilute stock solution or a series of intermediate dilutions in the culture medium. Ensure the final concentration of the organic solvent is sufficient to keep the compound in solution, while remaining non-toxic to the cells (typically <0.5% for DMSO). Add the stock solution to the pre-warmed medium dropwise while vortexing to facilitate mixing. |
| Inconsistent or lower-than-expected biological activity. | The compound may have degraded due to improper storage or handling. The actual concentration of the working solution may be lower than calculated due to incomplete dissolution or precipitation. | Prepare fresh stock solutions from solid this compound. Ensure proper storage conditions (temperature and light protection) are maintained. After preparing working solutions, visually inspect for any precipitate before applying to your experimental system. |
| Low yield during extraction from plant material. | Inadequate sample preparation (e.g., improper drying, insufficient grinding). Suboptimal choice of extraction solvent. | Ensure plant material is thoroughly dried and finely ground to maximize surface area. Use a solvent system appropriate for the polarity of lignans; aqueous ethanol or methanol (70-80%) are often effective. |
Logical Workflow for Troubleshooting Precipitation
References
Technical Support Center: Enhancing (+)-Lariciresinol Synthesis Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of (+)-Lariciresinol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
A1: The main difficulties in synthesizing this compound, a member of the furofuran lignan (B3055560) family, revolve around controlling the stereochemistry at its multiple chiral centers. Achieving high diastereoselectivity and enantioselectivity is a central challenge. Other common issues include managing reaction yields, the inefficiency of multi-step transformations, and complexities in the purification of the final product. The development of efficient and practical synthetic routes remains an active area of research to support broader biological studies.
Q2: How can I improve the stereoselectivity in my synthesis of tetrahydrofuran (B95107) lignans (B1203133) like this compound?
A2: Enhancing stereoselectivity is a critical aspect of lignan synthesis. Key strategies include:
-
Catalyst Selection: The choice of catalyst is crucial in asymmetric synthesis. For instance, palladium (Pd)-catalyzed asymmetric allylic cycloaddition and rhodium (Rh)-catalyzed C-H insertion reactions have proven effective in achieving high stereo-control.
-
Oxidative Cyclization: Manganese(III)-mediated oxidative cyclization has demonstrated excellent diastereocontrol in the formation of key bicyclic intermediates.
-
Chiral Auxiliaries: Employing chiral auxiliaries can effectively direct the stereochemical outcome of reactions.
-
Organocatalysis: Methods such as asymmetric aldol (B89426) reactions can be used as key stereochemistry-defining steps.
Q3: My oxidative cyclization/dimerization reaction is resulting in low yields. What factors should I investigate?
A3: Low yields in oxidative cyclization, a common step in furofuran lignan synthesis involving the coupling of two phenylpropanoid units, can be attributed to several factors. The choice of the oxidizing agent, such as FeCl₃·6H₂O or cerium ammonium (B1175870) nitrate (B79036) (CAN), is a critical parameter to investigate and optimize. Reaction conditions such as temperature, solvent, and reaction time also play a significant role and should be systematically varied to improve yields.
Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic methodologies that can be employed in the synthesis of this compound.
Method 1: Titanocene-Mediated Radical Cyclization
This approach offers a short and stereoselective route to (±)-Lariciresinol.
Experimental Protocol:
A detailed experimental protocol for a similar transformation, the synthesis of (±)-Lariciresinol Dimethyl Ether, is provided below. This can be adapted for the synthesis of (±)-Lariciresinol by using appropriate starting materials with free phenolic hydroxyls (protected and then deprotected).
-
Step 1: Preparation of the Epoxy Olefinic Ether Precursor: The synthesis begins with the preparation of a suitable epoxy olefinic ether. This precursor is typically synthesized from commercially available starting materials like vanillin (B372448) or isovanillin (B20041) through a multi-step sequence involving Wittig reactions, epoxidation, and etherification.
-
Step 2: Radical Cyclization:
-
A solution of the epoxy olefinic ether in dry, degassed THF is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, titanocene (B72419) dichloride (Cp₂TiCl₂) and activated zinc dust are stirred in dry, degassed THF for one hour at room temperature to generate the titanocene(III) species in situ.
-
The solution of the epoxy olefinic ether is then added to the titanocene(III) suspension.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 16 hours), and the progress is monitored by thin-layer chromatography (TLC).
-
-
Step 3: Work-up and Purification:
-
Upon completion, the reaction is quenched by the addition of aqueous acid (e.g., 1 M HCl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired furanolignan.
-
-
Step 4: Deprotection (if necessary): If protecting groups were used for the phenolic hydroxyls, a final deprotection step is required. For example, benzyl (B1604629) protecting groups can be removed by catalytic hydrogenation.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Cyclized Product | Incomplete formation of the active titanocene(III) species. | Ensure the zinc dust is freshly activated and that all reagents and solvents are scrupulously dried and degassed. |
| Decomposition of the starting material or product. | Monitor the reaction closely by TLC and avoid prolonged reaction times. Consider running the reaction at a lower temperature. | |
| Suboptimal stoichiometry of reagents. | Vary the equivalents of titanocene dichloride and zinc dust to find the optimal ratio. | |
| Formation of Multiple Isomers | Lack of stereocontrol in the radical cyclization. | The stereoselectivity of this reaction is often dependent on the substrate. Modifying the substituents on the starting material may influence the stereochemical outcome. |
| Isomerization during work-up or purification. | Use mild acidic conditions for the work-up. Consider using a less acidic silica gel for chromatography or deactivating the silica gel with a small amount of triethylamine. | |
| Difficulty in Purification | Co-elution of isomers or byproducts. | Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) for separation. Chiral HPLC may be necessary to separate enantiomers if a racemic synthesis was performed. |
Method 2: Intramolecular SN1/SN2 Etherification
This method is key for constructing the benzylic 7-position of the lariciresinol core.
Experimental Protocol:
The general procedure involves the acid-catalyzed cyclization of a diol precursor.
-
Step 1: Synthesis of the Diol Precursor: A suitably substituted 1,4-diaryl-2,3-butanediol is required. The stereochemistry of this precursor will determine the stereochemistry of the final product.
-
Step 2: Cyclization:
-
The diol is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or toluene).
-
A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or boron trifluoride etherate) is added.
-
The reaction is stirred at a specific temperature (ranging from room temperature to reflux) until the starting material is consumed (monitored by TLC).
-
-
Step 3: Work-up and Purification:
-
The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution).
-
The layers are separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
-
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Tetrahydrofuran | Formation of side products such as hemiacetals or elimination products. | Carefully select the acid catalyst and reaction temperature. Weaker acids and lower temperatures may favor the desired cyclization. |
| Reversibility of the reaction. | In some cases, removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product. | |
| Poor Stereoselectivity | The reaction proceeding through a less selective SN1 mechanism. | To favor an SN2 pathway with inversion of configuration, a good leaving group at one of the benzylic positions can be introduced in the precursor, and the cyclization can be performed under basic conditions. |
| Epimerization at one of the chiral centers. | Use milder reaction conditions and minimize reaction time. | |
| Incomplete Reaction | Insufficiently acidic catalyst or low reaction temperature. | Screen different acid catalysts and gradually increase the reaction temperature while monitoring for byproduct formation. |
Quantitative Data Summary
The following table summarizes yield data for different synthetic approaches to lariciresinol and related compounds. Direct comparison is challenging due to variations in starting materials and target molecules (e.g., racemic vs. enantiopure, free phenols vs. protected derivatives).
| Synthetic Approach | Target Molecule | Key Reaction | Reported Yield | Reference |
| Three-Step Synthesis | This compound 3a-acetate | Not specified in abstract | 66% (overall) | Rajasekhar & Subbaraju, 2000[1] |
| Radical Cyclization | (±)-Lariciresinol dibenzyl ether | Bu₃SnH/AIBN mediated | Good (isomer ratio 7:1) | Not specified in abstract |
| Radical Cyclization | (±)-Lariciresinol | Catalytic hydrogenation of dibenzyl ether | Excellent | Not specified in abstract |
| Titanocene-Mediated Radical Cyclization | (±)-Lariciresinol dimethyl ether | Cp₂TiCl mediated | Not specified in abstract | Not specified in abstract |
Visualizing Synthetic Pathways
To aid in understanding the experimental workflows, the following diagrams illustrate the key synthetic strategies.
Caption: Workflow for Titanocene-Mediated Synthesis of (±)-Lariciresinol.
Caption: Workflow for Intramolecular Etherification to Synthesize this compound.
Caption: General Troubleshooting Logic for Synthesis Optimization.
References
Technical Support Center: Troubleshooting Inconsistent Results in (+)-Lariciresinol Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Lariciresinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in the IC50 values of this compound in my cell-based assays?
A1: Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors.[1] Minor variations in experimental conditions can lead to significant differences in results.[1] Key aspects to consider include:
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Cell Health and Passage Number: The physiological state of your cells is critical. Using cells of a consistent and low passage number is recommended, as serial passaging can lead to genetic and phenotypic drift, altering their response to treatment.[2]
-
Compound Solubility and Stability: this compound has limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in cell culture media.[3] Precipitation of the compound will lead to a lower effective concentration and consequently, a higher apparent IC50. Also, consider the stability of this compound in your culture medium over the course of the experiment, as degradation can occur.[4]
-
Assay-Specific Parameters: Different cytotoxicity assays measure different endpoints (e.g., metabolic activity in an MTT assay vs. membrane integrity in a trypan blue assay).[1] The mechanism of action of this compound may influence these endpoints differently, leading to varied IC50 values.
-
Data Analysis: Ensure you are using a consistent and appropriate non-linear regression model to fit your dose-response curve for IC50 calculation.[1]
Q2: My antioxidant assay results for this compound are not reproducible. What are the likely causes?
A2: Reproducibility issues in antioxidant assays often stem from the inherent reactivity of the radicals and the sensitivity of the assay to environmental factors. For assays like DPPH and ABTS, consider the following:
-
Reagent Quality: The stability of the radical solutions (DPPH and ABts•+) is crucial. These should be freshly prepared and protected from light to prevent degradation.
-
Solvent Effects: The solvent used to dissolve this compound and the standards can influence the reaction kinetics. Ensure consistency in the solvent system across all experiments.
-
Incubation Time and Temperature: The reaction between this compound and the radicals is time and temperature-dependent. Strict adherence to the same incubation time and temperature for all samples and plates is essential for consistent results.
-
Pipetting Accuracy: Inaccurate pipetting, especially of the compound dilutions and radical solutions, can introduce significant errors. Regular calibration of pipettes is recommended.[1]
Q3: I am having trouble with the solubility of this compound for my in vitro experiments. What are the recommended solvents?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol (B129727), chloroform, dichloromethane, and ethyl acetate.[3][5] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Inconsistent Antioxidant Activity
| Problem | Possible Cause | Recommended Solution |
| Variable IC50 values in DPPH/ABTS assays | Degradation of radical solution. | Prepare fresh DPPH or ABTS•+ solution for each experiment and store it in the dark. |
| Inconsistent incubation time or temperature. | Use a calibrated timer and incubator. Ensure all samples are incubated for the exact same duration. | |
| Pipetting errors leading to inaccurate concentrations. | Calibrate pipettes regularly. Use fresh tips for each dilution and sample. | |
| Poor solubility of this compound in the assay medium. | Ensure the compound is fully dissolved in the stock solvent before further dilution. | |
| Low or no antioxidant activity detected | Incorrect wavelength used for measurement. | Verify the correct wavelength for the specific assay (e.g., ~517 nm for DPPH, ~734 nm for ABTS). |
| The concentration of this compound is too low. | Perform a wider range of dilutions to find the effective concentration range. | |
| Inactive compound. | Verify the purity and integrity of your this compound sample. |
Issues in Cell-Based Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding. Mix the cell suspension between seeding replicates. Avoid seeding wells on the outer edge of the plate, which are prone to the "edge effect".[1] |
| Compound precipitation in the well. | Visually inspect the wells under a microscope for any signs of precipitation after adding the compound. Reduce the final concentration if necessary. | |
| Unexpected cytotoxicity in vehicle control | High concentration of solvent (e.g., DMSO). | Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO) and is consistent across all wells. |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a defined, low passage number range for all experiments.[2] |
| Differences in reagent lots (e.g., FBS). | Use the same lot of fetal bovine serum and other critical reagents for a set of comparative experiments.[1] |
Data Presentation
Table 1: Comparative Antioxidant Activity of Lignans (IC50/EC50 Values)
| Lignan (B3055560) | DPPH Scavenging Assay (IC50/EC50) | ABTS Scavenging Assay (IC50/EC50) |
| This compound | Varies by study | Varies by study |
| Syringaresinol | Lower values indicate higher activity | Lower values indicate higher activity |
| Secoisolariciresinol | Effective at 25-200 µM | - |
| Matairesinol | Varies by study | Varies by study |
| Pinoresinol | Varies by study | Varies by study |
Note: Direct comparison of absolute IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions.[6][7]
Table 2: Cytotoxicity of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| SkBr3 | Breast Cancer | 500 |
| HEK-293 | - | 49% viability at 500 µM |
| Fibroblast | - | 47% viability at 500 µM |
Data adapted from a study by Fazelian et al. (2021).[8]
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) and store it in a dark, airtight container.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each this compound dilution to separate wells.
-
Add the DPPH solution to each well.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[6]
Nrf2/HO-1 Pathway Activation Assay (Western Blot)
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) to a suitable confluency. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.[9][10]
Mandatory Visualization
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: this compound activates the Nrf2/HO-1 pathway via p38 MAPK, leading to an antioxidant response.[9][10]
Caption: this compound enhances insulin signaling, promoting GLUT4 translocation and glucose uptake.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 3. (-)-Lariciresinol | CAS:83327-19-9 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 83327-19-9 | (-)-Lariciresinol [phytopurify.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 9. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by this compound, a lignan isolated from Rubia philippinensis, through the activation of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate cell line for (+)-Lariciresinol studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate cell line for studies involving (+)-Lariciresinol. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most commonly used for studying the anticancer effects of this compound?
A1: Several cancer cell lines have been utilized to investigate the anticancer properties of this compound. The choice of cell line typically depends on the specific type of cancer being studied. Commonly used cell lines include:
-
HepG2 (Human Liver Cancer): Used to study the effects of this compound on liver cancer, particularly its ability to induce apoptosis.[1]
-
SKBr3 (Human Breast Cancer): A model for HER2-positive breast cancer, this cell line has been used to demonstrate the cytotoxic and pro-apoptotic effects of this compound.[2][3]
-
MCF-7 (Human Breast Cancer): An estrogen receptor-positive breast cancer cell line used in studies on the antiproliferative effects of this compound.
For comparative studies, non-cancerous cell lines such as human fibroblasts and HEK-293 (Human Embryonic Kidney 293) cells have been used as controls to assess the selectivity of this compound's cytotoxic effects.[4]
Q2: What are the typical IC50 values of this compound in cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) values of this compound can vary depending on the cell line and the duration of treatment. The following table summarizes some reported IC50 values for cytotoxicity.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
| SKBr3 | Breast Cancer | 500 | 48 |
| Fibroblast | Non-cancerous | >500 | 48 |
| HEK-293 | Non-cancerous | >500 | 48 |
Data sourced from a comparative study on the anticancer activities of (-)-Lariciresinol and Pinoresinol.[3]
Q3: How can I investigate the anti-inflammatory effects of this compound in vitro?
A3: The RAW 264.7 murine macrophage cell line is a widely accepted model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells produce inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effect of this compound on the production of these markers can be quantified to assess its anti-inflammatory activity.
Q4: What methods are used to evaluate the antioxidant potential of this compound?
A4: The antioxidant capacity of this compound is commonly assessed using cell-free chemical assays and cell-based assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of this compound to scavenge the stable DPPH free radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method evaluates the capacity of this compound to quench the ABTS radical cation.
-
Cellular Antioxidant Activity (CAA) Assay: This cell-based assay measures the ability of a compound to prevent the formation of reactive oxygen species (ROS) within cells.
-
Antioxidant Enzyme Activity Assays: In cell lysates, the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) can be measured after treatment with this compound.[5][6][7]
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments and troubleshooting tips for common issues.
Cell Viability and Cytotoxicity: MTT Assay
Q5: What is the detailed protocol for an MTT assay to determine the cytotoxicity of this compound?
A5: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, SKBr3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the treatment solution. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the blank (medium only) absorbance.
Troubleshooting Guide: MTT Assay
| Issue | Possible Cause | Recommended Solution |
| High background absorbance | Contaminated reagents or medium. Phenol (B47542) red in the medium can interfere. | Use sterile reagents and medium. Consider using phenol red-free medium for the assay. |
| Low signal or poor sensitivity | Cell number is too low or too high. Insufficient incubation time with MTT. Incomplete solubilization of formazan crystals. | Optimize cell seeding density. Ensure formazan crystals are visible before adding solubilization solution. Ensure complete dissolution of crystals by gentle shaking. |
| High variability between replicates | Inconsistent pipetting. "Edge effect" where wells on the plate periphery evaporate faster. | Ensure accurate and consistent pipetting. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
Q6: How do I perform an Annexin V/PI apoptosis assay using flow cytometry?
A6: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer cell membrane and membrane integrity.
Protocol:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Troubleshooting Guide: Flow Cytometry for Apoptosis
| Issue | Possible Cause | Recommended Solution |
| High percentage of necrotic cells in control | Harsh cell handling (e.g., excessive trypsinization, vigorous vortexing). | Handle cells gently. Use a cell scraper or a gentle dissociation reagent if necessary. |
| Weak or no Annexin V signal | Insufficient incubation time with the compound. Apoptosis is a transient process. | Perform a time-course experiment to determine the optimal endpoint. |
| High background fluorescence | Autofluorescence of the cells or compound. Non-specific antibody binding. | Run an unstained control to assess autofluorescence. Ensure proper washing steps. |
| Poor separation of cell populations | Incorrect compensation settings. | Use single-stained controls to set up proper compensation. |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to regulate several key signaling pathways involved in cell survival, proliferation, and inflammation.[1]
The Transforming Growth Factor-beta (TGF-β) pathway is crucial in regulating cell growth, differentiation, and apoptosis.
Caption: Simplified TGF-β signaling pathway.
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. This compound has been reported to inhibit this pathway.[1]
Caption: Inhibition of the NF-κB pathway by this compound.
Experimental Workflow: Cell Line Selection
The following diagram illustrates a logical workflow for selecting an appropriate cell line for this compound studies.
Caption: Workflow for selecting a cell line for this compound research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.9. Assay of SOD, CAT, and GSH-Px activities [bio-protocol.org]
- 6. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing dosage and administration route for in vivo (+)-Lariciresinol studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with (+)-Lariciresinol in in vivo studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in rodent models?
A1: The optimal dosage of this compound can vary depending on the animal model and the research question. Based on published studies, oral administration dosages have ranged from 3 to 15 mg/kg of body weight daily in rats for cancer studies.[1] In diabetic mouse models, a daily oral dose of 10 mg/kg has been shown to be effective.[2][3][4] For dietary administration in mice with breast cancer xenografts, diets supplemented with 20 or 100 mg of this compound per kg of diet have been used.[1] It is recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q2: Which route of administration is most common for in vivo studies with this compound?
A2: Oral administration (p.o.) is the most frequently reported and convenient route for in vivo studies with this compound.[1][2][3] This can be achieved through daily gavage or by incorporating the compound into the diet.[1] Oral administration mimics the natural route of exposure to this dietary lignan.
Q3: What are the known metabolites of this compound that I should consider monitoring?
A3: Following administration, this compound is metabolized by the gut microbiota into enterolignans, primarily enterodiol (B191174) and enterolactone.[1][5] Secoisolariciresinol is another metabolite that may be detected.[1] Monitoring the levels of these metabolites in serum or tissues can provide insights into the bioavailability and metabolism of this compound in your model.
Q4: Are there any known issues with the bioavailability of this compound?
A4: Like many polyphenolic compounds, this compound may have variable oral bioavailability. The conversion to its active metabolites, enterodiol and enterolactone, by the gut microbiota can be influenced by the individual animal's gut health and composition, leading to inter-individual variability in plasma concentrations.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High inter-individual variability in experimental results. | Differences in gut microbiota composition among animals, leading to varied metabolism of this compound.[6] | - Acclimatize animals to the housing conditions and diet for a sufficient period before the experiment. - Consider co-housing animals to normalize gut microbiota. - If possible, analyze the gut microbiome of the animals to identify any significant differences. - Increase the number of animals per group to improve statistical power. |
| Lower than expected therapeutic efficacy. | - Insufficient dosage. - Poor absorption or rapid metabolism. - The specific animal model may be less responsive. | - Perform a dose-response study to determine the optimal dosage. - Analyze plasma or tissue levels of this compound and its metabolites to assess bioavailability. - Consider alternative administration routes if oral bioavailability is confirmed to be low, though this would be a deviation from the common practice. |
| Unexpected or contradictory results compared to published literature. | - Differences in the animal strain, age, or sex. - Variations in the diet or housing conditions. - Purity and stability of the this compound compound. | - Ensure all experimental conditions are as close as possible to the cited literature. - Verify the purity and stability of your this compound stock. - Consider potential off-target effects of the compound in your specific model. |
| Difficulty in detecting this compound or its metabolites in biological samples. | - Inadequate sample collection or processing techniques. - Low sensitivity of the analytical method. - Rapid clearance of the compounds. | - Optimize sample collection timing based on pharmacokinetic studies if available. - Ensure proper storage and handling of samples to prevent degradation. - Use a highly sensitive analytical method such as LC-MS/MS for quantification. |
Quantitative Data Summary
Table 1: Summary of In Vivo Dosages and Administration Routes for this compound
| Animal Model | Condition | Dosage | Administration Route | Duration | Reference |
| Rats | DMBA-induced mammary cancer | 3 or 15 mg/kg body weight/day | Oral (p.o.) | 9 weeks | [1] |
| Athymic Mice | MCF-7 breast cancer xenografts | 20 or 100 mg/kg of diet | Dietary | 5 weeks | [1] |
| Mice | Streptozotocin (STZ)-induced diabetes | 10 mg/kg body weight/day | Oral (p.o.) | 3 weeks | [2][3][4] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation of this compound Solution:
-
Based on the desired dosage (e.g., 10 mg/kg), calculate the total amount of this compound needed for the study.
-
Dissolve the compound in a suitable vehicle. A common vehicle is a mixture of sterile water with a small amount of a suspending agent like carboxymethylcellulose (CMC) or a solubilizing agent like DMSO, followed by dilution with saline or water. The final concentration of the vehicle components should be non-toxic and consistent across all treatment groups.
-
Prepare a fresh solution daily or ensure its stability under storage conditions.
-
-
Animal Handling and Administration:
-
Handle the mice gently to minimize stress.
-
Use a proper-sized gavage needle (e.g., 20-22 gauge, 1.5 inches long with a ball tip for an adult mouse).
-
Measure the distance from the mouse's mouth to the xiphoid process to ensure proper tube placement.
-
Administer the calculated volume of the this compound solution slowly into the stomach.
-
The vehicle-only group should receive the same volume of the vehicle.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of distress or adverse reactions immediately after gavage and at regular intervals.
-
Ensure access to food and water ad libitum.
-
Protocol 2: Dietary Administration in Mice
-
Preparation of Medicated Diet:
-
Calculate the amount of this compound needed to achieve the target concentration in the diet (e.g., 20 or 100 mg/kg of diet).[1]
-
Thoroughly mix the powdered this compound with a small portion of the powdered standard diet (e.g., AIN-93G).
-
Gradually add more diet and continue mixing until a homogenous mixture is achieved.
-
The diet can then be provided as is or pelleted.
-
Prepare a control diet without this compound using the same procedure.
-
-
Feeding and Monitoring:
-
Provide the medicated and control diets to the respective animal groups ad libitum.
-
Measure food intake regularly to monitor the actual dose of this compound consumed by each animal.
-
Replace the diet at regular intervals to ensure freshness and stability of the compound.
-
Monitor the body weight and overall health of the animals throughout the study.
-
Visualizations
Caption: Experimental workflow for in vivo this compound studies.
Caption: Proposed mechanism of this compound on insulin signaling.
References
- 1. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lariciresinol displays anti-diabetic activity through inhibition of α-glucosidase and activation and enhancement of insulin signaling. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for (+)-Lariciresinol Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds like (+)-Lariciresinol is paramount for ensuring the quality, efficacy, and safety of therapeutic products and functional foods. This guide provides an objective comparison of common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is synthesized from established methodologies to provide a robust framework for method selection and validation.
Data Presentation: A Quantitative Comparison
The selection of an analytical method is often a balance between performance, speed, and cost. The following table summarizes typical validation parameters for HPLC-UV, UPLC-MS/MS, and LC-MS/MS methods for the quantification of lignans (B1203133), including this compound. These values are representative and should be confirmed during method-specific validation.
| Validation Parameter | HPLC-UV | UPLC-MS/MS | LC-MS/MS |
| Linearity (Range) | 1 - 200 µg/mL | 1.00 - 3000 ng/mL | Not explicitly stated, but R² ≥ 0.99 is expected |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~0.15 - 2 µg/mL | Not explicitly stated | 4-10 µ g/100g (solid foods), 0.2-0.4 µg/100mL (beverages)[1][2][3] |
| Limit of Quantification (LOQ) | ~0.42 - 5 µg/mL | 1.00 ng/mL | 4-10 µ g/100g (solid foods), 0.2-0.4 µg/100mL (beverages)[1][2][3] |
| Accuracy (% Recovery) | 97.1 - 102.2% | -3.9% to 7.3% Relative Error | 73 - 123%[1][2][3] |
| Precision (%RSD) | < 5% | < 8.9% (intra-day), < 2.0% (inter-day) | 6 - 21% (within-run), 6-33% (between-run)[1][2][3] |
Experimental Workflows and Signaling Pathways
A clear understanding of the experimental process is crucial for replicating and validating analytical methods. The following diagrams illustrate a general workflow for analytical method validation and a typical sample preparation procedure for the analysis of lignans from food matrices.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical techniques. The following sections provide generalized protocols for the quantification of this compound using HPLC-UV, UPLC-MS/MS, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and cost-effective technique suitable for routine quality control where the concentration of this compound is relatively high and the sample matrix is less complex.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 280 nm is a common wavelength for the detection of lignans.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Extraction: Extract a known amount of the powdered sample material with a suitable solvent, such as methanol (B129727) or ethanol, often aided by ultrasonication.
-
Hydrolysis (if necessary): For samples containing glycosidically bound lignans, an acid or enzymatic hydrolysis step is required to release the aglycones.
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity, selectivity, and speed, making it the preferred method for analyzing trace levels of this compound in complex matrices such as biological fluids.
-
Instrumentation: An ultra-performance liquid chromatography system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size reversed-phase column (e.g., C18, 50-100 mm length).
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small percentage of formic acid (e.g., 0.1%).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for lignans.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Sample Preparation:
-
Protein Precipitation (for biological samples): Add ice-cold acetonitrile to the sample to precipitate proteins.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides a balance of sensitivity and robustness, making it suitable for the analysis of this compound in various food matrices.[1][2][3]
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of aqueous formic acid and methanol/acetonitrile.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in negative mode.
-
Detection: MRM mode for quantification.
-
-
-
Alkaline Methanolic Extraction: To release ester-bound lignans.
-
Enzymatic Hydrolysis: Using β-glucuronidase/sulfatase to hydrolyze glycosidic bonds.
-
Liquid-Liquid Extraction: With a solvent like diethyl ether.
-
Evaporation and Reconstitution: The extract is dried down and redissolved in the mobile phase before injection.
-
References
Comparative study of (+)-Lariciresinol and pinoresinol anticancer effects
A Comparative Guide to the Anticancer Effects of (+)-Lariciresinol and Pinoresinol (B1678388)
For researchers and professionals in drug development, understanding the nuances of potential therapeutic agents is paramount. This guide provides a comparative analysis of the anticancer properties of two plant lignans, this compound and Pinoresinol. Both compounds have demonstrated promising antineoplastic activities, and this document aims to objectively compare their performance based on available experimental data.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data on the anticancer effects of this compound and Pinoresinol from various in vitro studies.
| Parameter | This compound | Pinoresinol | Cell Line(s) | Source |
| Cytotoxicity (IC50) | Induces apoptosis in a concentration-dependent manner (100-400 µg/mL)[1] | IC50: 8 µM (HL60), 32 µM (HL60R)[2] | HepG2, HL60, HL60R | [1][2] |
| Effect on Cell Viability | Reduced fibroblast viability by 47% after 48h[3][4] | Reduced fibroblast viability by 49% after 48h[3][4] | Fibroblasts | [3][4] |
| Apoptosis Induction (24h) | 7.4-fold (Fibroblast), 6.7-fold (HEK-293), 10.7-fold (SkBr3) increase[3] | 5.2-fold (Fibroblast), 6.6-fold (HEK-293), 9-fold (SkBr3) increase[3] | Fibroblast, HEK-293, SkBr3 | [3] |
| Apoptosis Induction (48h) | 20.2-fold (Fibroblast), 7.4-fold (HEK-293), 12.7-fold (SkBr3) increase[3] | 10.5-fold (Fibroblast), 9-fold (HEK-293), 11-fold (SkBr3) increase[3] | Fibroblast, HEK-293, SkBr3 | [3] |
| Effect on Pro-Apoptotic Genes | Upregulates Bax, TP53, CDKN1A, FAS[3] | Upregulates Bax, TP53, CDKN1A, FAS[3] | SkBr3 | [3] |
| Effect on Anti-Apoptotic Genes | Downregulates Bcl-2[1][3][5] | Downregulates Bcl-2[3] | SkBr3, HepG2 | [1][3][5] |
| Cell Cycle Arrest | Induces S-phase arrest[6] | Induces G0/G1 phase arrest[2] | HepG2, HL60 | [2][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anticancer effects of this compound and Pinoresinol.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., SkBr3, HepG2, MCF7) and non-cancerous cells (e.g., fibroblasts, HEK-293) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or Pinoresinol for specified time periods (e.g., 24, 48, or 72 hours).[3][7] A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compounds as described for the cell viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes involved in apoptosis and cell cycle regulation.
-
RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is used as a template for PCR amplification with specific primers for target genes (e.g., Bax, Bcl-2, TP53, CDKN1A, FAS, CASP8, CASP9) and a reference gene (e.g., GAPDH). The reaction is performed in a real-time PCR system.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCT method.[3]
Signaling Pathways and Mechanisms of Action
Both this compound and Pinoresinol exert their anticancer effects by modulating key signaling pathways involved in cell survival and death.
This compound: Induction of the Mitochondrial-Mediated Apoptosis Pathway
This compound has been shown to induce apoptosis in cancer cells, such as HepG2 liver cancer cells, primarily through the intrinsic or mitochondrial-mediated pathway.[5] This involves a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[5] Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to apoptosis.[5] This process is also regulated by the Bcl-2 family of proteins, with this compound causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][5]
Pinoresinol: Diverse Anticancer Mechanisms
Pinoresinol exhibits broader mechanisms of action. In breast cancer cells, its antitumor activity is independent of the estrogen receptor status.[8] It has been shown to induce cell cycle arrest at the G0/G1 phase in human leukemia (HL60) cells, a process potentially mediated by the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/Cip1.[2] Furthermore, in a comparative study on breast cancer cells, pinoresinol was found to upregulate pro-apoptotic genes like TP53 and FAS, suggesting its involvement in both intrinsic and extrinsic apoptotic pathways.[3] Some studies also indicate that pinoresinol can sensitize cancer cells to TRAIL-mediated apoptosis, a process independent of the NF-κB and p53 signaling pathways in certain contexts.[9]
Experimental Workflow
The general workflow for comparing the anticancer effects of these two compounds in vitro is as follows:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pinoresinol inhibits proliferation and induces differentiation on human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomic analysis of apoptosis induction by lariciresinol in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of (+)-Lariciresinol and Secoisolariciresinol
In the realm of natural product research, the lignans (B1203133) (+)-lariciresinol and secoisolariciresinol (B192356) have garnered significant attention for their diverse and potent biological activities. As valuable secondary metabolites found in various plants, these compounds are the subject of extensive research for their potential applications in pharmacology and drug development. This guide provides an objective comparison of the biological activities of this compound and secoisolariciresinol, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and utilization of these promising molecules.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and secoisolariciresinol, providing a basis for direct comparison.
Table 1: Antioxidant Activity
| Assay | This compound | Secoisolariciresinol | Reference Compound |
| DPPH Radical Scavenging Activity | Data not available in direct comparison | Effective at 25-200 μM[1][2] | Data not available |
| α-Glucosidase Inhibitory Activity | IC50: 6.97 μM[3] | Data not available | Data not available |
| Chemiluminescence (CL) Assay | Data not available | 91.2% reduction at 2.5 mg/mL (4.86 times more potent than Vitamin E)[1] | Vitamin E: 18.7% reduction at 2.5 mg/mL[1] |
| AAPH-induced Peroxyl Radical Damage | Data not available | Showed protection against DNA damage and lipid peroxidation[1] | Data not available |
Table 2: Anticancer Activity
| Cell Line | Assay | This compound | Secoisolariciresinol | Reference Compound |
| SkBr3 (Breast Cancer) | Cell Viability (MTT Assay) | IC50: 500 μM (48h)[4] | Data not available | Podophyllotoxin IC50: 0.175 µM (48h)[4] |
| MCF-7 (Breast Cancer) | Tumor Growth Inhibition (in vivo) | Inhibited tumor growth and angiogenesis[5] | Data not available in direct comparison | Data not available |
| HepG2 (Liver Cancer) | Apoptosis Induction | Induces apoptosis via mitochondrial-mediated pathway[3] | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) or ethanol. This solution should be protected from light. Dilute the stock solution to a working concentration (commonly 0.1 mM) and verify its absorbance at approximately 517 nm.[6]
-
Sample Preparation : Dissolve the test compounds (this compound or secoisolariciresinol) and a positive control (e.g., ascorbic acid) in a suitable solvent to create a series of dilutions.[6]
-
Reaction : Mix equal volumes of the test sample or control with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[6]
-
Incubation : Incubate the reaction mixtures in the dark for a specified period (e.g., 30 minutes).[6]
-
Measurement : Measure the absorbance of each solution at 517 nm using a spectrophotometer.[6]
-
Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[7]
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide production in activated macrophage cells.
-
Cell Culture : Culture RAW 264.7 macrophage cells in a suitable medium. Seed the cells in a 96-well plate at a specific density and allow them to adhere.
-
Stimulation and Treatment : Activate the macrophages with an inflammatory stimulus such as lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compounds.
-
Supernatant Collection : After a defined incubation period, collect the cell culture supernatant.
-
Griess Reaction : Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). This reaction detects nitrite (B80452) (NO2-), a stable product of NO.[8]
-
Measurement : Measure the absorbance of the resulting colored solution at approximately 540 nm using a microplate reader.[8]
-
Quantification : Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is then calculated.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is crucial for evaluating the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding : Seed the desired cancer cell line (e.g., MCF-7 or HepG2) in a 96-well plate at a predetermined density and allow the cells to attach overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds (this compound or secoisolariciresinol) for a specific duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10]
-
Solubilization : Add a solubilizing agent, such as DMSO or a specialized SDS-HCl solution, to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[10]
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined.
Signaling Pathways and Mechanisms of Action
Both this compound and secoisolariciresinol exert their biological effects by modulating key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.
This compound and the NF-κB Signaling Pathway
This compound has been shown to regulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that plays a pivotal role in the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. By inhibiting this pathway, this compound can exert its anti-inflammatory and pro-apoptotic effects.
Caption: this compound inhibits the NF-κB signaling pathway.
Secoisolariciresinol and Estrogen Receptor/NF-κB Signaling
Secoisolariciresinol and its metabolites can modulate estrogen receptor (ER) signaling, which is critical in hormone-dependent cancers like breast cancer.[13] These compounds can act as selective estrogen receptor modulators (SERMs), exhibiting either estrogenic or anti-estrogenic effects depending on the cellular context. Additionally, secoisolariciresinol diglucoside (SDG) and its metabolite enterolactone (B190478) have been shown to inhibit NF-κB signaling, contributing to their anti-inflammatory and anticancer properties.[14][15]
Caption: Secoisolariciresinol modulates ER and inhibits NF-κB signaling.
Conclusion
Both this compound and secoisolariciresinol exhibit a range of promising biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While direct comparative studies are not always available, the existing data suggest that both compounds are potent bioactive molecules. Secoisolariciresinol has been more extensively studied for its antioxidant and cardioprotective effects, often in its diglucoside form, and its role in modulating estrogen receptor and NF-κB signaling is well-documented. This compound also demonstrates significant anticancer and anti-inflammatory potential, with a known inhibitory effect on the NF-κB pathway.
Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the relative potencies and specific mechanisms of action of these two important lignans. Such research will be invaluable for guiding the development of new therapeutic agents for a variety of diseases. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant activities of the flaxseed lignan secoisolariciresinol diglucoside, its aglycone secoisolariciresinol and the mammalian lignans enterodiol and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
- 5. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Effects of flaxseed lignan secoisolariciresinol diglucoside on preneoplastic biomarkers of cancer progression in a model of simultaneous breast and ovarian cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of (+)-Lariciresinol in Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of the natural lignan, (+)-Lariciresinol, with the established breast cancer therapy, Tamoxifen. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Mechanism of Action: A Tale of Two Compounds
This compound, a phytoestrogen found in various plants, has demonstrated promising anti-cancer properties. Its primary mechanism of action in breast cancer cells appears to be the induction of apoptosis, or programmed cell death.[1] This is achieved through the modulation of key regulatory proteins, favoring a pro-apoptotic state within the cancer cells. Furthermore, studies suggest that this compound and its metabolites can inhibit tumor growth and angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2]
In contrast, Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades. Its primary mechanism involves competitively binding to estrogen receptors on cancer cells. This blockade prevents estrogen from stimulating cell proliferation, effectively halting the growth of hormone-sensitive tumors.[3][4] While its main action is cytostatic (inhibiting growth), at higher concentrations, Tamoxifen can also induce apoptosis.[4]
Comparative Efficacy: A Data-Driven Analysis
To objectively compare the efficacy of this compound and Tamoxifen, we have summarized key quantitative data from in vitro studies on breast cancer cell lines.
Table 1: Cytotoxicity against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Source |
| This compound | SkBr3 | Not explicitly defined, but showed significant dose-dependent decrease in viability | [1] |
| Tamoxifen | MCF-7 | 4.506 µg/mL | [3] |
| Tamoxifen | MCF-7 | ~250 µM (for 50% viability decrease) | [5] |
Note: Direct comparison of IC50 values should be made with caution as they were determined on different cell lines and under potentially different experimental conditions.
Table 2: Induction of Apoptosis in Breast Cancer Cell Lines
| Compound | Cell Line | Treatment Conditions | Apoptosis Rate | Source |
| This compound | SkBr3 | 500 μM for 48 hours | 12.7-fold increase compared to control | [6] |
| Tamoxifen | MCF-7 | 250 µM for 48 hours | 45.7% of cells in late apoptosis (compared to 0.045% in control) | [5] |
| Tamoxifen & Curcumin (Niosomes) | MCF-7 | IC50 value for 72 hours | 58.2% apoptosis | [7] |
Table 3: Modulation of Apoptotic Regulatory Genes
| Compound | Cell Line | Gene | Effect | Source |
| This compound | SkBr3 | Bax (pro-apoptotic) | Overexpressed | [1][6] |
| Bcl-2 (anti-apoptotic) | Decreased expression | [1][6] | ||
| Tamoxifen | MCF-7 | Bcl-2 (anti-apoptotic) | Down-regulated | [8] |
| Bax (pro-apoptotic) | No significant change | [8] |
Disclaimer: The data presented in these tables are compiled from different studies. A direct head-to-head comparison in the same experimental setup is not currently available in the literature.
Signaling Pathways
The anti-cancer effects of this compound and Tamoxifen are mediated through distinct signaling pathways.
Caption: this compound signaling pathway in breast cancer.
Caption: Tamoxifen signaling pathway in ER+ breast cancer.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, SkBr3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound (this compound or Tamoxifen). Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining by Flow Cytometry)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Principle: In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat breast cancer cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per the manufacturer's instructions). Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Analysis: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.
Western Blotting for Bax and Bcl-2
This technique is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C. Also, use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control. The Bax/Bcl-2 ratio can then be calculated.
Caption: General experimental workflow for in vitro analysis.
References
- 1. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 5. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 6. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
- 7. Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tamoxifen-induced apoptosis in breast cancer cells relates to down-regulation of bcl-2, but not bax and bcl-X(L), without alteration of p53 protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Reproducibility of (+)-Lariciresinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro biological activities of (+)-Lariciresinol, a lignan (B3055560) with demonstrated antioxidant, anti-inflammatory, and anticancer properties. The information presented is collated from multiple studies to ensure a broad and objective overview, aiding in the design and interpretation of reproducible in vitro experiments. This document summarizes key quantitative data, details common experimental protocols, and visualizes associated signaling pathways.
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the in vitro efficacy of this compound and its common alternatives across various biological assays. Direct comparison of absolute IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference Compound |
| This compound | DPPH Radical Scavenging | Strong scavenging activity | Ascorbic acid, Gallic acid, Quercetin |
| ABTS Radical Scavenging | Strong scavenging activity | Ascorbic acid, Gallic acid, Quercetin | |
| Superoxide Radical Scavenging | Strong scavenging activity | - | |
| Hydroxyl Radical Scavenging | Strong scavenging activity | - | |
| Ferric Reducing Antioxidant Power (FRAP) | Noticeable antioxidant potential | Ascorbic acid | |
| Cupric Reducing Antioxidant Power (CUPRAC) | Noticeable antioxidant potential | Ascorbic acid | |
| Secoisolariciresinol (B192356) diglucoside (SDG) | DPPH Radical Scavenging | 78.9 µg/mL[1] | - |
| Matairesinol | DPPH Radical Scavenging | - | - |
| Pinoresinol | DPPH Radical Scavenging | - | - |
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Cell Line | Inflammatory Mediator | IC50 / Inhibition |
| This compound | RAW 264.7 | Nitric Oxide (NO) Production | Dose-dependent inhibition |
| Sauchinone (a lignan) | RAW 264.7 | Nitric Oxide (NO) Production | 4.08 µM[2] |
| Krameria lappacea lignans (B1203133) | - | Cyclooxygenase-1 and -2 (COX-1, COX-2) | ID₅₀ 0.31-0.60 μmol/cm² (in vivo)[3] |
| Matairesinol | BV2 Microglia | Nitric Oxide (NO) Production | Concentration-dependent reduction[4] |
Table 3: In Vitro Anticancer Activity
| Compound | Cell Line | Assay | IC50 / Effect | Treatment Duration |
| This compound | SkBr3 (Breast Cancer) | MTT | 500 µM (50% viability)[5] | 48 hours |
| HepG2 (Liver Cancer) | Apoptosis Induction | 100-400 µg/mL | 24-72 hours | |
| SGC-7901 (Gastric Cancer) | Apoptosis Induction | - | - | |
| Pinoresinol | SkBr3 (Breast Cancer) | MTT | 575 µM (50% viability)[5] | 48 hours |
| Podophyllotoxin | SkBr3 (Breast Cancer) | MTT | 0.175 µM (50% viability)[5] | 48 hours |
| MCF-7 (Breast Cancer) | Growth Inhibition | 1 nM (50% inhibition)[6][7] | - |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate reproducibility.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of a compound.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO).
-
Positive control (e.g., Ascorbic acid, Trolox).
-
Solvent for blank.
-
-
Procedure:
-
Prepare various concentrations of the test compound and positive control.
-
In a 96-well plate or cuvettes, add a defined volume of each sample dilution.
-
Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution should be included.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the compound.[8][9][10][11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents:
-
MTT solution (typically 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl).
-
Cell culture medium.
-
Test compound (this compound) and control compounds.
-
-
Procedure:
-
Seed cells (e.g., SkBr3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well (to a final concentration of about 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).[4][12][13][14][15]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by cells. It indirectly quantifies NO by measuring its stable metabolite, nitrite (B80452).
-
Reagents:
-
Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Cell culture medium (phenol red-free).
-
Lipopolysaccharide (LPS) to stimulate NO production in macrophages (e.g., RAW 264.7 cells).
-
Test compound (this compound).
-
Sodium nitrite standard solution.
-
-
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and LPS-stimulated controls.
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The inhibitory effect of the compound on NO production is then calculated.[5][16][17][18]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for assessing its in vitro anticancer activity.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Caption: General TGF-β Signaling Pathway.
Caption: General NF-κB Signaling Pathway.
Caption: Experimental Workflow for In Vitro Anticancer Activity Assessment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lignan derivatives from Krameria lappacea roots inhibit acute inflammation in vivo and pro-inflammatory mediators in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 6. Antioxidant activities of the flaxseed lignan secoisolariciresinol diglucoside, its aglycone secoisolariciresinol and the mammalian lignans enterodiol and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK | Aging [aging-us.com]
- 15. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for (+)-Lariciresinol Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds such as (+)-Lariciresinol is fundamental. As a lignan (B3055560) with potential health benefits, reliable analytical methods are crucial for its study in various matrices, from plant extracts to biological samples. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable technique for specific research and development needs.
The choice between HPLC-UV and LC-MS hinges on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a robust and cost-effective method suitable for relatively high-concentration samples and quality control applications.[1] In contrast, LC-MS, particularly with tandem mass spectrometry (MS/MS), offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification in complex samples.[2][3]
Quantitative Performance Comparison
The following table summarizes typical validation parameters for HPLC-UV and LC-MS methods for the quantification of this compound and similar lignans (B1203133). These values are representative and should be confirmed for the specific method and matrix under investigation.
| Performance Characteristic | HPLC-UV Method | LC-MS/MS Method |
| Linearity (Range) | 1–1000 µg/mL[1][4] | 1.6–200 ng/mL[5] |
| Correlation Coefficient (r²) | >0.99[1][4] | >0.99[5] |
| Limit of Detection (LOD) | ~0.15 - 2 µg/mL[1] | 1.6 ng/mL[5] |
| Limit of Quantification (LOQ) | ~0.42 - 5 µg/mL[1] | 4-10 µ g/100 g (solid foods)[6][7] |
| Accuracy (% Recovery) | 97.1 - 102.2%[3][4] | 73 - 123%[6][7] |
| Precision (%RSD) | < 5%[1] | 6 - 21% (within-run)[6][7] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is based on established methods for the analysis of lignans and other phenolic compounds in plant extracts.[1][3][4]
1. Sample Preparation (Extraction):
-
Accurately weigh a known amount of the homogenized and dried sample material.
-
Perform solvent extraction, for instance, with methanol (B129727) or an ethanol/water mixture, often facilitated by ultrasonication or maceration to enhance extraction efficiency.
-
Centrifuge the extract to pellet solid particles and filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (typically around 280 nm).
-
Quantification: Based on a calibration curve generated from the peak areas of this compound standard solutions of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a validated method for the quantification of lignans, including this compound, in food samples.[5][6][7]
1. Sample Preparation (Extraction and Hydrolysis):
-
For solid foods, an alkaline methanolic extraction is performed.[6][7]
-
This is followed by enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase) to release lignans from their glycosidic forms.[6][7]
-
A liquid-liquid extraction with a solvent like diethyl ether is then carried out to isolate the lignans.[6][7]
-
The organic extract is evaporated to dryness and the residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.
2. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a controlled temperature, for example, 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), often in negative ion mode for phenolic compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound, providing high selectivity and sensitivity.
-
Quantification: An internal standard (e.g., a deuterated analog) is often used, and quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against the concentration of the calibration standards.
Visualizing the Methodologies
To further clarify the experimental processes and the comparative logic, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. akjournals.com [akjournals.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative analysis of (+)-Lariciresinol content in different plant species
A Comparative Analysis of (+)-Lariciresinol Content in Different Plant Species: A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of this compound content across various plant species, offering valuable insights for researchers, scientists, and professionals in drug development. This compound, a lignan (B3055560) found in plants, is a precursor to enterolignans, which are thought to have potential health benefits. This document summarizes quantitative data, details experimental protocols for analysis, and visualizes key biological and experimental pathways.
Quantitative Analysis of this compound in Plant-Based Foods
The concentration of this compound varies significantly among different plant species and food products. The following table summarizes the quantitative data from a comprehensive study on lignan contents in various Dutch plant-based foods.[1][2][3][4]
| Food Category | Plant Species/Food Product | This compound Content (μ g/100 g fresh weight) |
| Oilseeds and Nuts | Flaxseed (Linum usitatissimum) | 3041 |
| Sesame seed (Sesamum indicum) | Not specified, but high in pinoresinol (B1678388) and lariciresinol | |
| Grain Products | Rye bread | 75 |
| Wheat bread | 29 | |
| Oatmeal | 12 | |
| Vegetables | Brussels sprouts (Brassica oleracea) | 148 |
| Broccoli (Brassica oleracea) | 131 | |
| Cabbage (Brassica oleracea) | 71 | |
| Garlic (Allium sativum) | 153 | |
| Onion (Allium cepa) | 33 | |
| Carrot (Daucus carota) | 24 | |
| Tomato (Solanum lycopersicum) | 11 | |
| Fruits | Apricot (Prunus armeniaca) | 59 |
| Peach (Prunus persica) | 32 | |
| Pear (Pyrus communis) | 21 | |
| Strawberry (Fragaria ananassa) | 19 | |
| Orange (Citrus sinensis) | 11 | |
| Beverages | Red wine | 91 (μ g/100 mL) |
| White wine | 29 (μ g/100 mL) | |
| Black tea | 19 (μ g/100 mL) | |
| Green tea | 13 (μ g/100 mL) | |
| Coffee | 7 (μ g/100 mL) |
Experimental Protocols
Accurate quantification of this compound requires robust extraction and analytical methodologies. The following protocols are based on established methods for lignan analysis in plant materials.[5][6][7][8][9]
Sample Preparation and Extraction
This protocol describes a common method for extracting lignans (B1203133) from solid food matrices.
-
Homogenization: The plant material or food sample is first lyophilized (freeze-dried) and then ground into a fine powder to increase the surface area for efficient extraction.
-
Alkaline Hydrolysis: A known weight of the homogenized sample (e.g., 0.5 g) is subjected to alkaline hydrolysis to release lignans from their glycosidic bonds and ester linkages within the plant matrix. This is typically achieved by incubating the sample in a methanolic sodium hydroxide (B78521) solution (e.g., 1 M NaOH in 70% methanol) at an elevated temperature (e.g., 60°C) for a set period (e.g., 1 hour).
-
Neutralization and Enzymatic Hydrolysis: After cooling, the extract is neutralized with an acid (e.g., HCl). To ensure complete cleavage of any remaining glycosidic linkages, an enzymatic hydrolysis step is often employed. This involves incubating the extract with a β-glucuronidase/sulfatase enzyme preparation (e.g., from Helix pomatia) in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) at 37°C overnight.
-
Liquid-Liquid Extraction: The hydrolyzed sample is then subjected to liquid-liquid extraction to isolate the lignans. A non-polar organic solvent, such as diethyl ether, is typically used to extract the lignans from the aqueous phase. The extraction is usually repeated multiple times to ensure a high recovery rate.
-
Evaporation and Reconstitution: The combined organic extracts are evaporated to dryness under a stream of nitrogen. The dried residue is then reconstituted in a small, known volume of a suitable solvent (e.g., the initial mobile phase for LC-MS/MS analysis) before injection into the analytical system.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and selective quantification of lignans like this compound.[5][6][10]
-
Chromatographic Separation: The reconstituted extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Quantification: The quantification of this compound is performed using multiple reaction monitoring (MRM). This involves monitoring a specific precursor ion-to-product ion transition for this compound and a deuterated internal standard. The use of an internal standard is crucial to correct for any variations in extraction efficiency and instrument response. A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of this compound in the sample is determined by interpolating its response ratio to the internal standard on this curve.
Visualizing Key Pathways
Biosynthesis of this compound
The biosynthesis of lignans in plants begins with the phenylpropanoid pathway. Two molecules of coniferyl alcohol are coupled to form pinoresinol. Subsequently, pinoresinol is reduced to this compound by the enzyme pinoresinol-lariciresinol reductase (PLR).[11][12][13][14][15]
References
- 1. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cambridge.org [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pinoresinol–lariciresinol reductases, key to the lignan synthesis in plants | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro Cytotoxicity of (+)-Lariciresinol and Podophyllotoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro cytotoxic properties of two naturally occurring lignans: (+)-Lariciresinol and podophyllotoxin (B1678966). The information presented is intended to assist researchers in evaluating these compounds for potential therapeutic applications. This document summarizes experimental data on their cytotoxic potency, delves into their distinct mechanisms of action, and provides detailed protocols for commonly used cytotoxicity assays.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and podophyllotoxin across various cell lines, as determined by in vitro cytotoxicity assays.
Table 1: IC50 Values of this compound and Podophyllotoxin on Various Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Podophyllotoxin IC50 (µM) | Treatment Duration | Reference |
| SkBr3 | Breast Cancer | 500 | 0.175 | 48 hours | [1] |
| HEK-293 | Human Embryonic Kidney (Non-cancerous) | 550 | 0.150 | 24 hours | [1] |
| Fibroblast | Connective Tissue (Non-cancerous) | 475 | 0.175 | 24 hours | [1] |
| HepG2 | Liver Cancer | Not explicitly stated, but showed dose-dependent decrease in viability at 100-400 µg/mL | Not available in the same study | 24-72 hours | [2] |
| A549 | Lung Cancer | Not available | 1.9 | Not specified | [3] |
| J45.01 | Leukemia | Not available | 0.0040 | Not specified | [4] |
| CEM/C1 | Leukemia | Not available | 0.0286 | Not specified | [4] |
| HeLa | Cervical Cancer | Not available | 0.19 | Not specified | [4] |
Data Interpretation:
The data clearly indicates that podophyllotoxin exhibits significantly higher cytotoxic potency across all tested cell lines, with IC50 values in the nanomolar to low micromolar range. In contrast, this compound demonstrates cytotoxicity at much higher concentrations (high micromolar range). Notably, podophyllotoxin's high potency extends to non-cancerous cell lines like HEK-293 and fibroblasts, suggesting a potential for higher systemic toxicity compared to this compound.[1] One study reported that after 48 hours of treatment, podophyllotoxin at 0.175 µM reduced the viability of SkBr3, HEK-293, and fibroblast cells by 50%, 39%, and 36%, respectively.[1] In the same study, this compound at 500 µM for 48 hours resulted in 50%, 49%, and 47% viability for SkBr3, HEK-293, and fibroblast cells, respectively.[1]
Mechanisms of Action and Signaling Pathways
This compound and podophyllotoxin induce cytotoxicity through distinct molecular mechanisms and signaling pathways.
Podophyllotoxin: A Mitotic Inhibitor
Podophyllotoxin is a well-characterized antimitotic agent that primarily functions by inhibiting tubulin polymerization.[4][5] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cell division and ultimately triggering apoptosis.[4] The apoptotic cascade initiated by podophyllotoxin can involve both the intrinsic and extrinsic pathways.[2]
dot
Caption: Podophyllotoxin's mechanism of action.
This compound: An Inducer of Apoptosis
This compound induces apoptosis through a multi-faceted approach that appears to be less directly tied to cell cycle arrest.[1][2] Studies have shown that this compound can trigger the mitochondrial-mediated (intrinsic) apoptosis pathway.[2] This involves a decrease in the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3.[2] Furthermore, it has been observed to upregulate pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2.[2] There is also evidence suggesting its influence on the extrinsic pathway through the upregulation of Fas.[1]
dot
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. The Effects of Podophyllotoxin Derivatives on Noncancerous Diseases: A Systematic Review [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugs that inhibit tubulin polymerization: the particular case of podophyllotoxin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of (+)-Lariciresinol: A Comparative Analysis Using the DPPH Assay
For researchers, scientists, and professionals in drug development, this guide offers a comprehensive comparison of the antioxidant activity of (+)-Lariciresinol against established antioxidants, Ascorbic Acid (Vitamin C) and Trolox, validated by the widely-used DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This analysis is supported by experimental data and detailed protocols to aid in research and development efforts.
The quest for novel and effective natural antioxidants is a cornerstone of pharmaceutical and nutraceutical research. This compound, a lignan (B3055560) found in various plants, has demonstrated significant free radical scavenging capabilities. This guide provides a direct comparison of its antioxidant efficacy, offering valuable insights for its potential application.
Comparative Antioxidant Activity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for evaluating antioxidant activity, representing the concentration of a substance required to inhibit 50% of the DPPH free radicals. A lower IC50 value signifies greater antioxidant potency.
| Compound | DPPH Radical Scavenging Activity (IC50) |
| This compound | ~50 µg/mL (estimated)[1] |
| Ascorbic Acid | 41.25 µg/mL[2] |
| Trolox | 63.69 µg/mL[2] |
Note: The IC50 value for this compound is estimated from graphical data presented in the cited study[1]. It is important to acknowledge that IC50 values can vary between different studies due to slight variations in experimental conditions.
The data indicates that this compound exhibits potent antioxidant activity, comparable to the well-established antioxidant, Ascorbic Acid, and potentially stronger than Trolox in the DPPH assay.
Experimental Protocol: DPPH Radical Scavenging Assay
This section details a standard protocol for determining the antioxidant activity of a compound using the DPPH assay.
Principle:
The DPPH assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, which is a deep violet color.[3] This donation neutralizes the radical, leading to a color change to a pale yellow, which can be measured spectrophotometrically at approximately 517 nm.[4] The degree of color change is proportional to the antioxidant's radical scavenging activity.
Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Test compound (this compound)
-
Reference standards (Ascorbic Acid, Trolox)
-
Micropipettes
-
96-well microplate or cuvettes
-
Spectrophotometer (plate reader or standard spectrophotometer)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test and Standard Solutions: Prepare stock solutions of this compound, Ascorbic Acid, and Trolox in methanol or another suitable solvent. From these stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test or standard solution to a fixed volume of the DPPH solution. A typical ratio is 1:1 or 1:2 (e.g., 100 µL of sample and 100 µL of DPPH).
-
Control and Blank:
-
Control: Contains the solvent used for the samples and the DPPH solution.
-
Blank: Contains the solvent and the sample (to account for any absorbance of the sample itself).
-
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period, typically 30 minutes.[4]
-
Absorbance Measurement: Measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
Abs_control is the absorbance of the control.
-
Abs_sample is the absorbance of the sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test and standard compounds. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical.
DPPH Assay Workflow
Caption: Workflow of the DPPH radical scavenging assay.
Signaling Pathway of DPPH Radical Scavenging
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
References
A Comparative Guide to the Extraction of (+)-Lariciresinol: Methods, Yields, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Extraction Methods
The choice of an extraction method for (+)-Lariciresinol involves a trade-off between yield, purity, extraction time, cost, and environmental impact. This section summarizes quantitative data for four key methods: Conventional Solvent Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). The data presented is compiled from studies on lignan (B3055560) extraction from sources known to contain this compound, such as sesame seeds and flaxseed. It is important to note that direct comparison is challenging due to variations in the plant matrix, solvent systems, and analytical methods used across different studies.
Table 1: Comparison of Different Extraction Methods for Lignans (including this compound)
| Parameter | Conventional Solvent Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Plant Source | Sesame Seeds | Sesame Seeds | Brassica Vegetables (Broccoli) | Flaxseed |
| Extraction Yield | Lower (relative) | High (e.g., total antioxidants 21.74 µg/g)[1] | High (e.g., total phenolics up to 1940 µg GAE/g DW in leaves)[2] | Moderate (SDG yield of 3.8 µg/g CO₂)[3] |
| Purity | Variable, often requires further purification | Good, can be optimized for selectivity | Good, can be optimized for selectivity | High selectivity, yields purer extracts |
| Extraction Time | Long (hours to days)[4] | Short (15-65 minutes)[5][6] | Very short (3-19 minutes)[2] | Moderate (30 minutes to 3 hours)[7][8] |
| Solvent Consumption | High | Low to moderate[5] | Low[2] | Minimal (CO₂) with small amounts of co-solvent[7][9] |
| Energy Consumption | Low to moderate | Low | Moderate to high | High (due to high pressure) |
| Environmental Impact | High (due to solvent use) | Low | Low | Very Low (Green Technology) |
| Advantages | Simple setup, low initial cost | Faster, improved yield, energy efficient[4][5] | Extremely fast, high efficiency, less solvent[2] | "Green" solvent, high selectivity, solvent-free product[7][9] |
| Disadvantages | Time-consuming, large solvent volume, potential for thermal degradation of compounds | Potential for radical formation, equipment cost | Requires specialized equipment, potential for localized overheating | High initial investment, may require co-solvents for polar compounds[9] |
Experimental Protocols
This section provides detailed methodologies for the extraction of this compound from relevant plant sources. These protocols are based on established methods for lignan extraction and can be adapted and optimized for specific research needs.
Conventional Solvent Extraction Protocol (Baseline Method)
This method, while traditional, serves as a benchmark for comparison.
-
Plant Material: Dried and finely ground sesame seeds.
-
Solvent: 80% Methanol (B129727) in water.
-
Procedure:
-
Weigh 10 g of the powdered sesame seeds and place in a flask.
-
Add 100 mL of 80% methanol.
-
Macerate the mixture for 24 hours at room temperature with continuous stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction of the residue twice more with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
The crude extract can be further purified using chromatographic techniques to isolate this compound.
-
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, leading to higher yields in shorter times.
-
Plant Material: Dried and finely ground sesame seeds.
-
Solvent: 75% Methanol in water.[1]
-
Procedure:
-
Mix 10 g of powdered sesame seeds with 200 mL of 75% methanol (solid-to-liquid ratio of 1:20 g/mL).[1]
-
Place the mixture in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate at an ultrasonic power of 410 W and a temperature of 50°C for 65 minutes.[1]
-
After extraction, centrifuge the mixture at 5000 rpm for 15 minutes.
-
Collect the supernatant and evaporate the solvent under vacuum to obtain the extract.
-
Microwave-Assisted Extraction (MAE) Protocol
MAE uses microwave energy to rapidly heat the solvent and plant material, significantly reducing extraction time.
-
Plant Material: Dried and powdered Brassica (e.g., broccoli) leaves.
-
Solvent: 80% Methanol in water.[2]
-
Procedure:
-
Place 2.5 g of the powdered broccoli leaves into a microwave extraction vessel.
-
Add 50 mL of 80% methanol (solid-to-liquid ratio of 1:20 g/mL).[2]
-
Seal the vessel and place it in a microwave extractor.
-
Set the extraction parameters to a temperature of 73°C for 10 minutes.[2]
-
After extraction and cooling, filter the mixture to separate the extract from the solid residue.
-
Evaporate the solvent to yield the crude extract.
-
Supercritical Fluid Extraction (SFE) Protocol
SFE employs a supercritical fluid, typically CO₂, as a green and highly selective solvent.
-
Plant Material: Defatted and ground flaxseed.
-
Solvent: Supercritical CO₂ with ethanol (B145695) as a co-solvent.
-
Procedure:
-
Load approximately 50 g of the prepared flaxseed into the extraction vessel of the SFE system.
-
Pressurize the system with CO₂ to 30 MPa and heat to 60°C.[7]
-
Introduce 70% ethanol as a co-solvent at a constant flow rate.[7]
-
Perform the extraction for 30 minutes with a continuous flow of supercritical CO₂ and co-solvent.[7]
-
Depressurize the system in a separator vessel to precipitate the extracted compounds.
-
Collect the extract, which will be largely free of the primary solvent (CO₂).
-
Mandatory Visualization
Caption: General experimental workflow for the extraction and isolation of this compound.
Conclusion
The selection of an optimal extraction method for this compound is contingent upon the specific goals of the research or production. For preliminary laboratory-scale extractions where simplicity is key, Conventional Solvent Extraction may suffice, although it is less efficient. For higher throughput and improved yields with reduced solvent usage, Ultrasound-Assisted Extraction and Microwave-Assisted Extraction represent significant advancements. UAE offers a good balance of efficiency and energy consumption, while MAE provides the fastest extraction times. For applications demanding the highest purity and adherence to "green chemistry" principles, Supercritical Fluid Extraction is the superior choice, despite its higher initial equipment cost. It delivers a high-purity, solvent-free product, which is ideal for pharmaceutical and nutraceutical applications. Further research focusing on a direct comparative analysis of these methods on a single, high-yield plant source for this compound would be invaluable for standardizing extraction protocols.
References
- 1. Optimization of an Ultrasound-Assisted Extraction for Simultaneous Determination of Antioxidants in Sesame with Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in Nutrition | Microwave-Assisted Extraction of Phenolic Compounds from Broccoli (Brassica oleracea) Stems, Leaves, and Florets: Optimization, Characterization, and Comparison with Maceration Extraction [lidsen.com]
- 3. benchchem.com [benchchem.com]
- 4. Green Optimization of Sesame Seed Oil Extraction via Pulsed Electric Field and Ultrasound Bath: Yield, Antioxidant Activity, Oxidative Stability, and Functional Food Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of an Ultrasound-Assisted Extraction for Simultaneous Determination of Antioxidants in Sesame with Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of ultrasound-assisted extraction of phenolic compounds from Sesamum indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. harvest.usask.ca [harvest.usask.ca]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (+)-Lariciresinol and its Enantiomer: A Guide for Researchers
A comprehensive analysis of the stereoselective biological activities and physicochemical properties of (+)-Lariciresinol and (-)-Lariciresinol reveals distinct differences in their therapeutic potential. This guide synthesizes the available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
Lariciresinol, a lignan (B3055560) found in various plants, exists as two enantiomers, this compound and (-)-lariciresinol. While sharing the same chemical formula and connectivity, their different spatial arrangements lead to distinct biological activities. This guide provides a head-to-head comparison of these enantiomers, summarizing their known effects in anticancer, antiviral, antioxidant, and anti-diabetic applications, along with their impact on plant growth.
Physicochemical Properties
Both enantiomers of lariciresinol share the same molecular formula (C₂₀H₂₄O₆) and molecular weight (360.4 g/mol ). Their distinct stereochemistry, however, results in different optical rotations.
| Property | This compound | (-)-Lariciresinol |
| IUPAC Name | 4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol | 4-[[(3S,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol |
| Molecular Formula | C₂₀H₂₄O₆ | C₂₀H₂₄O₆ |
| Molecular Weight | 360.4 g/mol | 360.4 g/mol |
| CAS Number | 27003-73-2 | 83327-19-9 |
Comparative Biological Activities
Experimental evidence suggests that the stereochemistry of lariciresinol plays a crucial role in its biological function. The following tables summarize the available quantitative data for the anticancer, antiviral, and anti-diabetic activities of each enantiomer.
Anticancer Activity
Studies have shown that (-)-Lariciresinol exhibits cytotoxic effects against breast cancer cells.[1] While general anticancer properties have been attributed to "lariciresinol," specific comparative data for the (+)-enantiomer on the same cell lines is limited.[2][3][4][5]
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| (-)-Lariciresinol | SKBr3 (Breast Cancer) | MTT | 500 | [1] |
Antiviral Activity
(-)-Lariciresinol has been identified as an inhibitor of the Hepatitis B virus (HBV).[6][7][8][9][10] There is currently no available data on the anti-HBV activity of this compound.
| Compound | Virus | Cell Line | Assay | EC₅₀ (µM) | Reference |
| (-)-Lariciresinol | Hepatitis B Virus (HBV) | HepG2.2.15 | qPCR | 42.62 | [6][10] |
Anti-diabetic Activity
The α-glucosidase inhibitory activity of "lariciresinol" has been reported, however, the specific enantiomer was not identified in the study.[11][12][13][14]
| Compound | Enzyme | Assay | IC₅₀ (µM) | Reference |
| Lariciresinol (enantiomer not specified) | α-Glucosidase | Colorimetric | 6.97 | [11][12] |
Antioxidant Activity
This compound has demonstrated potent antioxidant activity through various radical scavenging mechanisms.[15] A direct quantitative comparison with its (-)-enantiomer is not currently available.
Plant Growth Inhibition
A study on the stereoisomers of lariciresinol found that (-)-Lariciresinol was a more potent inhibitor of Italian ryegrass root growth compared to its other stereoisomers, indicating a clear stereoselective effect in plant biology.[16]
Signaling Pathways and Mechanisms of Action
The enantiomers of lariciresinol appear to exert their biological effects through different signaling pathways.
(-)-Lariciresinol is suggested to induce apoptosis in cancer cells primarily through the mitochondrial-mediated pathway .[1] This involves the regulation of pro-apoptotic and anti-apoptotic proteins.
On the other hand, this compound has been shown to upregulate the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway via p38 mitogen-activated protein kinase (MAPK) signaling .[15]
"Lariciresinol" (enantiomer not specified) has also been reported to regulate the TGF-β and NF-κB pathways .[2]
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of lariciresinol enantiomers.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or (-)-Lariciresinol and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.[17][18][19][20]
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to measure the radical scavenging activity of a compound.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound ((+)- or (-)-Lariciresinol) with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ (half-maximal effective concentration) value.[21][22][23][24][25][26]
α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Reaction Mixture: In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of the test compound ((+)- or (-)-Lariciresinol).
-
Initiation of Reaction: Add the pNPG substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the mixture at 37°C for a specific time. The enzyme hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product.
-
Termination of Reaction: Stop the reaction by adding a basic solution (e.g., sodium carbonate).
-
Absorbance Measurement: Measure the absorbance of the p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the IC₅₀ value.[27][28][29][30]
HBV Replication Assay
This assay is used to quantify the inhibition of Hepatitis B virus replication.
-
Cell Culture: Culture HepG2.2.15 cells, which are stably transfected with the HBV genome.
-
Compound Treatment: Treat the cells with different concentrations of the test compound ((+)- or (-)-Lariciresinol) for a specified duration.
-
DNA Extraction: Isolate the total intracellular DNA from the cells.
-
Quantitative PCR (qPCR): Quantify the amount of HBV DNA using specific primers and probes targeting the HBV genome.
-
Data Analysis: Determine the reduction in HBV DNA levels in treated cells compared to untreated controls to calculate the EC₅₀ value.[6][31][32][33][34]
Conclusion
The available scientific literature indicates that this compound and (-)-Lariciresinol possess distinct biological profiles. (-)-Lariciresinol has demonstrated more potent plant growth inhibitory and anti-HBV activities, as well as defined cytotoxic effects against a breast cancer cell line. Conversely, this compound has been shown to have significant antioxidant properties. A significant gap in the research is the lack of direct, head-to-head comparative studies for many of these biological activities under identical experimental conditions. Future research should focus on conducting such direct comparisons to fully elucidate the therapeutic potential of each enantiomer and to understand the structure-activity relationships that govern their differential effects. This will be crucial for guiding the development of lariciresinol-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (-)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lariciresinol displays anti-diabetic activity through inhibition of α-glucosidase and activation and enhancement of insulin signaling. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. mdpi.com [mdpi.com]
- 23. abcam.cn [abcam.cn]
- 24. marinebiology.pt [marinebiology.pt]
- 25. Bioactive Activities of the Phenolic Extract from Sterile Bracts of Araucaria angustifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
- 27. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 28. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vitro α-glucosidase inhibitory assay [protocols.io]
- 30. Synergistic inhibition of α‐glucosidase and α‐amylase by phenolic compounds isolated from olive oil by‐products - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Generation of Replication‐Competent Hepatitis B Virus Harboring Tagged Polymerase for Visualization and Quantification of the Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 33. HBV replication inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]
A Phase II, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of (+)-Lariciresinol in Patients with Type 2 Diabetes Mellitus
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed phase II clinical trial to evaluate the efficacy of (+)-Lariciresinol as a novel treatment for type 2 diabetes mellitus (T2DM). The trial design is based on robust preclinical evidence suggesting a dual mechanism of action involving α-glucosidase inhibition and enhancement of insulin (B600854) signaling. This document includes a comparative analysis with a standard-of-care therapy, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to this compound
This compound is a plant lignan (B3055560) with demonstrated therapeutic potential across several domains, including antioxidant, anti-inflammatory, and anticancer activities. Recent preclinical studies have highlighted its significant antidiabetic effects. In animal models, oral administration of this compound has been shown to reduce blood glucose levels, improve insulin sensitivity, and protect pancreatic β-cells.[1][2]
The proposed mechanism of action for its antihyperglycemic effect is twofold:
-
Inhibition of α-glucosidase: this compound competitively inhibits α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. This action delays carbohydrate absorption and reduces postprandial glucose excursions.[1][2][3]
-
Enhancement of Insulin Signaling: It promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle cells and improves insulin signaling, leading to increased glucose uptake from the bloodstream.[1][3][4]
Comparative Efficacy: Preclinical Data
The following table summarizes the key preclinical findings for this compound compared to Acarbose, an established α-glucosidase inhibitor.
| Parameter | This compound | Acarbose (Reference) |
| Mechanism of Action | α-glucosidase inhibitor, Insulin signaling enhancer | Primarily α-glucosidase inhibitor |
| α-glucosidase IC50 | 6.97 ± 0.37 µM | ~2.1 µM (Varies by specific α-glucosidase enzyme) |
| Inhibition Type | Competitive | Competitive |
| In vivo Efficacy | 10 mg/kg oral dose in STZ-induced diabetic mice significantly decreased blood glucose levels.[1][3] | Effective in various animal models of diabetes |
| Effect on Insulin Signaling | Activates insulin signaling leading to GLUT4 translocation.[1][3][4] | No direct significant effect on insulin signaling pathways. |
Clinical Trial Design: A Phase II Investigation
This proposed study is a randomized, double-blind, placebo-controlled, multicenter phase II trial to assess the efficacy and safety of this compound in patients with T2DM who are inadequately controlled with diet and exercise alone or are on a stable dose of metformin (B114582).
3.1. Study Objectives
-
Primary Objective: To evaluate the effect of this compound on glycemic control, as measured by the change in Hemoglobin A1c (HbA1c) from baseline to 12 weeks.
-
Secondary Objectives:
-
To assess the effect of this compound on fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG).
-
To evaluate the safety and tolerability of this compound.
-
To explore the dose-response relationship of different doses of this compound.
-
3.2. Patient Population
-
Inclusion Criteria:
-
Male and female patients aged 18-70 years.
-
Diagnosed with T2DM.
-
HbA1c between 7.0% and 10.0%.
-
Either drug-naïve or on a stable dose of metformin for at least 3 months.
-
-
Exclusion Criteria:
-
Use of any other antihyperglycemic agent within the last 3 months.
-
History of type 1 diabetes, diabetic ketoacidosis, or hyperosmolar hyperglycemic state.
-
Significant renal or hepatic impairment.
-
3.3. Study Design and Treatment
A total of 200 patients will be randomized in a 1:1:1:1 ratio to one of the following treatment arms for 12 weeks:
-
Arm 1: this compound (Low Dose) + Placebo for Metformin
-
Arm 2: this compound (High Dose) + Placebo for Metformin
-
Arm 3: Placebo for this compound + Metformin (Active Comparator)
-
Arm 4: Placebo for this compound + Placebo for Metformin
Dosage for this compound will be determined based on toxicology studies and allometric scaling from the effective dose in animal models.
Experimental Protocols
4.1. Primary Efficacy Endpoint Assessment
-
HbA1c Measurement: Venous blood samples will be collected at screening, baseline (Week 0), Week 6, and Week 12. HbA1c levels will be determined using a validated and certified high-performance liquid chromatography (HPLC) method at a central laboratory.
4.2. Secondary Efficacy Endpoint Assessment
-
Fasting Plasma Glucose (FPG): Patients will be instructed to fast for at least 8 hours overnight. Blood samples will be collected at baseline and at each study visit to measure FPG levels.
-
Oral Glucose Tolerance Test (OGTT): An OGTT will be performed at baseline and at Week 12. After an overnight fast, a baseline blood sample will be drawn, followed by the ingestion of a 75g glucose solution. Blood samples will be collected at 30, 60, 90, and 120 minutes to measure plasma glucose and insulin levels.
4.3. Safety Assessments
-
Adverse events will be monitored and recorded at each study visit.
-
Vital signs, physical examinations, and standard clinical laboratory tests (hematology, clinical chemistry, and urinalysis) will be performed at regular intervals.
Visualizations
5.1. Signaling Pathway of this compound's Antidiabetic Action
References
- 1. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lariciresinol displays anti-diabetic activity through inhibition of α-glucosidase and activation and enhancement of insulin signaling. | Semantic Scholar [semanticscholar.org]
Correlating In Vitro and In Vivo Efficacy of (+)-Lariciresinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of (+)-Lariciresinol, a lignan (B3055560) found in various plants. By presenting experimental data, detailed protocols, and visual representations of its mechanisms of action, this document aims to facilitate a deeper understanding of its therapeutic potential and support further research and development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, offering a side-by-side comparison of its effects across different biological systems.
Table 1: In Vitro Bioactivity of this compound
| Biological Effect | Cell Line | Concentration/Dosage | Result | Citation |
| Anticancer | ||||
| Cytotoxicity | SKBr3 (Breast Cancer) | 500 μM | 50% reduction in cell viability after 48h | [1] |
| Fibroblast (Healthy) | 500 μM | 47% reduction in cell viability after 48h | [1] | |
| HEK-293 (Healthy) | 500 μM | 49% reduction in cell viability after 48h | [1] | |
| Apoptosis Induction | HepG2 (Liver Cancer) | 100-400 µg/mL | Time- and concentration-dependent increase in apoptosis | [2] |
| SKBr3 (Breast Cancer) | 500 μM | Significant increase in apoptosis | [1] | |
| Anti-diabetic | ||||
| α-Glucosidase Inhibition | - | - | IC50: 6.97 ± 0.37 µM | [3][4] |
| Glucose Uptake | C2C12 Myotubes | 50 µM | Significant increase in glucose uptake | [4] |
| Antifungal | ||||
| C. albicans | - | MIC: 25 µg/mL | [2] | |
| T. beigelii | - | MIC: 12.5 µg/mL | [2] | |
| M. furfur | - | MIC: 25 µg/mL | [2] | |
| Antibacterial | ||||
| E. coli O157:H7 | 125-250 µg/mL (MIC) | Inhibition of growth | ||
| S. aureus KCTC1621 | 125-250 µg/mL (MIC) | Inhibition of growth | [5] |
Table 2: In Vivo Bioactivity of this compound
| Biological Effect | Animal Model | Dosage | Duration | Key Findings | Citation |
| Anticancer | DMBA-induced mammary tumors in rats | 3 or 15 mg/kg/day (p.o.) | 9 weeks | Inhibition of tumor growth and angiogenesis | [6] |
| MCF-7 breast cancer xenografts in mice | 20 or 100 mg/kg of diet | 5 weeks | Inhibition of tumor growth, reduced blood vessel density, enhanced apoptosis | [6] | |
| Anti-diabetic | Streptozotocin-induced diabetic mice | 10 mg/kg (p.o.) | 3 weeks | Decreased blood glucose levels, increased insulin (B600854) levels | [3][4] |
| Anti-inflammatory | Complete Freund's Adjuvant-induced arthritis in rats | Not specified | Not specified | Improved paw swelling and arthritic scores, reduced inflammatory markers | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the molecular pathways influenced by this compound and a typical workflow for assessing its bioactivity.
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.
Caption: Modulation of TGF-β and NF-κB signaling pathways by this compound.
Caption: General workflow for evaluating the in vivo anticancer effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon previous findings.
In Vitro Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Lines: SKBr3 (human breast cancer), Fibroblast, and HEK-293 (human embryonic kidney).
-
Procedure:
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., up to 500 μM) for 48 hours.
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 μL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[1]
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Lines: SKBr3, HepG2.
-
Procedure:
-
Treat cells with the desired concentration of this compound for 24 or 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][8]
-
3. α-Glucosidase Inhibition Assay
-
Procedure:
-
Prepare a reaction mixture containing α-glucosidase enzyme solution and phosphate (B84403) buffer.
-
Add different concentrations of this compound to the mixture and incubate.
-
Initiate the reaction by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
-
Measure the absorbance at 405 nm to determine the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition and determine the IC50 value.[3][4]
-
In Vivo Protocols
1. Breast Cancer Xenograft Model
-
Animal Model: Ovariectomized athymic mice.
-
Cell Line: MCF-7 human breast cancer cells.
-
Procedure:
-
Implant MCF-7 cells orthotopically into the mammary fat pad of the mice.
-
Maintain the mice with estrogen (E2) supplementation.
-
Administer a control diet (AIN-93G) or a diet supplemented with 20 or 100 mg of this compound per kg of diet.
-
Monitor tumor growth for 5 weeks.
-
At the end of the study, excise tumors for weight measurement, histological analysis (e.g., blood vessel density), and biomarker analysis (e.g., apoptosis markers, estrogen receptor expression).[6]
-
2. Streptozotocin (STZ)-Induced Diabetes Model
-
Animal Model: Mice.
-
Procedure:
-
Induce diabetes by a single intraperitoneal injection of STZ.
-
Confirm diabetes by measuring blood glucose levels.
-
Administer this compound (e.g., 10 mg/kg) or vehicle orally for 3 weeks.
-
Perform an oral glucose tolerance test (OGTT) to assess glucose homeostasis.
-
At the end of the study, collect blood to measure insulin levels and tissues (e.g., skeletal muscle) to analyze insulin signaling pathways and GLUT4 expression.[3][4]
-
3. Complete Freund's Adjuvant (CFA)-Induced Arthritis Model
-
Animal Model: Rats.
-
Procedure:
-
Induce arthritis by injecting CFA into the paw.
-
Administer this compound or vehicle.
-
Monitor paw swelling and arthritic scores regularly.
-
At the end of the study, collect blood to measure inflammatory markers such as rheumatoid factor, C-reactive protein, TNF-α, and interleukins.
-
Analyze tissues for oxidative stress markers and the expression of proteins in the TGF-β and NF-κB pathways.[7]
-
Correlation and Conclusion
The in vitro findings for this compound consistently translate to its observed in vivo efficacy. The cytotoxic and pro-apoptotic effects demonstrated in cancer cell lines are mirrored by the inhibition of tumor growth and induction of apoptosis in animal models of breast cancer.[1][2][6] Similarly, the in vitro inhibition of α-glucosidase and enhancement of glucose uptake in myotubes provide a clear mechanistic basis for the in vivo anti-diabetic effects, including improved glucose tolerance and insulin signaling.[3][4] Furthermore, the in vitro modulation of key inflammatory signaling pathways, such as NF-κB, corresponds with the anti-inflammatory activity observed in an in vivo arthritis model.[2][7]
The metabolism of this compound into enterolignans like enterodiol (B191174) and enterolactone (B190478) in vivo is an important consideration, as these metabolites also possess biological activity and likely contribute to the overall therapeutic effects observed.[6]
References
- 1. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative gene expression analysis after (+)-Lariciresinol treatment
This guide provides a comparative analysis of the effects of (+)-Lariciresinol on gene expression, with a focus on its potential applications in drug development and research. The information is compiled from various studies to offer a comprehensive overview for researchers, scientists, and professionals in the field.
Introduction to this compound
This compound is a naturally occurring lignan (B3055560) found in various plants. It has garnered significant interest for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2] These effects are largely attributed to its ability to modulate specific signaling pathways and alter gene expression. This guide delves into the known gene expression changes induced by this compound and compares them with those of a related lignan, pinoresinol.
Quantitative Gene Expression Data
The following tables summarize the quantitative data on gene expression changes observed after treatment with this compound and its precursor, pinoresinol. These findings are derived from studies on human cancer cell lines.
Table 1: Effect of this compound on Apoptosis-Associated Gene Expression in SkBr3 Human Breast Cancer Cells [3]
| Gene | Function | Fold Change vs. Control |
| Bax | Pro-apoptotic | Upregulated |
| Bcl-2 | Anti-apoptotic | Downregulated |
Note: The study reported significant overexpression of pro-apoptotic genes and underexpression of anti-apoptotic genes, but specific fold-change values were not provided in the abstract. The table reflects the directional change.[3]
Table 2: Comparative Effect of Lariciresinol and Pinoresinol on Apoptosis-Associated Gene Expression in SkBr3 Cells [3]
| Treatment | Pro-apoptotic Genes (e.g., Bax) | Anti-apoptotic Genes (e.g., Bcl-2) |
| Lariciresinol | Significant Upregulation | Significant Downregulation |
| Pinoresinol | Significant Upregulation | Significant Downregulation |
Note: The study indicated that lariciresinol caused a higher overexpression of apoptotic genes in SkBr3 cells compared to pinoresinol.[3]
Table 3: Effect of (-)-Lariciresinol on Hepatitis B Virus (HBV)-Related Gene Expression [4]
| Gene/Target | Effect | Key Finding |
| HBV RNA | Inhibition | Reduction in viral RNA levels |
| HNF1α | Downregulation | Identified as a potential mediator of HBV transcription inhibition |
Note: This study used the enantiomer (-)-Lariciresinol. While stereochemistry can influence biological activity, this data provides insight into a potential mechanism of action for lariciresinol compounds.
Signaling Pathways Modulated by this compound
This compound has been shown to regulate key signaling pathways involved in cell survival, apoptosis, and inflammation.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
The following is a generalized protocol for comparative gene expression analysis, adaptable for studying the effects of this compound and other compounds. This protocol is based on standard molecular biology techniques.[5][6][7]
1. Experimental Design and Cell Treatment
-
Cell Culture: Use appropriate cell lines (e.g., SkBr3 for breast cancer studies).
-
Treatment: Treat cells with various concentrations of this compound, a comparator compound (e.g., pinoresinol), and a vehicle control (e.g., DMSO).
-
Time Course: Include multiple time points (e.g., 24, 48, 72 hours) to assess temporal changes in gene expression.[3]
-
Replicates: Use a minimum of three biological replicates for each condition to ensure statistical significance.
2. RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.
-
DNase Treatment: Treat RNA samples with RNase-free DNase to eliminate any contaminating genomic DNA.
-
RNA Quantification and Integrity: Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument to ensure high-quality RNA (RIN > 8).
3. Gene Expression Analysis using Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
Primer Design: Design or obtain validated primers for target genes (e.g., Bax, Bcl-2) and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
qRT-PCR Reaction: Set up qRT-PCR reactions using a SYBR Green or TaqMan-based master mix.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct(gene of interest) - Ct(housekeeping gene)
-
Normalization to Control (ΔΔCt): ΔΔCt = ΔCt(Treated sample) - ΔCt(Control sample)
-
Fold Change Calculation: Fold Change = 2-ΔΔCt
-
Caption: Experimental workflow for qRT-PCR analysis.
Conclusion
This compound demonstrates significant potential as a modulator of gene expression, particularly in the context of apoptosis. The available data suggests that it can upregulate pro-apoptotic genes while downregulating anti-apoptotic genes, effects that are comparable to, and in some cases more potent than, related lignans (B1203133) like pinoresinol. Further research employing genome-wide expression analysis techniques such as RNA sequencing would provide a more comprehensive understanding of the molecular mechanisms underlying the therapeutic effects of this compound and facilitate its development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocols on Regulation of Gene Expression | Springer Nature Experiments [experiments.springernature.com]
- 7. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Microbial Catalysts: A Comparative Guide to (+)-Lariciresinol Metabolism by the Gut Microbiota
For researchers, scientists, and drug development professionals, understanding the intricate interplay between dietary compounds and the gut microbiome is paramount. This guide provides a comprehensive comparison of the gut microbiota's role in the metabolism of (+)-Lariciresinol, a plant lignan (B3055560), into bioactive enterolignans. We delve into the experimental data, present detailed protocols, and visualize the key metabolic and signaling pathways to support further research and development in this field.
The conversion of plant lignans (B1203133), such as this compound, into the mammalian enterolignans, enterodiol (B191174) and enterolactone (B190478), is a critical activation step mediated entirely by the gut microbiota.[1][2][3] These enterolignans have demonstrated a range of biological activities, including potential anti-inflammatory and anticancer effects, making the study of their production by gut bacteria a significant area of interest.[4][5]
Comparative Analysis of Lignan Metabolism
The efficiency of converting plant lignans into enterolignans varies depending on the specific lignan and the composition of an individual's gut microbiota. The following tables summarize the available quantitative data on the metabolism of various lignans by human gut microbiota and highlight the key bacterial players involved.
Table 1: Conversion Rates of Plant Lignans to Enterolignans by Human Fecal Microbiota (In Vitro)
| Plant Lignan Precursor | Incubation Time (hours) | Conversion Rate (%) | Primary Metabolites | Reference |
| Secoisolariciresinol (SECO) | 48 | 72 | Enterodiol, Enterolactone | [1] |
| Matairesinol (MAT) | 48 | 62 | Enterolactone | [1] |
| Pinoresinol Diglucoside (PDG) | 48 | 55 | Lariciresinol, Secoisolariciresinol, Enterodiol, Enterolactone | [1] |
| This compound | 24 | Not specified | Secoisolariciresinol, Enterodiol, Enterolactone | [2] |
Table 2: Gut Bacterial Species Involved in the Metabolism of this compound and Other Lignans
| Bacterial Species | Phylum | Metabolic Reaction | Substrate(s) | Product(s) | Reference(s) |
| Peptostreptococcus productus | Firmicutes | Demethylation | Pinoresinol, Lariciresinol, Matairesinol, Secoisolariciresinol | Demethylated lignans | [2][3][6] |
| Eubacterium sp. | Firmicutes | Dehydroxylation | Didemethylsecoisolariciresinol | Enterodiol | [7] |
| Eggerthella lenta | Actinobacteria | Reduction, Dehydroxylation | Pinoresinol, Lariciresinol, Didemethylsecoisolariciresinol | Secoisolariciresinol, Enterodiol | [2][6] |
| Clostridium sp. | Firmicutes | Deglycosylation | Secoisolariciresinol diglucoside | Secoisolariciresinol | [2][6] |
| Bacteroides sp. | Bacteroidetes | Deglycosylation | Secoisolariciresinol diglucoside | Secoisolariciresinol | [2][6] |
Experimental Protocols
To facilitate the validation and replication of these findings, detailed experimental protocols for key assays are provided below.
Protocol 1: In Vitro Fermentation of this compound with Human Fecal Microbiota
This protocol outlines the procedure for assessing the metabolism of this compound by a mixed culture of human gut bacteria.
1. Preparation of Fecal Slurry:
-
Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.
-
Immediately transfer the samples to an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂).
-
Homogenize the feces in pre-reduced phosphate-buffered saline (PBS) at a 1:10 (w/v) ratio to create a fecal slurry.
2. Fermentation Culture:
-
Prepare a basal medium containing peptone, yeast extract, and salts, and autoclave.
-
Add a filter-sterilized solution of this compound to the sterile medium to a final concentration of 100 µM.
-
Inoculate the medium with 10% (v/v) of the fecal slurry.
-
Incubate the cultures anaerobically at 37°C.
3. Sampling and Analysis:
-
Collect aliquots of the culture at various time points (e.g., 0, 12, 24, 48 hours).
-
Centrifuge the aliquots to pellet the bacterial cells and collect the supernatant.
-
Analyze the supernatant for the presence and concentration of this compound and its metabolites (enterodiol, enterolactone) using UPLC-MS/MS.
Protocol 2: Quantification of Lignans by UPLC-MS/MS
This protocol describes a method for the sensitive and specific quantification of this compound and its metabolites.
1. Sample Preparation:
-
To 100 µL of the fermentation supernatant, add an internal standard solution (e.g., deuterated enterolactone).
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
2. UPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Operate in negative ion mode using multiple reaction monitoring (MRM) to detect specific parent-daughter ion transitions for each analyte and the internal standard.
3. Quantification:
-
Construct a standard curve for each analyte using known concentrations.
-
Quantify the concentration of each lignan in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualizing the Pathways
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the metabolic conversion of this compound and the subsequent signaling pathway modulated by its metabolites.
References
- 1. Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterodiol and enterolactone modulate the immune response by acting on nuclear factor-kappaB (NF-kappaB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stork: Occurrence and activity of human intestinal bacteria involved in the conversion of dietary lignans [storkapp.me]
- 7. Human Intestinal Bacteria Capable of Transforming Secoisolariciresinol Diglucoside to Mammalian Lignans, Enterodiol and Enterolactone. | Scilit [scilit.com]
Safety Operating Guide
Essential Safety and Logistics for Handling (+)-Lariciresinol
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling (+)-Lariciresinol. The following procedural instructions are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Hazard Identification and Safety Data Summary
This compound is a lignan (B3055560) compound used in various research applications.[1][2] While toxicological data is limited, it is classified as hazardous to the aquatic environment.[3][4] Adherence to standard laboratory safety practices is essential to mitigate potential risks.
| Identifier | Classification & Information | Source |
| GHS Pictogram | GHS09: Environment | [1][2] |
| Signal Word | Warning | [1][4] |
| Hazard Statement | H400: Very toxic to aquatic life | [1][4] |
| Precautionary Statements | P273, P391, P501 | [1][4] |
| Occupational Exposure Limits | No substances with occupational exposure limits have been identified. | [3] |
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent direct contact and ensure personal safety during the handling of this compound.
-
Eye and Face Protection :
-
Wear chemical safety goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
-
-
Skin Protection :
-
Hand Protection : Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. Use proper glove removal technique, without touching the glove's outer surface, to avoid skin contact.[3]
-
Body Protection : Wear a standard laboratory coat. Select body protection in relation to the concentration and amount of the hazardous substance at the specific workplace.[3]
-
-
Respiratory Protection :
Operational Plan: Handling and Storage
Engineering Controls:
-
Handle this compound in a well-ventilated area.
-
Provide appropriate exhaust ventilation at places where dust may be formed.[3]
Safe Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before handling the substance.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling and before breaks.[3]
-
Avoid contact with skin and eyes.[3]
-
Avoid breathing vapors, mist, or gas.[3]
Storage:
Emergency Procedures
Accidental Release Measures (Spills):
-
Ensure adequate ventilation and evacuate personnel to safe areas.[3]
-
Avoid dust formation.[3]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains, as it is very toxic to aquatic life.[3][4]
-
Carefully sweep up the spilled material and shovel it into a suitable, closed container for disposal. Avoid creating dust.[3]
First Aid Measures:
-
General Advice : Consult a physician and show them the Safety Data Sheet.[3]
-
If Inhaled : Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[3]
-
In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.[3]
-
In Case of Eye Contact : Flush eyes with water as a precaution.[3]
-
If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
Waste Treatment Methods:
-
Product : Offer surplus and non-recyclable solutions to a licensed disposal company. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Packaging : Dispose of as unused product in accordance with local, state, and federal regulations.[3]
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
